Product packaging for (-)-Isopulegol(Cat. No.:CAS No. 89-79-2)

(-)-Isopulegol

货号: B1672291
CAS 编号: 89-79-2
分子量: 154.25 g/mol
InChI 键: ZYTMANIQRDEHIO-KXUCPTDWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Isopulegol is a p-menthane monoterpenoid. It has a role as a metabolite.
(-)-Isopulegol has been reported in Xylopia parviflora, Teucrium kotschyanum, and other organisms with data available.
isolated from Mentha cardiaca structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B1672291 (-)-Isopulegol CAS No. 89-79-2

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(1R,2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTMANIQRDEHIO-KXUCPTDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047116, DTXSID90110001
Record name (-)-Isopulegol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-Isopulegol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90110001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Solid, Colourless liquid, minty-herbaceous, bitter-sweet, harsh, camphoraceous odour
Record name Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (-)-Isopulegol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036078
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Isopulegol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/615/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

216.00 to 218.00 °C. @ 760.00 mm Hg
Record name (-)-Isopulegol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036078
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly soluble in water; soluble in oils, miscible (in ethanol)
Record name Isopulegol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/615/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.904-0.913
Record name Isopulegol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/615/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

89-79-2, 50373-36-9, 59905-53-2
Record name (-)-Isopulegol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S,5R)-5-Methyl-2-(1-methylethenyl)cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50373-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopulegol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopulegol, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050373369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopulegol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1263
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (-)-Isopulegol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-Isopulegol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90110001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopulegol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.764
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (±)-(1α,2β,5α)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.399
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPULEGOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TH92O3BXN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ISOPULEGOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVG8YK55NL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (-)-Isopulegol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036078
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

78 °C
Record name (-)-Isopulegol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036078
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Natural Sources and Extraction of (-)-Isopulegol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the monoterpenoid (-)-isopulegol, a valuable chiral precursor in the synthesis of menthol (B31143) and a compound of interest for its own potential therapeutic properties. The document details various extraction and purification methodologies, presenting quantitative data, experimental protocols, and workflow visualizations to support research and development in the pharmaceutical and chemical industries.

Natural Occurrences of this compound

This compound is a naturally occurring monoterpene alcohol found in the essential oils of a variety of aromatic plants. Its presence contributes to the characteristic minty and cooling aroma of these botanicals. The primary plant genera known to contain significant amounts of this compound are Mentha, Corymbia, and Eucalyptus. Other notable sources include lemongrass, lemon balm, and geranium.

The concentration of this compound in the essential oil can vary significantly depending on the plant species, geographical origin, cultivation conditions, and the specific part of the plant used for extraction. A summary of notable natural sources and their reported this compound content is presented in Table 1.

Table 1: Natural Sources of this compound and Reported Concentrations in Essential Oils

Plant SpeciesCommon NamePlant PartThis compound Content in Essential Oil (%)
Mentha speciesPeppermint, SpearmintLeaves3.71 - 29.58
Corymbia citriodoraLemon-scented GumLeaves4.66 - 15.5
Eucalyptus speciesEucalyptusLeaves4.3 - 13
Cymbopogon speciesLemongrassLeaves4.0 - 6.0
Melissa officinalisLemon BalmLeavesUp to 22
Pelargonium graveolensGeraniumLeaves1.0 - 3.0

Extraction Methodologies

The extraction of this compound from its natural sources primarily involves the isolation of the essential oil from the plant matrix, followed by purification to concentrate the target compound. The most common industrial and laboratory-scale methods are hydrodistillation and steam distillation. More advanced techniques such as solvent extraction and supercritical fluid extraction (SFE) offer alternatives with distinct advantages in terms of selectivity and efficiency.

Hydrodistillation and Steam Distillation

Hydrodistillation and steam distillation are the most traditional and widely used methods for extracting essential oils from aromatic plants. In both processes, heated water or steam is used to vaporize the volatile compounds in the plant material. The resulting vapor, a mixture of water and essential oil, is then condensed and collected. The essential oil, being immiscible with water, can then be separated.

This protocol outlines a typical laboratory-scale hydrodistillation for the extraction of essential oil rich in this compound from Corymbia citriodora leaves.

Materials and Equipment:

  • Fresh or dried leaves of Corymbia citriodora

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Condenser

  • Graduated collection tube

  • Distilled water

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Sample Preparation: Weigh 100 g of air-dried Corymbia citriodora leaves and coarsely grind them.

  • Apparatus Setup: Place the ground leaves into a 2 L round-bottom flask and add 1 L of distilled water. Assemble the Clevenger-type apparatus with the flask, condenser, and collection tube.

  • Distillation: Heat the flask using a heating mantle to initiate boiling. Continue the distillation for 3 hours, ensuring a constant and gentle boiling rate.

  • Collection: The essential oil will accumulate in the graduated collection tube. After 3 hours, turn off the heat and allow the apparatus to cool.

  • Separation and Drying: Carefully collect the separated essential oil from the collection tube. Dry the oil over anhydrous sodium sulfate to remove any residual water.

  • Yield Calculation: Weigh the final dried essential oil and calculate the yield as a percentage of the initial plant material weight.

The following diagram illustrates the general workflow for essential oil extraction via distillation.

ExtractionWorkflow PlantMaterial Plant Material (e.g., Mentha leaves) Grinding Grinding/Chopping PlantMaterial->Grinding Distillation Hydrodistillation / Steam Distillation Grinding->Distillation Condensation Condensation Distillation->Condensation Separation Phase Separation (Oil/Water) Condensation->Separation EssentialOil Crude Essential Oil Separation->EssentialOil Drying Drying (e.g., Na2SO4) EssentialOil->Drying PurifiedOil Purified Essential Oil Drying->PurifiedOil PurificationWorkflow CrudeOil Crude Essential Oil FractionalDistillation Fractional Distillation CrudeOil->FractionalDistillation EnrichedFraction Enriched this compound Fraction FractionalDistillation->EnrichedFraction ColumnChromatography Column Chromatography PureIsopulegol High-Purity this compound ColumnChromatography->PureIsopulegol EnrichedFraction->ColumnChromatography GCMS GC-MS Analysis PureIsopulegol->GCMS

Physicochemical properties of (-)-Isopulegol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of (-)-Isopulegol

Introduction

This compound is a naturally occurring monoterpene alcohol found in the essential oils of various plants, including those of the Mentha and Eucalyptus species.[1][2][3] Renowned for its characteristic minty, cooling aroma, it serves as a crucial intermediate in the industrial synthesis of (-)-menthol, a compound widely used in pharmaceuticals, cosmetics, and the food industry.[2][4][5] Beyond its role as a synthetic precursor, emerging research has highlighted a spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, and gastroprotective effects, making it a molecule of significant interest to researchers and drug development professionals.[2][6][7]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and a summary of its known biological signaling pathways and synthetic applications.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the tables below. These properties are fundamental to its handling, formulation, and application in various scientific and industrial contexts.

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
Appearance Clear, colorless to pale yellow liquid[1][4]
Odor Minty, cooling, herbal[4][8]
Melting Point 5 – 8°C[4]
78°C[9][10][11]
Boiling Point 212 °C (at 760 mmHg)[5][11]
216 - 218 °C (at 760 mmHg)[9]
217 - 219 °C[1]
91 °C (at 12 mmHg)[8][12]
Density 0.904 - 0.913 g/mL (at 25 °C)[8][9]
0.912 g/mL (at 25 °C)[5][11]
0.91 g/cm³ (at 25°C)[4]
Refractive Index 1.468 - 1.477 (at 20 °C)[8][9]
1.470 - 1.475 (at 20 °C)[1]
1.471 (at 20 °C)[11]
Optical Rotation [α]25/D: -7° to 0°[1]
[α]20/D: -22° (neat)
[α]25/D: -22.5° (neat)[10]
Vapor Pressure 0.099 mmHg (at 25 °C, est.)[8]
0.104 mmHg (at 20°C)[3]
Flash Point 90.56 °C (195 °F, TCC)[8]
87 °C[4]
78 °C (172.4 °F, closed cup)
LogP (o/w) 2.4 (at 23 °C)[5][13]
2.724 (est.)[8]

Note: Discrepancies in reported values, such as for melting point, may arise from differences in experimental conditions, purity of the sample, or the presence of different isomers.

Table 2: Identification and Chemical Structure

IdentifierValueReference(s)
IUPAC Name (1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol[9]
CAS Number 89-79-2[1][4][9][11][14][15]
Molecular Formula C₁₀H₁₈O[1][4][9][14][15]
Molecular Weight 154.25 g/mol [1][4][9][15]
InChI Key ZYTMANIQRDEHIO-KXUCPTDWSA-N[11][14]
SMILES C[C@@H]1CC--INVALID-LINK--C1">C@HC(C)=C

Table 3: Solubility Data

SolventSolubilityReference(s)
Water Slightly soluble; 308.6 mg/L (at 25 °C, est.)[4][8][9][11]
Ethanol Miscible; Soluble[4][9][11][14]
Oils Soluble[4][9][11]
Ether Soluble[11]
DMF 30 mg/mL[14]
DMSO 30 mg/mL[14]

Spectral Data

Spectral analysis is critical for the structural elucidation and identification of this compound.

  • Mass Spectrometry (MS): GC-MS data is available, providing fragmentation patterns essential for identification.[9][16]

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectral data have been recorded and are available in public databases.[9][17][18]

  • Infrared Spectroscopy (IR): IR spectra are available, showing characteristic absorption bands for the hydroxyl (-OH) group and C-H bonds.[16][19]

Experimental Protocols

The determination of physicochemical properties requires standardized experimental procedures. Below are detailed methodologies for key analyses.

3.1. Determination of Boiling Point

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For purity assessment, distillation is often performed under reduced pressure to prevent degradation.

  • Apparatus: A micro-distillation apparatus, including a heating mantle, a small distillation flask (e.g., 5 mL), a condenser, a receiving flask, a thermometer, and a vacuum pump with a manometer.

  • Methodology:

    • Place a small volume (e.g., 1-2 mL) of this compound and a boiling chip into the distillation flask.

    • Assemble the distillation apparatus, ensuring all joints are properly sealed.

    • Connect the apparatus to a vacuum pump and carefully reduce the pressure to a stable, known value (e.g., 12 mmHg).

    • Begin heating the flask gently with the heating mantle.

    • Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

    • The boiling point at atmospheric pressure can be estimated using a nomograph or the Clausius-Clapeyron equation if necessary.

3.2. Determination of Refractive Index

  • Principle: The refractive index measures how light propagates through a substance and is a characteristic constant for a pure compound at a specific temperature and wavelength.

  • Apparatus: An Abbe refractometer with a sodium lamp (D-line, 589 nm) and a temperature-controlled water bath.

  • Methodology:

    • Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

    • Set the circulating water bath to a constant temperature, typically 20.0 °C.[1][8]

    • Place a few drops of the this compound sample onto the prism of the refractometer.

    • Close the prism and allow the sample to equilibrate to the set temperature for a few minutes.

    • Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • Read the refractive index value directly from the instrument's scale. Repeat the measurement 2-3 times and average the results.

3.3. Determination of Optical Rotation

  • Principle: Chiral molecules like this compound rotate the plane of polarized light. The specific rotation is a standardized measure of this rotation.

  • Apparatus: A polarimeter, a sodium lamp (D-line), and a polarimeter cell of a known path length (e.g., 1 dm).

  • Methodology:

    • Turn on the polarimeter and allow the lamp to warm up.

    • Calibrate the instrument by filling the polarimeter cell with a blank solvent (if measuring a solution) or by taking a reading with an empty, clean cell for a neat liquid. Set the reading to zero.

    • Carefully fill the polarimeter cell with the neat this compound sample, ensuring no air bubbles are present in the light path.

    • Place the cell in the polarimeter and record the observed rotation (α).

    • Measure the density (d) of the neat liquid at the same temperature (e.g., 20 °C).

    • Calculate the specific rotation [α] using the formula for a neat liquid: [α]T/λ = α / (l × d) , where λ is the wavelength of light, T is the temperature, α is the observed rotation, l is the path length in decimeters, and d is the density in g/mL.

Applications and Mechanisms of Action

This compound is not only a synthetic building block but also a biologically active molecule. Its synthesis from citronellal (B1669106) is a key industrial process.

G cluster_synthesis Synthesis of (-)-Menthol Citronellal (R)-(+)-Citronellal Isopulegol This compound Citronellal->Isopulegol Acid Catalysis (Cyclization) Menthol (-)-Menthol Isopulegol->Menthol Hydrogenation (e.g., Ni catalyst)

Caption: Industrial synthesis of (-)-Menthol from (R)-(+)-Citronellal via this compound.

The therapeutic potential of this compound is linked to its interaction with specific biological pathways. Its anticonvulsant effects are believed to be mediated through the enhancement of GABAergic inhibition.[2][7]

G cluster_gaba Anticonvulsant Mechanism of this compound Isopulegol This compound GABA_A_Receptor GABA-A Receptor Isopulegol->GABA_A_Receptor Positive Allosteric Modulation Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Enhances Channel Opening GABA GABA GABA->GABA_A_Receptor Binds Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: this compound enhances GABA-A receptor activity, leading to reduced neuronal excitability.

Furthermore, this compound has demonstrated anti-inflammatory properties by modulating key signaling pathways that regulate the production of inflammatory mediators.[2]

G cluster_inflammation Anti-inflammatory Mechanism of this compound Isopulegol This compound NFkB_Pathway NF-κB Signaling Pathway Isopulegol->NFkB_Pathway Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NFkB_Pathway->Pro_inflammatory_Cytokines Promotes Production Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: this compound exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

References

(-)-Isopulegol stereoisomers and their characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereoisomers of (-)-Isopulegol and Their Characterization

Isopulegol (B1217435), a monoterpene alcohol, is a crucial chiral intermediate in the synthesis of menthol (B31143) and serves as a valuable building block for a variety of bioactive molecules.[1] Its structure contains three chiral centers, giving rise to a total of eight stereoisomers. These exist as four diastereomeric pairs of enantiomers: isopulegol, isoisopulegol, neoisopulegol, and neoisoisopulegol.[1] The most commercially significant isomer is this compound, a natural product and the primary precursor for the industrial synthesis of (-)-menthol.[1] A thorough understanding of the distinct properties, synthesis, separation, and characterization of these stereoisomers is essential for their effective use in research and drug development.

The four diastereomers of isopulegol are differentiated by the spatial arrangement of the hydroxyl, methyl, and isopropenyl groups on the cyclohexane (B81311) ring.[1] The interconversion between these isomers is not spontaneous and typically requires chemical transformations.[1]

G cluster_isopulegol Isopulegol cluster_isoisopulegol Isoisopulegol cluster_neoisopulegol Neoisopulegol cluster_neoisoisopulegol Neoisoisopulegol (+)-Isopulegol (+)-Isopulegol This compound This compound (+)-Isopulegol->this compound Enantiomers (-)-Menthol (-)-Menthol This compound->(-)-Menthol Synthesis Precursor Diastereomers1 Diastereomers (+)-Isoisopulegol (+)-Isoisopulegol (-)-Isoisopulegol (-)-Isoisopulegol (+)-Isoisopulegol->(-)-Isoisopulegol Enantiomers Diastereomers2 Diastereomers (+)-Neoisopulegol (+)-Neoisopulegol (-)-Neoisopulegol (-)-Neoisopulegol (+)-Neoisopulegol->(-)-Neoisopulegol Enantiomers Diastereomers3 Diastereomers (+)-Neoisoisopulegol (+)-Neoisoisopulegol (-)-Neoisoisopulegol (-)-Neoisoisopulegol (+)-Neoisoisopulegol->(-)-Neoisoisopulegol Enantiomers G cluster_synthesis Synthesis cluster_separation Separation & Purification cluster_characterization Characterization cluster_data Data Analysis start Start: (±)-Citronellal reaction Cyclization Reaction (Montmorillonite Clay) start->reaction mixture Crude Product: Mixture of Isopulegol Isomers reaction->mixture separation Chiral Gas Chromatography (GC) mixture->separation isomers Isomer 1 Isomer 2 Isomer 3 Isomer 4 ... separation->isomers gcms GC-MS Analysis isomers:iso1->gcms nmr NMR Spectroscopy (¹H, ¹³C) isomers:iso2->nmr polarimetry Polarimetry isomers:iso3->polarimetry data Retention Times Mass Spectra NMR Shifts Optical Rotation gcms->data nmr->data polarimetry->data id Structure & Stereochemistry Confirmed data->id

References

Unraveling the Anticonvulsant Action of (-)-Isopulegol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isopulegol, a monoterpene alcohol derived from various aromatic plants, has emerged as a promising natural compound with significant anticonvulsant properties. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing from preclinical studies. The multifaceted activity of this compound, encompassing modulation of key neurotransmitter systems and enhancement of endogenous antioxidant and anti-inflammatory responses, positions it as a compelling candidate for further investigation in the development of novel antiepileptic therapies. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the proposed signaling pathways and experimental workflows.

Core Mechanisms of Anticonvulsant Action

The anticonvulsant effect of this compound is not attributed to a single molecular target but rather a synergistic interplay of multiple mechanisms. The primary pathways implicated in its action are:

  • Potentiation of GABAergic Neurotransmission: this compound is proposed to act as a positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This potentiation enhances the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. The anticonvulsant effects of this compound are notably reversed by the benzodiazepine (B76468) site antagonist, flumazenil, suggesting an interaction at or near the benzodiazepine binding site on the GABA-A receptor complex.[1]

  • Modulation of Glutamatergic Neurotransmission: Evidence suggests that this compound also influences the excitatory glutamatergic system, primarily through the antagonism of N-methyl-D-aspartate (NMDA) receptors.[2][3] By inhibiting NMDA receptor function, this compound can reduce the influx of calcium ions that triggers neuronal hyperexcitability and excitotoxicity. This is supported by findings that the anticonvulsant effects of this compound are potentiated by the NMDA receptor antagonist, MK-801.[2]

  • Antioxidant and Neuroprotective Effects: A significant component of this compound's mechanism of action is its ability to mitigate oxidative stress, a key pathological feature of epilepsy. Studies have demonstrated that this compound can prevent lipid peroxidation and preserve the activity of crucial endogenous antioxidant enzymes, such as catalase and glutathione (B108866) (GSH), in the hippocampus.[1] This antioxidant activity contributes to its neuroprotective effects, shielding neurons from seizure-induced damage.

  • Potential Modulation of Ion Channels: While direct evidence for this compound is still emerging, studies on structurally related compounds like isoeugenol (B1672232) suggest a potential role for the modulation of voltage-gated ion channels. Isoeugenol has been shown to inhibit voltage-gated sodium channels in a dose-dependent manner, with an IC50 of approximately 1.05 mM.[4][5] It is plausible that this compound may share a similar ability to modulate the activity of sodium and potentially calcium channels, which are critical for regulating neuronal excitability. However, further direct investigation is required to confirm this aspect of its mechanism.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the anticonvulsant and neuroprotective effects of this compound.

Table 1: Anticonvulsant Activity of this compound in the Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

Dose (mg/kg, i.p.)Seizure Latency (seconds)Mortality Protection (%)
Control (Saline)120.5 ± 15.30
25245.8 ± 30.160
50380.2 ± 45.780
100> 1800100
Diazepam (1 mg/kg)> 1800100

*p < 0.05 compared to the control group. Data adapted from Silva et al., 2009.[1]

Table 2: Effect of this compound on Oxidative Stress Markers in the Hippocampus of Mice in the PTZ-Induced Seizure Model

Treatment GroupLipid Peroxidation (nmol MDA/g tissue)Catalase Activity (U/mg protein)Reduced Glutathione (GSH) (µg/g tissue)
Control (Saline)25.4 ± 3.11.8 ± 0.2150.7 ± 12.5
PTZ48.9 ± 5.20.9 ± 0.198.4 ± 8.9*
This compound (100 mg/kg) + PTZ28.1 ± 3.5#1.6 ± 0.2#142.3 ± 11.8#

*p < 0.05 compared to the control group. #p < 0.05 compared to the PTZ group. Data adapted from Silva et al., 2009.[1]

Experimental Protocols

Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is widely used to screen for drugs effective against generalized absence and myoclonic seizures.

  • Animals: Male Swiss mice (25-30 g) are typically used.

  • Drug Administration: this compound or a vehicle (e.g., saline with a surfactant like Tween 80) is administered intraperitoneally (i.p.) at various doses (e.g., 25, 50, 100 mg/kg) 30 minutes before the induction of seizures. A positive control, such as diazepam (1 mg/kg, i.p.), is also included.

  • Seizure Induction: A convulsant dose of pentylenetetrazol (PTZ), typically 85 mg/kg, is administered subcutaneously (s.c.).

  • Observation: Immediately after PTZ administration, animals are placed in individual observation chambers and monitored for 30 minutes. The primary endpoints recorded are the latency to the first clonic seizure and the occurrence of tonic-clonic seizures and death. Protection is defined as the absence of a generalized clonic seizure during the observation period.

Maximal Electroshock (MES) Seizure Model

The MES test is a model of generalized tonic-clonic seizures and is used to identify anticonvulsant drugs that prevent seizure spread.

  • Animals: Male Swiss mice or Wistar rats are commonly used.

  • Drug Administration: Test compounds are administered at various doses and routes (e.g., i.p. or oral) at a predetermined time before the electroshock.

  • Seizure Induction: A supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Observation: The presence or absence of a tonic hindlimb extension is the primary endpoint. Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure.

Biochemical Assays for Oxidative Stress
  • Tissue Preparation: Following the behavioral experiments, animals are euthanized, and the hippocampus is rapidly dissected on a cold plate. The tissue is then homogenized in an appropriate buffer (e.g., ice-cold phosphate (B84403) buffer).

  • Lipid Peroxidation Assay (TBARS Assay): The level of malondialdehyde (MDA), an end product of lipid peroxidation, is measured. The homogenate is mixed with thiobarbituric acid (TBA) and heated. The resulting pink-colored complex is measured spectrophotometrically at approximately 532 nm.

  • Catalase (CAT) Activity Assay: The activity of catalase is determined by measuring the rate of decomposition of hydrogen peroxide (H2O2). The decrease in H2O2 concentration is monitored spectrophotometrically at 240 nm.

  • Reduced Glutathione (GSH) Assay: The concentration of GSH is measured using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB). DTNB reacts with sulfhydryl groups of GSH to produce a yellow-colored product that is measured spectrophotometrically at 412 nm.

Signaling Pathways and Experimental Workflows

Anticonvulsant_Mechanism_of_Isopulegol cluster_neuronal_membrane Neuronal Membrane cluster_intracellular Intracellular Space GABA_A GABA-A Receptor Hyperpolarization Hyperpolarization GABA_A->Hyperpolarization Cl- influx NMDA_R NMDA Receptor Depolarization Depolarization NMDA_R->Depolarization Ca2+ influx VGSC Voltage-Gated Sodium Channel VGSC->Depolarization Na+ influx VGCC Voltage-Gated Calcium Channel VGCC->Depolarization Ca2+ influx Isopulegol (B1217435) This compound Isopulegol->GABA_A + Isopulegol->NMDA_R - Isopulegol->VGSC - (putative) Isopulegol->VGCC - (putative) Oxidative_Stress Oxidative Stress (e.g., Lipid Peroxidation) Isopulegol->Oxidative_Stress - Antioxidant_Enzymes Antioxidant Enzymes (Catalase, GSH) Isopulegol->Antioxidant_Enzymes + Reduced_Excitability Reduced Neuronal Excitability Increased_Excitability Increased Neuronal Excitability Oxidative_Stress->Increased_Excitability Antioxidant_Enzymes->Reduced_Excitability Hyperpolarization->Reduced_Excitability Depolarization->Increased_Excitability

Caption: Proposed anticonvulsant mechanism of this compound.

PTZ_Seizure_Model_Workflow start Start drug_admin Administer this compound (i.p.) start->drug_admin wait 30 min waiting period drug_admin->wait ptz_admin Administer PTZ (s.c.) wait->ptz_admin observe Observe for 30 min ptz_admin->observe endpoints Record: - Seizure Latency - Mortality observe->endpoints euthanize Euthanize observe->euthanize end End endpoints->end dissect Dissect Hippocampus euthanize->dissect biochem Biochemical Assays: - Lipid Peroxidation - Catalase Activity - GSH Level dissect->biochem biochem->end

Caption: Experimental workflow for the PTZ-induced seizure model.

Conclusion and Future Directions

This compound demonstrates a compelling profile as a potential anticonvulsant agent, acting through a multi-target mechanism that includes enhancement of GABAergic inhibition, attenuation of glutamatergic excitation, and significant antioxidant and neuroprotective effects. The available preclinical data, particularly from the PTZ-induced seizure model, provide a strong rationale for its further development.

However, several key areas require further investigation to fully elucidate its therapeutic potential. Future research should focus on:

  • Determining precise binding affinities and functional potencies (e.g., ED50, IC50, and Ki values) at GABAA and NMDA receptors.

  • Directly investigating the modulatory effects of this compound on a range of voltage-gated sodium and calcium channel subtypes.

  • Evaluating its efficacy and safety in a broader range of preclinical seizure and epilepsy models, including chronic models.

  • Conducting pharmacokinetic and toxicological studies to establish a comprehensive safety profile.

A deeper understanding of these aspects will be crucial for the translation of this compound from a promising natural compound into a clinically viable antiepileptic drug.

References

The Potential of (-)-Isopulegol Derivatives as Anti-Influenza Agents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct research on the antiviral properties of the monoterpenoid (-)-Isopulegol against influenza viruses is not extensively documented in publicly available literature, significant findings highlight the potent anti-influenza activity of its derivatives. This technical guide synthesizes the existing research on this compound-derived compounds, focusing on their efficacy, mechanism of action, and the experimental frameworks used for their evaluation. Furthermore, it outlines the key host signaling pathways modulated by influenza virus infection, which represent potential targets for therapeutic intervention by compounds such as this compound and its analogues. This document serves as a comprehensive resource for researchers and professionals in the field of antiviral drug discovery and development.

Introduction

Influenza remains a significant global health threat, necessitating the continued exploration of novel antiviral agents to combat seasonal epidemics, pandemic outbreaks, and the emergence of drug-resistant strains. Natural products and their derivatives have historically been a rich source of therapeutic leads. This compound, a monoterpene found in various essential oils, has been investigated for a range of biological activities. Although direct evidence for its anti-influenza efficacy is scarce, research into its chemical derivatives has yielded promising results, pointing towards a potential new class of influenza inhibitors.

This guide provides an in-depth look at the antiviral activity of a key this compound derivative, (4R)-11a, a substituted octahydro-2H-chromen-4-ol. We will detail its quantitative antiviral efficacy, explore its proposed mechanism of action, and provide standardized experimental protocols relevant to the in vitro assessment of anti-influenza compounds. Additionally, we will visualize and discuss the critical host signaling pathways that are dysregulated during influenza infection, offering a broader context for the development of host-targeting antiviral strategies.

Quantitative Antiviral Activity of this compound Derivative (4R)-11a

A study synthesizing a series of this compound derived octahydro-2H-chromen-4-ols identified compound (4R)-11a as a highly potent inhibitor of influenza A and B viruses in vitro. This compound, produced through a one-pot synthesis from this compound and acetone, demonstrated remarkable activity against various H1N1 and H2N2 influenza virus strains.[1]

The following table summarizes the reported antiviral activity and cytotoxicity of this promising derivative.

CompoundVirus Strain50% Effective Concentration (EC50)50% Cytotoxic Concentration (CC50)Selectivity Index (SI = CC50/EC50)
(4R)-11a Influenza A/H1N1Not explicitly stated, but noted as highly potentNot explicitly stated>1500
(4R)-11a Influenza A/H2N2Not explicitly stated, but noted as highly potentNot explicitly stated>1500

Data extracted from a study on isopulegol-derived substituted octahydro-2H-chromen-4-ols. The exact EC50 values were not provided in the abstract, but the high selectivity index indicates significant antiviral potency with low toxicity.[1]

Proposed Mechanism of Action

The antiviral activity of the this compound derivative (4R)-11a is suggested to occur at the early stages of the viral life cycle.[1] Computational modeling and experimental data indicate a good correlation between the compound's antiviral efficacy and its calculated binding energy to the TBHQ active site of hemagglutinin (HA) .[1] This suggests that (4R)-11a may act as a viral entry inhibitor by interfering with the function of HA, a key surface glycoprotein (B1211001) that mediates the attachment of the virus to host cell receptors and subsequent membrane fusion.

cluster_virus Influenza Virus cluster_host Host Cell Virus Virus HA Hemagglutinin (HA) Receptor Sialic Acid Receptor HA->Receptor Attachment (Blocked) Endosome Endosome Receptor->Endosome Entry Isopulegol_Derivative This compound Derivative (e.g., 4R-11a) Isopulegol_Derivative->HA Binding & Inhibition

Caption: Proposed mechanism of action for this compound derivatives.

Key Experimental Protocols

The evaluation of potential anti-influenza compounds like this compound and its derivatives involves a series of standardized in vitro assays. Below are detailed methodologies for key experiments.

Cell Lines and Virus Strains
  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation and antiviral assays. They are maintained in a suitable growth medium such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Virus Strains: A panel of reference influenza virus strains, including different subtypes (e.g., H1N1, H3N2, H5N1) and types (A and B), as well as drug-resistant strains, are used to assess the breadth of antiviral activity.

Cytotoxicity Assay

This assay determines the concentration of the compound that is toxic to the host cells.

Start Seed MDCK cells in 96-well plate Incubate Incubate for 24h Start->Incubate Add_Compound Add serial dilutions of This compound derivative Incubate->Add_Compound Incubate_48h Incubate for 48-72h Add_Compound->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_CC50 Calculate CC50 value Measure_Absorbance->Calculate_CC50

Caption: Workflow for a standard MTT cytotoxicity assay.

  • Cell Seeding: Plate MDCK cells in 96-well microplates at a density that will result in a confluent monolayer after 24 hours.

  • Compound Addition: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a cell-free control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells will reduce the MTT to a purple formazan (B1609692) product.

  • Data Analysis: After solubilizing the formazan crystals, measure the absorbance using a microplate reader. The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

  • Cell Seeding: Grow MDCK cells to confluency in 6- or 12-well plates.

  • Infection: Infect the cell monolayers with a known amount of influenza virus (e.g., 100 plaque-forming units per well) in the presence of serial dilutions of the test compound.

  • Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding compound concentrations and trypsin (for viral activation).

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Staining and Counting: Fix the cells and stain with a solution like crystal violet to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Hemagglutination (HA) Inhibition Assay

This assay assesses the ability of a compound to block the agglutination of red blood cells by the influenza virus, indicating interference with the HA protein.

  • Virus and Compound Incubation: Prepare serial dilutions of the test compound in a V-bottom 96-well plate. Add a standardized amount of influenza virus to each well and incubate.

  • Addition of Red Blood Cells: Add a suspension of red blood cells (e.g., from chicken or turkey) to each well.

  • Incubation: Incubate the plate at room temperature and observe for hemagglutination.

  • Interpretation: In the absence of an inhibitor, the virus will agglutinate the red blood cells, forming a lattice structure. An effective inhibitor will prevent agglutination, and the red blood cells will settle at the bottom of the well as a button. The HA inhibition titer is the highest dilution of the compound that completely inhibits hemagglutination.

Influenza Virus and Host Signaling Pathways

Influenza virus infection leads to the modulation of several host cell signaling pathways to facilitate viral replication and evade the host immune response. Understanding these interactions is crucial for identifying novel antiviral targets.

cluster_virus_interaction Viral Interaction with Host Cell cluster_pathways Modulated Host Signaling Pathways cluster_outcomes Cellular Outcomes Virus Influenza Virus Host_Cell Host Cell Virus->Host_Cell Infection PI3K_Akt PI3K/Akt Pathway Host_Cell->PI3K_Akt MAPK MAPK Pathway Host_Cell->MAPK NF_kB NF-κB Pathway Host_Cell->NF_kB Replication Viral Replication PI3K_Akt->Replication Promotes Apoptosis Apoptosis Regulation PI3K_Akt->Apoptosis Inhibits MAPK->Replication Regulates Immune_Response Immune Response (e.g., Cytokine Production) MAPK->Immune_Response Modulates NF_kB->Replication Can Promote or Inhibit NF_kB->Immune_Response Activates

Caption: Overview of key host signaling pathways modulated by influenza virus.

PI3K/Akt Pathway

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is often activated during influenza virus infection. This activation is crucial for efficient viral replication and can inhibit premature apoptosis of the host cell, thereby maximizing the production of new virus particles. The viral non-structural protein 1 (NS1) has been shown to interact with and activate the PI3K/Akt pathway.

MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPK, is also modulated by influenza virus infection. The activation of different branches of the MAPK pathway can have varied effects, including the regulation of viral ribonucleoprotein (RNP) export from the nucleus, modulation of the host inflammatory response, and control of apoptosis.

NF-κB Pathway

The nuclear factor kappa B (NF-κB) signaling pathway is a central regulator of the innate immune response. While its activation typically leads to the production of antiviral cytokines, influenza virus has evolved mechanisms to manipulate this pathway. The viral NS1 protein can inhibit NF-κB activation to counteract the host's antiviral response. However, some studies suggest that NF-κB activation at certain stages of infection can also be beneficial for viral replication.

Conclusion and Future Directions

The potent antiviral activity of this compound-derived octahydro-2H-chromen-4-ols, particularly compound (4R)-11a, against a range of influenza virus strains underscores the potential of this chemical scaffold in the development of novel anti-influenza therapeutics. The proposed mechanism of action, targeting the viral hemagglutinin at an early stage of infection, presents an attractive strategy for antiviral intervention.

Future research should focus on several key areas:

  • Direct Evaluation of this compound: Conducting in vitro and in vivo studies to determine if this compound itself possesses anti-influenza activity.

  • Structure-Activity Relationship (SAR) Studies: Further optimization of the octahydro-2H-chromen-4-ol scaffold to enhance antiviral potency and broaden the spectrum of activity.

  • Mechanism of Action Elucidation: Detailed molecular studies to confirm the binding site of (4R)-11a on hemagglutinin and to fully understand its inhibitory mechanism.

  • Signaling Pathway Analysis: Investigating the effects of this compound and its active derivatives on the PI3K/Akt, MAPK, and NF-κB signaling pathways in the context of influenza virus infection to identify any host-targeting effects.

By pursuing these research avenues, the full therapeutic potential of this compound and its derivatives as a novel class of anti-influenza agents can be realized.

References

Gastroprotective Effects of (-)-Isopulegol in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isopulegol, a monoterpene found in the essential oils of various aromatic plants, has demonstrated significant gastroprotective properties in preclinical studies. This technical guide provides an in-depth overview of the experimental evidence supporting the efficacy of this compound in protecting against gastric ulcers induced by agents such as ethanol (B145695) and nonsteroidal anti-inflammatory drugs (NSAIDs). The document details the experimental protocols used in these studies, presents quantitative data in a structured format, and elucidates the proposed mechanisms of action, including its influence on antioxidant pathways and cellular signaling.

Preclinical Efficacy of this compound

This compound has been shown to exert a dose-dependent protective effect against gastric lesions in established preclinical models. The following tables summarize the quantitative data from key studies, highlighting its impact on the ulcer index and crucial biochemical markers of gastric mucosal integrity.

Data Presentation

Table 1: Effect of this compound on Ulcer Index in Ethanol-Induced Gastric Ulcer Model in Mice [1][2]

Treatment GroupDose (mg/kg, p.o.)Ulcer Index (Mean ± SEM)% Inhibition
Vehicle Control (Ethanol)-25.3 ± 2.1-
This compound 2515.2 ± 1.840%
This compound 508.9 ± 1.165%
This compound 1004.1 ± 0.784%
This compound 2001.8 ± 0.493%
Carbenoxolone (Reference)1003.5 ± 0.6*86%

*p < 0.05 compared to the vehicle control group.

Table 2: Effect of this compound on Ulcer Index in Indomethacin-Induced Gastric Ulcer Model in Mice [1][2]

Treatment GroupDose (mg/kg, p.o.)Ulcer Index (Mean ± SEM)% Inhibition
Vehicle Control (Indomethacin)-18.7 ± 1.5-
This compound 5012.3 ± 1.134%
This compound 1007.9 ± 0.958%
This compound 2004.2 ± 0.577%
Carbenoxolone (Reference)1005.1 ± 0.773%

*p < 0.05 compared to the vehicle control group.

Table 3: Effect of this compound on Gastric Glutathione (B108866) (GSH) Levels in Ethanol-Induced Gastric Ulcer Model in Mice [1][2]

Treatment GroupDose (mg/kg, p.o.)GSH (μg/g of tissue; Mean ± SEM)
Normal Control-125.4 ± 8.7
Vehicle Control (Ethanol)-68.2 ± 5.1#
This compound 100105.3 ± 7.9
This compound 200118.9 ± 9.2
N-acetylcysteine (Reference)200121.4 ± 8.5*

#p < 0.05 compared to the normal control group; *p < 0.05 compared to the vehicle control group.

Proposed Mechanisms of Gastroprotection

The gastroprotective effects of this compound are multifactorial, involving the modulation of both defensive and aggressive factors in the gastric mucosa.

Antioxidant Activity

This compound has been shown to bolster the antioxidant defense system of the gastric mucosa. A key mechanism is the restoration of depleted levels of endogenous antioxidants, such as glutathione (GSH).[1][2] GSH plays a critical role in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage. By replenishing GSH stores, this compound helps to mitigate the oxidative stress induced by ulcerogenic agents.

Involvement of Prostaglandins (B1171923) and K(ATP) Channels

Studies suggest that the gastroprotective action of this compound is mediated, at least in part, by the synthesis of endogenous prostaglandins.[1][2] Prostaglandins are crucial for maintaining mucosal integrity through various actions, including stimulating mucus and bicarbonate secretion and maintaining mucosal blood flow. The gastroprotective effect of this compound was reversed by pretreatment with indomethacin (B1671933), a non-selective cyclooxygenase (COX) inhibitor, supporting the role of prostaglandins in its mechanism.[1][2]

Furthermore, the involvement of ATP-sensitive potassium (K(ATP)) channels is implicated in the gastroprotective effect of this compound.[1][2] The opening of these channels is believed to contribute to mucosal defense. The gastroprotective effect of this compound was attenuated by glibenclamide, a K(ATP) channel blocker, suggesting that the activation of these channels is a component of its mechanism of action.[1][2]

G cluster_0 This compound's Protective Mechanisms Isopulegol (B1217435) This compound Prostaglandins ↑ Endogenous Prostaglandins Isopulegol->Prostaglandins KATP ↑ K(ATP) Channel Opening Isopulegol->KATP GSH ↑ Glutathione (GSH) Levels Isopulegol->GSH Mucosal_Defense Enhanced Mucosal Defense: - ↑ Mucus & Bicarbonate - ↑ Blood Flow Prostaglandins->Mucosal_Defense KATP->Mucosal_Defense Oxidative_Stress ↓ Oxidative Stress GSH->Oxidative_Stress Gastroprotection Gastroprotection Mucosal_Defense->Gastroprotection Oxidative_Stress->Gastroprotection

Caption: Proposed gastroprotective mechanisms of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Ethanol-Induced Gastric Ulcer Model in Mice
  • Animals: Male Swiss mice (25-30 g) are fasted for 24 hours prior to the experiment, with free access to water.

  • Treatment: Animals are randomly divided into groups. This compound (at various doses), a reference drug (e.g., carbenoxolone), or vehicle (e.g., 2% Tween 80 in saline) is administered orally (p.o.).

  • Ulcer Induction: One hour after treatment, absolute ethanol (0.2 mL/animal) is administered orally to induce gastric ulcers.

  • Evaluation: Thirty minutes after ethanol administration, the animals are euthanized by cervical dislocation. The stomachs are removed, opened along the greater curvature, and washed with saline.

  • Ulcer Index Determination: The stomachs are macroscopically examined for lesions. The ulcer index is calculated by measuring the total area of all lesions (in mm²) for each stomach. The percentage of inhibition of ulceration is calculated relative to the vehicle control group.

Caption: Workflow for the ethanol-induced gastric ulcer model.

Indomethacin-Induced Gastric Ulcer Model in Mice
  • Animals: Male Swiss mice (25-30 g) are fasted for 24 hours before the experiment, with access to water.

  • Treatment: Animals are treated orally with this compound, a reference drug, or vehicle.

  • Ulcer Induction: Immediately after treatment, indomethacin (20 mg/kg) is administered subcutaneously (s.c.) to induce gastric ulcers.

  • Evaluation: Six hours after indomethacin administration, the animals are euthanized. The stomachs are removed and processed as described in the ethanol-induced ulcer model.

  • Ulcer Index Determination: The ulcer index is determined by measuring the total lesion area, and the percentage of inhibition is calculated.

Determination of Gastric Glutathione (GSH) Levels
  • Sample Preparation: Gastric tissue samples are obtained from the experimental groups of the ethanol-induced ulcer model. The tissue is homogenized in an appropriate ice-cold buffer (e.g., 0.02 M EDTA).

  • Assay Procedure: The homogenate is mixed with trichloroacetic acid (TCA) and centrifuged. The supernatant is then mixed with Ellman's reagent (5,5'-dithiobis(2-nitrobenzoic acid) or DTNB) and a phosphate (B84403) buffer.

  • Measurement: The absorbance of the resulting yellow-colored complex is measured spectrophotometrically at 412 nm.

  • Quantification: The concentration of GSH is determined by comparing the absorbance to a standard curve prepared with known concentrations of GSH and is expressed as μg of GSH per gram of tissue.

Future Directions

While the antioxidant and prostaglandin-mediated pathways have been implicated in the gastroprotective effects of this compound, further research is warranted to fully elucidate its molecular mechanisms. Specifically, investigation into its effects on key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, would provide a more comprehensive understanding of its anti-inflammatory properties in the context of gastric mucosal injury. Studies employing techniques like Western blotting to assess the expression and phosphorylation of key proteins in these pathways would be highly valuable. Additionally, quantitative analysis of other oxidative stress markers, such as malondialdehyde (MDA) and myeloperoxidase (MPO) activity, would further solidify the evidence for its antioxidant effects.

G cluster_1 Potential Inflammatory Signaling Modulation Isopulegol This compound NFkB_Inhibition Inhibition of NF-κB Pathway? Isopulegol->NFkB_Inhibition MAPK_Inhibition Modulation of MAPK Pathway? Isopulegol->MAPK_Inhibition Inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_Inhibition->Inflammatory_Cytokines COX2_Expression ↓ COX-2 Expression MAPK_Inhibition->COX2_Expression Gastroprotection Gastroprotection Inflammatory_Cytokines->Gastroprotection COX2_Expression->Gastroprotection

Caption: Hypothesized role of this compound in inflammatory signaling.

Conclusion

This compound demonstrates robust gastroprotective effects in preclinical models of gastric ulceration. Its mechanism of action appears to be multifaceted, involving the enhancement of mucosal defense mechanisms through the modulation of prostaglandins and K(ATP) channels, as well as the strengthening of the antioxidant capacity of the gastric mucosa. These findings position this compound as a promising candidate for further investigation and development as a novel agent for the prevention and treatment of gastric ulcers.

References

(-)-Isopulegol as a Precursor for Menthol Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of menthol (B31143) from its precursor, (-)-isopulegol. The document details the core chemical transformations, experimental protocols, and quantitative data derived from key industrial and academic research, with a focus on the catalytic hydrogenation of this compound. This process is a critical step in several commercial routes to (-)-menthol, the most sought-after stereoisomer due to its characteristic cooling sensation and minty aroma.

Introduction: The Significance of this compound in Menthol Production

(-)-Menthol possesses three chiral centers, resulting in eight possible stereoisomers. The desired isomer, (-)-menthol (1R,2S,5R)-2-isopropyl-5-methylcyclohexan-1-ol), is primarily responsible for the cooling and flavor profile of mint. While natural extraction from mint oils is a major source, synthetic routes are crucial for meeting global demand. Several industrial processes, notably those developed by major chemical companies like BASF and Takasago, utilize this compound as a key intermediate.[1][2]

The conversion of this compound to (-)-menthol is achieved through the stereoselective hydrogenation of the carbon-carbon double bond in the isopulegol (B1217435) molecule. The efficiency and stereoselectivity of this reaction are paramount, as the formation of other menthol diastereomers (neomenthol, isomenthol, and neoisomenthol) complicates purification and reduces the yield of the target product. The choice of catalyst and reaction conditions plays a pivotal role in directing the hydrogenation to yield a high percentage of (-)-menthol.

Chemical Transformation Pathway

The core of the synthesis is the catalytic hydrogenation of the exocyclic double bond of this compound. This reaction proceeds via the addition of two hydrogen atoms across the double bond, converting the sp²-hybridized carbons to sp³-hybridized carbons and creating the final saturated cyclohexane (B81311) ring of the menthol molecule. The stereochemical outcome of this addition is highly dependent on the catalyst and reaction parameters.

G Isopulegol This compound Menthol (-)-Menthol Isopulegol->Menthol Catalytic Hydrogenation (H₂) Isomers Menthol Isomers (neomenthol, isomenthol, neoisomenthol) Menthol->Isomers Isomerization (Side Reaction)

Caption: Chemical transformation of this compound to (-)-menthol.

Quantitative Data on Catalytic Hydrogenation

The selection of a catalyst is critical for achieving high yield and diastereoselectivity in the hydrogenation of this compound. The following tables summarize quantitative data from various sources for different catalyst systems.

Table 1: Hydrogenation of this compound with Nickel-Based Catalysts

CatalystTemperature (°C)Pressure (bar)(-)-Menthol (%)Neomenthol (%)Isomenthol (%)Neoisomenthol (%)Other (%)Reference
Ni-Cu-Zr-Mo50-603099.60.19000.21 (unreacted isopulegol)[3]
Ni-Cu-Zr-Mo70-804099.30.20.0500.45[4]
Iron- and chromium-doped Raney NickelNot SpecifiedNot Specified61.4\multicolumn{3}{c}{35.6 (combined isomers)}3.0[2]
Raney Nickel120Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Nickel on Al-MCM-41Not SpecifiedConstant H₂71.0 (racemic)\multicolumn{3}{c}{23.0 (combined isomers)}6.0[1]

Table 2: Hydrogenation of this compound with Noble Metal Catalysts

CatalystTemperature (°C)Pressure (bar)(-)-Menthol (%)Neomenthol (%)Isomenthol (%)Neoisomenthol (%)Other (%)Reference
5% Palladium on CarbonNot Specified5Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Platinum on Beta-ZeolitesNot SpecifiedNot Specified>95 (selectivity to menthols)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Ruthenium on Beta-ZeolitesNot SpecifiedNot Specified>93 (selectivity to menthols)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]

Experimental Protocols

The following sections provide detailed methodologies for the catalytic hydrogenation of this compound based on patented industrial processes and academic research.

Protocol 1: Continuous Hydrogenation with a Ni-Cu-Zr-Mo Catalyst (Based on BASF Patent)

This protocol describes a continuous process for the hydrogenation of L-isopulegol to L-menthol.[3][4]

Catalyst Preparation: The heterogeneous catalyst comprises oxides of nickel (40-60 wt%), zirconium (20-40 wt%), copper (10-25 wt%), and molybdenum (0.5-5 wt%).[3] The catalyst is typically used in a fixed-bed reactor.

Experimental Procedure:

  • A hydrogenation apparatus consisting of a main reactor and a post-reactor, both configured as fixed-bed reactors, is used.

  • The reactors are charged with the Ni-Cu-Zr-Mo catalyst.

  • The system is heated to the desired operating temperature. In one example, the main reactor is operated at 50°C and the post-reactor at 60°C.[3] In another example, the main reactor is heated to 80°C and the post-reactor to 70°C.[4]

  • A constant hydrogen pressure is applied to the system, typically ranging from 30 to 50 bar.[3][4]

  • High-purity this compound (e.g., 99.8% purity, 99.8% ee) is continuously fed into the main reactor at a specific rate (e.g., 24.5 g/h).[3]

  • The reaction mixture is circulated through the main reactor.

  • The effluent from the main reactor is passed through the post-reactor to ensure complete conversion.

  • The final product, (-)-menthol, is collected and can be purified further if necessary, for instance, by crystallization.

Product Analysis: The composition of the product stream is analyzed by gas chromatography (GC) to determine the percentage of (-)-menthol and its isomers.

Protocol 2: General Laboratory-Scale Hydrogenation

This protocol outlines a general procedure for the hydrogenation of this compound that can be adapted for various heterogeneous catalysts.

Materials and Equipment:

  • This compound

  • Hydrogenation catalyst (e.g., Raney Nickel, Pd/C)

  • Solvent (optional, e.g., ethanol, isopropanol, or the reaction can be run neat)

  • High-pressure autoclave or a similar hydrogenation reactor equipped with a stirrer, gas inlet, pressure gauge, and temperature control.

  • Hydrogen gas source

  • Filtration apparatus

  • Rotary evaporator

Experimental Procedure:

  • The hydrogenation reactor is thoroughly cleaned and dried.

  • The reactor is charged with this compound and, if used, a solvent.

  • The catalyst is carefully added to the reactor under an inert atmosphere (e.g., nitrogen or argon). The amount of catalyst can vary, typically from 1 to 10 wt% relative to the substrate.

  • The reactor is sealed, and the inert atmosphere is replaced with hydrogen by purging the system several times.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 5-100 bar).

  • The reaction mixture is heated to the desired temperature (e.g., 20-150°C) and stirred vigorously to ensure good mixing of the reactants and catalyst.[3][4]

  • The reaction progress is monitored by taking small samples at regular intervals and analyzing them by GC.

  • Once the reaction is complete (as indicated by the disappearance of the starting material), the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully released.

  • The reaction mixture is filtered to remove the catalyst.

  • If a solvent was used, it is removed under reduced pressure using a rotary evaporator to yield the crude (-)-menthol.

  • The crude product can be further purified by distillation or crystallization.

Visualizations

Experimental Workflow for Continuous Hydrogenation

The following diagram illustrates a typical workflow for the continuous hydrogenation of this compound in an industrial setting.

G cluster_0 Feed Stage cluster_1 Reaction Stage cluster_2 Separation & Purification Isopulegol This compound Feed MainReactor Main Reactor (Fixed-Bed) Isopulegol->MainReactor H2 Hydrogen Gas H2->MainReactor PostReactor Post-Reactor (Fixed-Bed) MainReactor->PostReactor ProductCollection Product Collection PostReactor->ProductCollection Purification Purification (e.g., Crystallization) ProductCollection->Purification FinalProduct FinalProduct Purification->FinalProduct Final Product: (-)-Menthol

Caption: Continuous hydrogenation workflow.

Logical Relationship of Catalyst Selection and Product Outcome

The choice of catalyst and reaction conditions directly influences the stereochemical outcome of the hydrogenation, determining the ratio of the desired (-)-menthol to its undesired diastereomers.

G Catalyst Catalyst Selection (e.g., Ni-based, Pd/C) Outcome Product Outcome Catalyst->Outcome Conditions Reaction Conditions (Temp, Pressure) Conditions->Outcome Menthol High (-)-Menthol Yield Outcome->Menthol High Diastereoselectivity Isomers High Isomer Formation Outcome->Isomers Low Diastereoselectivity

Caption: Catalyst and conditions impact on product selectivity.

Conclusion

The catalytic hydrogenation of this compound is a well-established and highly efficient method for the synthesis of (-)-menthol. The choice of catalyst, along with precise control of reaction parameters such as temperature and pressure, is crucial for achieving high yields and, most importantly, high diastereoselectivity towards the desired (-)-menthol isomer. Nickel-based catalysts, particularly multicomponent systems, have demonstrated excellent performance in industrial applications, offering near-quantitative conversion and high purity of the final product. This technical guide provides researchers and professionals in the field with a foundational understanding of the principles and practical aspects of this important chemical transformation. Further research into novel catalytic systems continues to be an area of interest for improving the sustainability and efficiency of synthetic menthol production.

References

In-Depth Technical Guide: Biosynthesis of (-)-Isopulegol in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(-)-Isopulegol is a naturally occurring monoterpene alcohol found in various aromatic plants, most notably within the Mentha genus. It serves as a crucial chiral precursor in the industrial synthesis of (-)-menthol, a compound of immense commercial value in the pharmaceutical, food, and fragrance industries. Beyond its role as a synthetic intermediate, this compound itself exhibits a range of biological activities. Understanding its biosynthetic pathway in plants is critical for leveraging metabolic engineering and synthetic biology to create sustainable and high-yield production platforms. This guide provides a detailed examination of the enzymatic steps, intermediates, and regulatory aspects of this compound biosynthesis, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.

The Core Biosynthesis Pathway in Mentha Species

The biosynthesis of this compound is intricately linked to the well-characterized monoterpenoid pathway in peppermint (Mentha x piperita), which is responsible for producing a variety of menthol (B31143) isomers. The entire process begins in the secretory cells of peltate glandular trichomes, specialized structures on the leaf surface.[1] The pathway is compartmentalized, with different enzymatic steps occurring in the leucoplasts, endoplasmic reticulum, mitochondria, and cytoplasm.[1]

The canonical pathway in Mentha primarily produces (+)-cis-isopulegone, which is then further converted. The direct enzymatic step leading to this compound in this specific pathway is less prominent than the route toward other menthol precursors. However, an alternative and significant pathway involves the cyclization of citronellal.

Pathway I: The Menthol Biosynthesis Route in Mentha

The established pathway for menthol production involves a series of eight enzymatic reactions starting from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[2]

  • Geranyl Diphosphate (GPP) Synthesis: Geranyl Diphosphate Synthase (GPPS) catalyzes the condensation of IPP and DMAPP to form the C10 monoterpene precursor, geranyl diphosphate (GPP). This reaction occurs in the leucoplasts of secretory cells.[1]

  • Cyclization to (-)-Limonene (B1674923): GPP is cyclized by (-)-Limonene Synthase (LS) to form the foundational monoterpene, (-)-limonene.[2]

  • Hydroxylation: The cytochrome P450 enzyme, (-)-Limonene-3-hydroxylase (L3OH), hydroxylates (-)-limonene at the C3 position to yield (-)-trans-isopiperitenol.[1][2] This step takes place on the endoplasmic reticulum.[1]

  • Dehydrogenation: In the mitochondria, (-)-trans-Isopiperitenol Dehydrogenase (IPD) oxidizes the hydroxyl group of (-)-trans-isopiperitenol, using NAD+ as a cofactor, to produce (-)-isopiperitenone (B1197589).[1][2]

  • Reduction to (+)-cis-Isopulegone: The key reductive step is catalyzed by (-)-Isopiperitenone Reductase (IPR) in the cytoplasm.[1] This enzyme specifically reduces the double bond of (-)-isopiperitenone using NADPH to form (+)-cis-isopulegone.[2][3]

  • Isomerization and Further Reduction: (+)-cis-isopulegone is then isomerized to (+)-pulegone by (+)-cis-isopulegone isomerase (IPGI).[4][5] Subsequently, (+)-pulegone reductase (PR) and (-)-menthone (B42992) reductase (MR) catalyze further reductions to produce (-)-menthone and ultimately (-)-menthol.[1][2]

While this pathway is the primary route to menthol, the formation of other isopulegol (B1217435) isomers can occur. For instance, biocatalytic cascade reactions have shown that isomers like (+)-neoiso-isopulegol can be formed as side products.[4][6]

Mentha_Pathway Figure 1: Core Monoterpenoid Pathway in Mentha Species GPP Geranyl Diphosphate (GPP) Limonene (-)-Limonene GPP->Limonene Limonene Synthase (LS) Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol Limonene-3-Hydroxylase (L3OH) Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone Isopiperitenol Dehydrogenase (IPD) cisIsopulegone (+)-cis-Isopulegone Isopiperitenone->cisIsopulegone Isopiperitenone Reductase (IPR) (NADPH) Pulegone (+)-Pulegone cisIsopulegone->Pulegone Isopulegone (B1219328) Isomerase (IPGI) Menthone (-)-Menthone Pulegone->Menthone Pulegone Reductase (PR) (NADPH) Menthol (-)-Menthol Menthone->Menthol Menthone Reductase (MR) (NADPH)

Figure 1: Core Monoterpenoid Pathway in Mentha Species
Pathway II: Cyclization of (+)-Citronellal

A significant alternative route for the synthesis of this compound, employed both industrially and potentially occurring in certain biological contexts, is the intramolecular ene reaction of (+)-citronellal.[7][8] While the enzymes catalyzing this specific cyclization in planta are not as well-defined as the Mentha menthol pathway, this route is crucial for both chemical and biocatalytic production. (+)-Citronellal itself is a monoterpenoid aldehyde found in the essential oils of plants like citronella grass (Cymbopogon nardus). The acid-catalyzed cyclization of (+)-citronellal yields a mixture of isopulegol isomers, with this compound being a major product.[7][9]

Citronellal_Pathway Figure 2: this compound via Citronellal Cyclization Citronellal (+)-Citronellal Isopulegol This compound Citronellal->Isopulegol Intramolecular Ene Reaction (Acid Catalyst / Cyclase) OtherIsomers Other Isopulegol Isomers Citronellal->OtherIsomers Side Reactions

Figure 2: this compound via Citronellal Cyclization

Quantitative Data and Enzymology

The enzymes of the monoterpenoid pathway have been characterized to varying degrees. Quantitative data, where available, provides insight into reaction efficiencies and substrate specificities.

Table 1: Key Enzymes in the Biosynthesis of Isopulegol Precursors
Enzyme NameAbbreviationSubstrate(s)Product(s)Cofactor(s)Organism
Geranyl Diphosphate SynthaseGPPSIPP, DMAPPGeranyl Diphosphate-Mentha x piperita
(-)-Limonene SynthaseLSGeranyl Diphosphate(-)-Limonene-Mentha x piperita
(-)-Limonene-3-hydroxylaseL3OH(-)-Limonene(-)-trans-IsopiperitenolO₂, NADPHMentha x piperita
(-)-trans-Isopiperitenol DehydrogenaseIPD(-)-trans-Isopiperitenol(-)-IsopiperitenoneNAD⁺Mentha x piperita
(-)-Isopiperitenone ReductaseIPR(-)-Isopiperitenone(+)-cis-IsopulegoneNADPH, NADHMentha x piperita[3]
Table 2: Quantitative Data from a Cascade Biocatalysis Study

The following data is adapted from a study engineering a bacterial isomerase to function in a cascade with Mentha enzymes to produce (-)-menthol from (+)-cis-isopulegone. This demonstrates the productivity of the downstream pathway components.

Biocatalyst(s)SubstrateProduct(s) & Yield (μM)
Individual Enzymes
MpPGR(+)-Pulegone (1 mM)(-)-Menthone: 153.3 ± 5.8(+)-Isomenthone: 160.1 ± 4.5
MMR(-)-Menthone (1 mM)(-)-Menthol: 280.7 ± 10.3
Cascading Reaction
Engineered Isomerase + MpPGR + MMR(+)-cis-Isopulegone (1 mM)(-)-Menthol: 63.4 ± 3.8(+)-Neomenthol: 11.1 ± 0.6

Data adapted from Toogood et al. (2018), ACS Catalysis. The study used an engineered bacterial Δ5-3-ketosteroid isomerase as the isopulegone isomerase (IPGI).[6]

Experimental Protocols

Characterizing the biosynthesis of this compound and related monoterpenoids involves a combination of protein expression, enzyme assays, and analytical chemistry.

Protocol: Heterologous Expression of Terpene Synthases

This protocol describes the general workflow for producing plant enzymes, such as (-)-Isopiperitenone Reductase (IPR), in a bacterial host for characterization.

  • Gene Synthesis and Cloning:

    • Obtain the protein sequence for the target enzyme (e.g., M. piperita IPR, UniProt: Q84L91).

    • Codon-optimize the gene sequence for expression in E. coli.

    • Synthesize the gene and subclone it into an expression vector (e.g., pET-28a(+)) containing an affinity tag (e.g., C-terminal His₆-tag).[6]

  • Transformation:

    • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Plate on selective media (e.g., LB agar (B569324) with kanamycin) and incubate overnight at 37°C.

  • Protein Expression:

    • Inoculate a starter culture (5-10 mL) with a single colony and grow overnight at 37°C.

    • Use the starter culture to inoculate a larger volume of selective media (e.g., 1 L).

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding a suitable inducer (e.g., 0.5 mM IPTG).

    • Reduce the temperature to 18-25°C and continue incubation for 16-20 hours to improve protein solubility.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole).

    • Lyse the cells using sonication or a French press.

    • Clarify the lysate by centrifugation (e.g., 15000 x g for 30 min at 4°C).

    • Purify the protein from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin, followed by elution with a high-imidazole buffer.

    • Verify purity using SDS-PAGE.

Protein_Expression_Workflow Figure 3: Workflow for Recombinant Enzyme Production Gene Gene Synthesis & Cloning into Vector Transform Transformation into E. coli Host Gene->Transform Culture Cell Culture Growth (to OD600 0.6-0.8) Transform->Culture Induce Induction of Protein Expression (IPTG) Culture->Induce Harvest Cell Harvest (Centrifugation) Induce->Harvest Lyse Cell Lysis (Sonication) Harvest->Lyse Purify Protein Purification (e.g., Ni-NTA) Lyse->Purify Analyze Purity Analysis (SDS-PAGE) Purify->Analyze

Figure 3: Workflow for Recombinant Enzyme Production
Protocol: In Vitro Enzyme Assay with GC-MS Analysis

This protocol outlines a method to determine the activity and product profile of a purified monoterpene-modifying enzyme like IPR.

  • Reaction Setup:

    • Prepare a reaction mixture in a glass vial. For a 200 µL reaction, combine:

      • 50 mM Buffer (e.g., Tris-HCl, pH 7.0)

      • 1 mM Substrate (e.g., (-)-isopiperitenone, dissolved in a minimal volume of ethanol)

      • 1-10 µM Purified Enzyme (e.g., IPR)

      • Cofactor system: 1 mM NADPH (or a recycling system with 10 µM NADP⁺, 15 mM D-glucose, and 10 U glucose dehydrogenase).[6]

    • Include a no-enzyme control to account for non-enzymatic degradation.

  • Incubation:

    • Seal the vials and incubate at a suitable temperature (e.g., 30°C) with gentle shaking for a defined period (e.g., 1-24 hours).

  • Product Extraction:

    • Stop the reaction by adding an equal volume of an organic solvent (e.g., 200 µL ethyl acetate) containing an internal standard (e.g., 0.01% sec-butylbenzene).[6]

    • Vortex vigorously for 1 minute to extract the products.

    • Centrifuge briefly to separate the phases.

    • Transfer the upper organic layer to a new vial containing a drying agent (e.g., anhydrous MgSO₄).

    • Transfer the dried organic phase to a GC-MS vial for analysis.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Column: A suitable capillary column for terpene analysis (e.g., DB-WAX or HP-5MS).[6]

    • Injector: Set to a temperature of ~250°C. Inject 1 µL of the sample in splitless mode.

    • Oven Program: A typical program starts at 50°C, holds for 2 minutes, then ramps at 10-15°C/min to ~220-250°C.[10]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10]

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-300.

    • Data Analysis: Identify products by comparing their retention times and mass spectra to those of authentic standards and library databases (e.g., NIST). Quantify products by integrating peak areas relative to the internal standard.

Conclusion

The biosynthesis of this compound in plants is a fascinating example of complex metabolic engineering, primarily situated within the broader context of the menthol production pathway in Mentha species. While the main route heavily favors the production of other isomers like (+)-cis-isopulegone, the enzymatic machinery and alternative pathways, such as the cyclization of citronellal, provide routes to this compound. For researchers and drug development professionals, a deep understanding of these pathways, the enzymes involved, and the protocols to study them is paramount. This knowledge enables the targeted engineering of microbial or cell-free systems for the sustainable, high-yield production of this compound, unlocking its full potential as a valuable chiral building block and bioactive compound.

References

A Technical Guide to the Pharmacokinetics and Metabolism of (-)-Isopulegol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isopulegol is a monoterpene alcohol derived from plants like Rosmarinus officinalis.[1][2] It is recognized for its characteristic minty aroma and serves as a key chemical intermediate in the synthesis of (-)-menthol.[3][4] Beyond its role in the fragrance industry, this compound has garnered scientific interest for a range of pharmacological activities, including anti-inflammatory, anticonvulsant, and gastroprotective effects.[2][3] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for evaluating its therapeutic potential and safety. This guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of this compound, detailing experimental methodologies and metabolic pathways.

Pharmacokinetics and ADMET Profile

While detailed in vivo pharmacokinetic studies in mammals are not extensively documented in the available literature, in silico predictive models provide valuable insights into the ADME properties of this compound. These computational tools are frequently used in early-stage drug discovery to forecast a compound's behavior.[1]

In Silico ADMET Predictions

Computational analysis using platforms like SwissADME predicts the pharmacokinetic profile of this compound.[1][5] These predictions suggest good oral bioavailability and potential for crossing the blood-brain barrier.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound

Parameter Predicted Value Implication Reference
Physicochemical Properties
Molecular Formula C₁₀H₁₈O - [5]
Molecular Weight 154.25 g/mol - [5]
LogP (Lipophilicity) 2.65 Good membrane permeability [1]
Water Solubility Slightly Soluble May require formulation strategies for aqueous delivery [2]
Pharmacokinetics (ADME)
Gastrointestinal (GI) Absorption High Good potential for oral absorption [1]
Blood-Brain Barrier (BBB) Permeant Yes Potential for central nervous system activity [1]
CYP1A2 Inhibitor No Low risk of drug-drug interactions via this isoform [1]
CYP2C19 Inhibitor No Low risk of drug-drug interactions via this isoform [1]
CYP2C9 Inhibitor No Low risk of drug-drug interactions via this isoform [1]
CYP2D6 Inhibitor No Low risk of drug-drug interactions via this isoform [1]
CYP3A4 Inhibitor No Low risk of drug-drug interactions via this isoform [1]
Drug-Likeness
Lipinski's Rule of Five Yes (0 Violations) Favorable oral drug-like properties [1]

| Bioavailability Score | 0.55 | Good probability of being orally active |[1] |

Metabolism of this compound

The metabolism of this compound is expected to proceed via two main phases: Phase I (functionalization) and Phase II (conjugation). Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose polar functional groups. Phase II reactions involve the conjugation of these groups with endogenous hydrophilic molecules, such as glucuronic acid, to facilitate excretion.[6][7]

Phase I Metabolism: Oxidation

Studies involving the biotransformation of this compound by the bacterium Rhodococcus rhodochrous provide a model for its oxidative metabolism. These microbial systems can mimic the oxidative reactions carried out by mammalian CYP enzymes. The primary metabolites identified are products of hydroxylation.[8]

Table 2: Biotransformation Products of this compound by R. rhodochrous

Metabolite Chemical Name Conversion Selectivity Reference
Metabolite 1 p-Menth-8-en-2,7-diol 66.9% [8]
Metabolite 2 (1R,2S,5R)-5-(Hydroxymethyl)-2-(prop-1-en-2-yl)cyclohexanol 25.7% [8]

| Total Conversion | - | 90.2% |[8] |

These findings suggest that key metabolic pathways for this compound involve the oxidation of the isopropenyl group and hydroxylation of the cyclohexane (B81311) ring.

Phase II Metabolism: Glucuronidation

As a compound with a hydroxyl group, this compound is a prime candidate for Phase II metabolism via glucuronidation.[9][10] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the hydroxyl group, significantly increasing its water solubility and facilitating its elimination in urine or bile.[6][7] While specific studies on this compound glucuronidation are limited, this is a well-established pathway for similar monoterpene alcohols.[11]

Visualized Metabolic Pathway

The following diagram illustrates the proposed metabolic fate of this compound, involving initial oxidation followed by conjugation.

isopulegol_metabolism parent This compound phase1 Phase I Metabolism (Oxidation via CYP450) parent->phase1 phase2 Phase II Metabolism (Glucuronidation via UGTs) parent->phase2 metabolite1 Oxidized Metabolites (e.g., Hydroxylated derivatives) phase1->metabolite1 metabolite1->phase2 metabolite2 Isopulegol-Glucuronide phase2->metabolite2 excretion Excretion (Urine, Bile) metabolite2->excretion

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of pharmacokinetics and metabolism. The following sections describe protocols relevant to the investigation of this compound.

Protocol for Microbial Biotransformation

This protocol is adapted from a study on the biotransformation of this compound using Rhodococcus rhodochrous.[8]

  • Microorganism Cultivation: R. rhodochrous IEGM 1362 is cultured in a nutrient-rich medium (e.g., RS medium) and grown at 28 °C with shaking (160 rpm) until the late exponential growth phase is reached.

  • Substrate Addition: this compound is added to the culture medium to a final concentration of approximately 0.025% (v/v).

  • Incubation: The culture is incubated for a period of 5 days under the same growth conditions to allow for biotransformation.

  • Metabolite Extraction:

    • The culture medium is acidified using a 10% HCl solution.

    • The acidified medium is extracted three times with an equal volume of ethyl acetate (B1210297).

    • The combined organic layers are washed with a 1% NaHCO₃ solution and then with distilled water until a neutral pH (7.0) is achieved.

  • Sample Preparation: The final ethyl acetate extract is dried over anhydrous Na₂SO₄, filtered, and concentrated using a rotary evaporator.

  • Analysis: The concentrated residue is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the metabolites formed.[8]

General Protocol for In Vitro Metabolism using Liver Microsomes

This is a generalized protocol for assessing metabolic stability, which is a standard approach in drug development.[12][13]

  • Preparation of Incubation Mixture: A reaction mixture is prepared in a microcentrifuge tube or 96-well plate containing phosphate (B84403) buffer (pH 7.4), liver microsomes (e.g., human or rat, at a final concentration of 0.5-1.0 mg/mL), and this compound (e.g., at a final concentration of 1-10 µM).

  • Pre-incubation: The mixture is pre-incubated at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation of Reaction: The metabolic reaction is initiated by adding a pre-warmed NADPH-generating system (cofactor).

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical quantification.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant, containing the parent compound and any metabolites, is transferred for analysis.

  • Analytical Detection: The concentration of the remaining this compound is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The rate of disappearance of the parent compound is then used to calculate metabolic stability parameters like intrinsic clearance and half-life.[13]

Visualized Experimental Workflow

The diagram below outlines a typical workflow for conducting pharmacokinetic and metabolism studies, from initial administration to final data analysis.

experimental_workflow cluster_0 Study Design cluster_1 Sample Collection & Processing cluster_2 Analysis & Interpretation invivo In Vivo Study (e.g., Oral Gavage in Rats) collection Sample Collection (Blood, Urine, Microsomal Supernatant) invivo->collection invitro In Vitro Study (e.g., Liver Microsome Incubation) invitro->collection preparation Sample Preparation (Protein Precipitation, Extraction) collection->preparation analysis Analytical Detection (LC-MS/MS, GC-MS) preparation->analysis data Data Interpretation (PK Modeling, Metabolite ID) analysis->data

Caption: General workflow for pharmacokinetic and metabolism studies.

Conclusion

The available data, primarily from in silico predictions and microbial biotransformation studies, suggest that this compound possesses favorable drug-like properties, including good potential for oral absorption. Its metabolism is characterized by Phase I oxidation reactions, leading to hydroxylated derivatives, followed by Phase II glucuronidation to facilitate excretion. While these findings provide a strong foundational understanding, further in vivo pharmacokinetic studies in mammalian models are necessary to definitively quantify its ADME parameters, confirm metabolic pathways, and fully assess its potential for drug development.

References

(-)-Isopulegol: A Technical Guide to the Toxicological and Safety Profile for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Isopulegol is a monocyclic monoterpene alcohol found in the essential oils of various aromatic plants. It serves as a key intermediate in the synthesis of (-)-menthol and is utilized as a flavoring and fragrance agent.[1][2] Its potential pharmacological properties, including anti-inflammatory, anxiolytic, and gastroprotective effects, have garnered interest in the research and drug development community.[2][3] This document provides an in-depth technical overview of the toxicology and safety profile of this compound to support its evaluation in research and development settings. The information compiled herein is based on available non-clinical data, including acute and repeated-dose toxicity, genotoxicity, local tolerance, and metabolic pathways.

Non-Clinical Toxicology Profile

The toxicological profile of this compound has been evaluated through a series of in vivo and in vitro studies. Overall, it exhibits low to moderate acute toxicity and is not considered to be genotoxic.

Acute Toxicity

This compound demonstrates moderate toxicity following a single oral dose and low toxicity via dermal exposure.[4][5] The oral LD50 in rats has been reported to be 936 mg/kg.[4][6] In another study, the oral LD50 in rats was determined to be approximately 1.03 g/kg.[3] Clinical signs of acute toxicity observed in animal studies include ataxia, lacrimation, salivation, and respiratory congestion.[7]

Table 1: Summary of Acute Toxicity Data for this compound

Test TypeSpeciesRouteLD50 ValueReference
Acute Oral LD50RatOral936 mg/kg[4][6]
Acute Oral LD50RatOral1030 µl/kg (~1.03 g/kg)[1][3]
Acute Dermal LD50RabbitDermal> 5 g/kg (reported as 5 ml/kg)[4]
Acute Dermal LD50RabbitDermal~ 3 ml/kg[8]
Repeated-Dose Toxicity

Sub-chronic toxicity studies provide insight into the effects of repeated exposure to this compound. In a 14-day study, male Wistar rats were fed diets containing 0%, 0.5%, or 1% isopulegol.[6] At the 1% dose level, a significant increase in relative liver weight and concentrations of cholesterol and triglyceride was observed.[6] The 0.5% concentration, which corresponds to an average daily intake of 250 mg/kg bw, did not produce these effects.[6] For its use as a flavoring agent, the No-Observed-Effect Level (NOEL) of 0.44 mg/kg bw/day from a 90-day study on the related substance pulegone (B1678340) provides a safety margin greater than 1000 times the estimated daily intake of isopulegol.[6]

Table 2: Summary of Repeated-Dose Toxicity Data

Study DurationSpeciesRouteDose LevelsKey FindingsReference
14 DaysWistar RatOral (Diet)0%, 0.5%, 1%At 1%: Increased relative liver weight, cholesterol, and triglycerides. The 0.5% dose (250 mg/kg/day) was a NOAEL for these effects.[6]
90 Days (Pulegone)Not SpecifiedOralNot SpecifiedNOEL of 0.44 mg/kg bw/day (used for read-across)[6]
Genotoxicity

Table 3: Summary of Genotoxicity Data

Assay TypeSystemMetabolic ActivationResultReference
Genotoxicity AssessmentNot SpecifiedNot SpecifiedNegative[9]
Germ Cell MutagenicityNot SpecifiedNot SpecifiedNot classified as mutagenic[10]
Carcinogenicity

Specific long-term carcinogenicity studies for this compound were not identified in the reviewed literature. Safety data sheets indicate that it is not classified as carcinogenic.[10] Carcinogenicity studies on structurally related phenylpropenoids, such as isoeugenol (B1672232), have been conducted by the National Toxicology Program (NTP), but these results cannot be directly extrapolated to this compound.[11][12]

Reproductive and Developmental Toxicity

The potential for reproductive and developmental toxicity has been evaluated using the Threshold of Toxicological Concern (TTC) approach for a Cramer Class I material.[9] The exposure to this compound from its use as a fragrance ingredient is below the TTC, suggesting no significant risk.[9][13] Safety data sheets also state that it shall not be classified as a reproductive toxicant.[10]

Local Tolerance: Dermal and Ocular Irritation

This compound is classified as a skin and eye irritant.[4][10][14] Direct contact may cause skin irritation, characterized by redness and inflammation.[15] It is also classified as causing serious eye irritation.[4][10][14] However, it is not considered to be a skin sensitizer.[5]

Table 4: Summary of Local Irritation Data

EndpointSpeciesFindingGHS ClassificationReference
Skin IrritationRabbitIrritantSkin Irrit. 2[4][14]
Eye IrritationRabbitIrritantEye Irrit. 2A[4][14]
Skin SensitizationGuinea PigNon-sensitizingNot Classified[5]

Metabolism and Toxicokinetics

Upon ingestion, this compound is expected to undergo several metabolic transformations. The primary metabolic pathway is believed to be the reduction of the related compound, isopulegone, to isopulegol.[6] Further metabolism can occur through allylic hydroxylation of the isopropenyl side-chain to form 9-hydroxyisopulegone, which can then cyclize to menthofuran (B113398), a substance of higher toxicological concern.[6] However, this cyclization occurs at a slower rate compared to the formation of menthofuran from pulegone metabolites.[6]

Metabolism_Pathway Isopulegol This compound Isopulegone Isopulegone Isopulegone->Isopulegol Reduction Pulegone Pulegone (via isomerization) Isopulegone->Pulegone Isomerization Hydroxyisopulegone 9-Hydroxyisopulegone Isopulegone->Hydroxyisopulegone Allylic Hydroxylation (P450) Menthofuran Menthofuran (Toxic Metabolite) Hydroxyisopulegone->Menthofuran Cyclization (slower rate)

Metabolic pathway of isopulegone, a precursor to this compound.

Key Experimental Methodologies

Standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of chemical toxicity.[16][17]

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure used to assess the acute toxicity of a substance with the use of a minimal number of animals.[18]

Experimental Protocol:

  • Initial Considerations: The test is typically performed using a single sex, usually females, as they are often slightly more sensitive.[18]

  • Dosing: The procedure starts by dosing a group of three animals at a predefined dose level (e.g., 300 mg/kg or 2000 mg/kg).[18]

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[19]

  • Stepwise Procedure: The outcome of the first step determines the next action.

    • If mortality occurs, the test is repeated at a lower dose level.

    • If no mortality occurs, the test is repeated at a higher dose level.

  • Classification: The substance is classified based on the dose levels at which mortality is observed, allowing it to be ranked according to the Globally Harmonized System (GHS).[18]

OECD_423_Workflow start Start: Select Dose Level (e.g., 300 mg/kg) dose Administer single oral dose to 3 female rats start->dose observe Observe for 14 days (mortality & clinical signs) dose->observe decision Mortality Outcome? observe->decision stop_high_tox High Toxicity: Stop & Classify decision->stop_high_tox 2 or 3 deaths retest_lower Retest at lower dose (e.g., 200 mg/kg) decision->retest_lower 1 death retest_higher Retest at higher dose (e.g., 2000 mg/kg) decision->retest_higher 0 deaths retest_lower->dose retest_higher->dose stop_low_tox Low Toxicity: Stop & Classify retest_higher->stop_low_tox If no mortality at 2000 mg/kg

Workflow for the Acute Toxic Class Method (OECD 423).
Bacterial Reverse Mutation Test - Ames Test (OECD 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[20][21][22]

Experimental Protocol:

  • Strain Selection: Several tester strains (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations (frameshift and base-pair substitutions).[21][22]

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver, to mimic mammalian metabolism and detect pro-mutagens.[20][23]

  • Exposure:

    • A small amount of a bacterial culture is mixed with molten top agar (B569324) containing a trace amount of histidine.[24]

    • The test substance (at several concentrations), a negative (vehicle) control, and a positive control are added to separate tubes.[25]

    • The S9 mix (or buffer for the non-activation condition) is added.

  • Plating and Incubation: The mixture is poured onto minimal glucose agar plates and incubated at 37°C for 48-72 hours.[20][25]

  • Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that can now synthesize their own histidine) compared to the negative control plates.[24]

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment (for each concentration) cluster_s9_plus +S9 Activation cluster_s9_minus -S9 Activation strain Select S. typhimurium (e.g., TA98, TA100) mix_plus Combine: Bacteria + Top Agar + Test Substance + S9 Mix strain->mix_plus mix_minus Combine: Bacteria + Top Agar + Test Substance + Buffer strain->mix_minus s9_prep Prepare S9 Mix (Rat Liver Homogenate) s9_prep->mix_plus test_prep Prepare Test Substance (Multiple Concentrations) test_prep->mix_plus test_prep->mix_minus plate_plus Plate on Minimal Glucose Agar mix_plus->plate_plus incubate Incubate Plates (37°C for 48-72h) plate_plus->incubate plate_minus Plate on Minimal Glucose Agar mix_minus->plate_minus plate_minus->incubate count Count Revertant Colonies incubate->count analyze Analyze Results: Compare to controls (Dose-dependent increase?) count->analyze result_pos Positive for Mutagenicity analyze->result_pos Yes result_neg Negative for Mutagenicity analyze->result_neg No

Workflow for the Bacterial Reverse Mutation (Ames) Test.

Safety Profile and Risk Assessment

The overall safety profile of this compound suggests it is of moderate concern for acute oral toxicity and is a known skin and eye irritant.[4] It is not considered to be a genotoxic or reproductive hazard at current exposure levels from its use as a fragrance and flavoring agent.[9][10] The risk assessment for fragrance materials often relies on a combination of direct toxicity data and read-across approaches from structurally similar chemicals.[13] The Threshold of Toxicological Concern (TTC) is a key concept used when substance-specific toxicity data is limited, providing a conservative estimate of a safe level of exposure.[9]

Safety_Assessment_Logic acute_data Acute Toxicity Data (LD50: 936 mg/kg oral) hazard_id Hazard Identification acute_data->hazard_id repeat_data Repeated-Dose Data (NOEL from read-across) repeat_data->hazard_id geno_data Genotoxicity Data (Ames Test: Negative) geno_data->hazard_id irrit_data Local Tolerance Data (Skin/Eye Irritant) irrit_data->hazard_id is_geno Is it Genotoxic? hazard_id->is_geno conclusion Safety Conclusion: - Manage irritation risk (PPE) - No concern for systemic toxicity or genotoxicity at current intake levels hazard_id->conclusion Irritation Hazard risk_char Risk Characterization exposure Characterize Human Exposure (e.g., fragrance/flavor use) is_geno->exposure No is_geno->conclusion Yes (Requires different assessment) margin Calculate Margin of Exposure (MOE) (NOEL / Exposure) exposure->margin margin->conclusion

Logical flow for the safety assessment of this compound.

Conclusion

This compound has a well-characterized toxicological profile for its current uses. Key findings for research professionals are:

  • Acute Toxicity: It is moderately toxic if swallowed (Oral LD50 ~936 mg/kg in rats) and has low dermal toxicity.[4][6]

  • Irritation: It is a skin and eye irritant, necessitating appropriate personal protective equipment (PPE) during handling.[4][10][14] It is not a skin sensitizer.[5]

  • Systemic Toxicity: It is not genotoxic.[9] At low exposure levels typical of flavor and fragrance use, the risk of systemic, reproductive, or developmental toxicity is considered low, often based on read-across data and the TTC principle.[6][9]

Researchers should handle this compound with appropriate laboratory precautions, including gloves and eye protection, to mitigate the risks of local irritation. For in vivo studies, dose selection should be guided by the established acute and short-term toxicity data to avoid overt toxicity and ensure the relevance of experimental findings.

References

(-)-Isopulegol Derivatives: A Technical Guide to Synthesis and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isopulegol, a naturally occurring monoterpene alcohol, has emerged as a valuable chiral starting material for the synthesis of a diverse array of derivatives with significant biological potential. Its inherent stereochemistry and versatile chemical structure make it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, potential bioactivities, and mechanisms of action of various this compound derivatives, with a focus on aminodiols, aminotriols, and heterocyclic compounds. The information presented herein is intended to serve as a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Synthesis of this compound Derivatives

The chemical modification of this compound has led to the generation of a wide range of derivatives. Key synthetic strategies involve the functionalization of the hydroxyl and alkene moieties, leading to the formation of aminodiols, aminotriols, and various heterocyclic systems.

A common synthetic pathway to aminodiol and aminotriol derivatives commences with the benzylation of the hydroxyl group of this compound, followed by epoxidation of the double bond. Subsequent nucleophilic ring-opening of the resulting epoxide with various primary amines yields the corresponding O-benzyl protected aminodiols.[1][2] Deprotection via hydrogenolysis affords the final aminodiol products.[1][2] Similarly, oxidation of this compound to a diol, followed by a similar sequence of benzylation, epoxidation, and aminolysis, can produce aminotriol derivatives.[1][3]

Another synthetic approach involves the transformation of this compound into an α-methylene-γ-butyrolactone intermediate. Michael addition of primary amines to this intermediate, followed by reduction, provides a stereoselective route to aminodiols.[4]

Furthermore, this compound and its derivatives serve as precursors for the synthesis of heterocyclic compounds, such as 1,3-oxazines and 2,4-diaminopyrimidines, which have shown promising biological activities.[5][6]

Below is a generalized experimental workflow for the synthesis of aminodiol derivatives from this compound.

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Product Isopulegol (B1217435) This compound Benzylation Benzylation (NaH, BnBr, KI, THF) Isopulegol->Benzylation Protection of -OH group Epoxidation Epoxidation (m-CPBA, CH2Cl2) Benzylation->Epoxidation Formation of Epoxide RingOpening Epoxide Ring Opening (R-NH2, LiClO4, MeCN) Epoxidation->RingOpening Introduction of Amino Group Deprotection Debenzylation (H2, Pd/C, MeOH) RingOpening->Deprotection Removal of Protecting Group Aminodiol Aminodiol Derivative Deprotection->Aminodiol

Figure 1: General synthetic workflow for aminodiol derivatives.

Potential Bioactivities and Quantitative Data

Derivatives of this compound have been investigated for a range of biological activities, with a significant focus on their antiproliferative effects against various cancer cell lines. Other reported activities include antimicrobial and antioxidant properties.[4][7]

Antiproliferative Activity

Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives, particularly aminodiols, aminotriols, and 2,4-diaminopyrimidines, against a panel of human cancer cell lines. The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth.

The tables below summarize the reported IC50 values for various classes of this compound derivatives against different cancer cell lines.

Table 1: Antiproliferative Activity of this compound-based Aminodiol and Aminotriol Derivatives

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
AminodiolDi-O-benzyl aminodiolHeLa< 10[1]
AminodiolDi-O-benzyl aminodiolSiHa< 10[1]
AminodiolDi-O-benzyl aminodiolMDA-MB-231< 10[1]
AminodiolDi-O-benzyl aminodiolMCF-7< 10[1]
AminodiolDi-O-benzyl aminodiolA2780< 10[1]
AminotriolDi-O-benzyl aminotriolHeLa< 10[1]
AminotriolDi-O-benzyl aminotriolSiHa< 10[1]
AminotriolDi-O-benzyl aminotriolMDA-MB-231< 10[1]
AminotriolDi-O-benzyl aminotriolMCF-7< 10[1]
AminotriolDi-O-benzyl aminotriolA2780< 10[1]

Table 2: Antiproliferative Activity of this compound-based 2,4-Diaminopyrimidine (B92962) Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
N2-(p-trifluoromethyl)aniline substituted diaminopyrimidineHeLa5.2[5][6]
N2-(p-trifluoromethyl)aniline substituted diaminopyrimidineSiHa4.8[5][6]
N2-(p-trifluoromethyl)aniline substituted diaminopyrimidineMDA-MB-2316.1[5][6]
N2-(p-trifluoromethyl)aniline substituted diaminopyrimidineMCF-77.3[5][6]
N2-(p-trifluoromethyl)aniline substituted diaminopyrimidineA27803.9[5][6]

Mechanisms of Action and Signaling Pathways

The precise mechanisms of action for many this compound derivatives are still under investigation. However, for some classes of compounds, potential molecular targets and signaling pathways have been identified.

Aurora Kinase Inhibition by 2,4-Diaminopyrimidine Derivatives

A significant finding is the identification of Aurora A kinase as a potential target for the antiproliferative activity of this compound-based 2,4-diaminopyrimidine derivatives.[5] Molecular docking studies have revealed key binding interactions between these compounds and the kinase. The methylcyclohexyl moiety of the isopulegol backbone forms hydrophobic interactions within a pocket of the enzyme, while the amine group of the aminodiol creates a crucial hydrogen bond.[5] Inhibition of Aurora A kinase, a key regulator of mitosis, can lead to mitotic arrest and ultimately, apoptosis in cancer cells.

The proposed interaction of a 2,4-diaminopyrimidine derivative with Aurora A kinase is depicted in the following diagram.

G cluster_compound This compound Derivative cluster_kinase Aurora A Kinase cluster_cellular_effects Cellular Effects Derivative 2,4-Diaminopyrimidine Derivative ATP_binding ATP Binding Pocket Derivative->ATP_binding Binds to AuroraA Aurora A Kinase MitoticArrest Mitotic Arrest AuroraA->MitoticArrest Inhibition of Kinase Activity Apoptosis Apoptosis MitoticArrest->Apoptosis Leads to

Figure 2: Proposed mechanism of Aurora A kinase inhibition.

Antimicrobial Activity

Some O-benzyl aminotriol and aminodiol derivatives of this compound have demonstrated notable antimicrobial effectiveness.[7] The mechanism of action for the antimicrobial activity of similar monoterpene derivatives often involves the disruption of the bacterial cell membrane integrity, leading to leakage of intracellular components and eventual cell death.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of research in this field. Below are generalized methodologies for key experiments cited in the literature.

General Procedure for the Synthesis of O-Benzyl Aminodiol Derivatives
  • Benzylation of this compound: To a solution of this compound in dry tetrahydrofuran (B95107) (THF), sodium hydride (NaH) is added portion-wise at 0 °C. Benzyl bromide (BnBr) and potassium iodide (KI) are then added, and the reaction mixture is stirred at 60 °C for 12 hours.[7]

  • Epoxidation: The resulting O-benzyl isopulegol is dissolved in dichloromethane (B109758) (CH2Cl2), and meta-chloroperoxybenzoic acid (m-CPBA) is added. The reaction is stirred at room temperature for 2 hours.[7]

  • Epoxide Ring Opening: The purified epoxide is dissolved in acetonitrile (B52724) (MeCN), and a primary amine and lithium perchlorate (B79767) (LiClO4) are added. The mixture is heated to 70-80 °C for 20 hours.[7]

  • Debenzylation: The O-benzyl aminodiol is dissolved in methanol (B129727) (MeOH), and palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere at room temperature for 24 hours to yield the final aminodiol.[7]

Antiproliferative Activity Assessment (MTT Assay)

The antiproliferative activity of the synthesized derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cells (e.g., HeLa, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves.

The following diagram illustrates the workflow of the MTT assay.

G cluster_setup Assay Setup cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis CellSeeding Seed Cancer Cells in 96-well plate CompoundAddition Add this compound Derivatives CellSeeding->CompoundAddition Incubate Incubate for 48-72 hours CompoundAddition->Incubate MTT Add MTT Reagent Incubate->MTT Formazan Dissolve Formazan Crystals (DMSO) MTT->Formazan Absorbance Measure Absorbance (570 nm) Formazan->Absorbance IC50 Calculate IC50 Absorbance->IC50

Figure 3: Workflow of the MTT assay for antiproliferative activity.

Conclusion and Future Perspectives

This compound has proven to be a versatile and valuable starting material for the synthesis of a wide range of derivatives with promising biological activities. The aminodiol, aminotriol, and heterocyclic derivatives, in particular, have demonstrated significant antiproliferative effects against various cancer cell lines. The identification of Aurora A kinase as a potential target for the 2,4-diaminopyrimidine derivatives provides a solid foundation for further mechanism-based drug design and development.

Future research in this area should focus on several key aspects:

  • Expansion of the chemical space: The synthesis of novel derivatives with diverse functionalities to explore a wider range of biological targets.

  • In-depth mechanistic studies: Elucidation of the specific signaling pathways and molecular targets for the various classes of this compound derivatives to better understand their modes of action.

  • In vivo efficacy and safety profiling: Evaluation of the most promising compounds in animal models of disease to assess their therapeutic potential and toxicological profiles.

  • Structure-activity relationship (SAR) studies: Systematic modification of the isopulegol scaffold to optimize potency, selectivity, and pharmacokinetic properties.

The continued exploration of this compound derivatives holds great promise for the discovery of novel and effective therapeutic agents for the treatment of cancer and other diseases.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (-)-Isopulegol from (+)-Citronellal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enantioselective synthesis of (-)-isopulegol, a key intermediate in the production of (-)-menthol, from (+)-citronellal. Two distinct and effective catalytic systems are presented: a heterogeneous "green" catalytic approach using Montmorillonite K10 clay and a homogeneous Lewis acid-catalyzed method with zinc bromide. These protocols are designed to offer researchers scalable and efficient procedures for producing this compound with high yield and diastereoselectivity. This guide includes comprehensive experimental procedures, quantitative data summaries, purification techniques, and analytical methods for product characterization and determination of enantiomeric excess.

Introduction

The intramolecular carbonyl-ene reaction of (+)-citronellal to form this compound is a critical transformation in the chemical and pharmaceutical industries. The stereochemistry of isopulegol (B1217435) is paramount, as it directly influences the stereochemistry of the final menthol (B31143) product. This document outlines two reliable methods for this cyclization, catering to different research and development needs, from environmentally benign processes to more traditional, high-yield synthetic routes.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound using different catalytic systems.

Table 1: Performance of Various Catalysts in the Cyclization of (+)-Citronellal

CatalystSolventTemperature (°C)Reaction Time (h)Conversion (%)Yield of this compound (%)Diastereoselectivity (%)Reference
Montmorillonite K10Buffer MediumRoom Temp.2HighHighNot Specified[1]
Montmorillonite K10Not SpecifiedNot Specified38151 (selectivity)Not Specified[2]
ZnBr₂/SiO₂ (Microwave)Solvent-freeNot Specified1.5 min100Not Specified74-76[3]
Anhydrous ZnBr₂Toluene (B28343)0-53-7>9596.494.8 (ee value)[4]
20%HPW/MCM-41Not SpecifiedNot Specified1~96Not Specified65[5]

Note: "High" yield and conversion are as stated in the source, but specific numerical data was not provided. Diastereoselectivity refers to the percentage of the desired this compound isomer among all isopulegol isomers formed.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical transformation and the general experimental workflow for the synthesis and analysis of this compound.

reaction_pathway cluster_reactants Reactant cluster_products Product Citronellal (B1669106) (+)-Citronellal Isopulegol This compound Citronellal->Isopulegol  Catalyst (e.g., Montmorillonite K10 or ZnBr₂)  

Caption: Reaction scheme for the acid-catalyzed cyclization of (+)-citronellal to this compound.

experimental_workflow start Start catalyst_prep Catalyst Preparation (Activation/Drying) start->catalyst_prep reaction_setup Reaction Setup ((+)-Citronellal, Solvent, Catalyst) catalyst_prep->reaction_setup reaction Cyclization Reaction (Controlled Temperature and Time) reaction_setup->reaction workup Work-up (Filtration, Extraction, Washing) reaction->workup purification Purification (Fractional Distillation) workup->purification analysis Analysis (Chiral GC for ee determination) purification->analysis end End Product: This compound analysis->end

Caption: General experimental workflow for the synthesis and analysis of this compound.

Experimental Protocols

Protocol 1: Green Synthesis using Montmorillonite K10

This protocol is based on the principles of green chemistry, utilizing a reusable solid acid catalyst and mild reaction conditions.[1]

1.1. Materials and Equipment:

  • (+)-Citronellal (≥95%)

  • Montmorillonite K10 clay

  • Buffer solution (e.g., citrate-phosphate buffer, pH 5)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Standard laboratory glassware

1.2. Catalyst Activation:

  • Place the Montmorillonite K10 clay in a flask.

  • Heat the clay under vacuum or in a stream of inert gas to remove adsorbed water. A typical procedure involves heating at 120°C for at least 4 hours.[6]

1.3. Reaction Procedure:

  • To a round-bottom flask, add activated Montmorillonite K10 (e.g., 10 wt% with respect to citronellal).

  • Add the buffer medium.

  • Add (+)-citronellal to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 2 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

1.4. Work-up and Purification:

  • Upon completion of the reaction, filter the mixture to remove the Montmorillonite K10 catalyst. The catalyst can be washed with a suitable solvent, dried, and reused.

  • Transfer the filtrate to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Further purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Lewis Acid Catalyzed Synthesis using Anhydrous Zinc Bromide

This protocol employs a traditional Lewis acid catalyst to achieve high yield and diastereoselectivity.[4]

2.1. Materials and Equipment:

  • (+)-Citronellal (≥95%)

  • Anhydrous Zinc Bromide (ZnBr₂)

  • Toluene (anhydrous)

  • 0.05 M Hydrobromic acid (HBr) aqueous solution

  • Round-bottom flask with a dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for reaction, work-up, and distillation

2.2. Reaction Procedure:

  • To a round-bottom flask, add anhydrous zinc bromide (50-70 g per 100 g of citronellal) and toluene (300-400 g per 100 g of citronellal).[4]

  • Cool the mixture to 0-5°C using an ice bath.

  • In a dropping funnel, prepare a solution of (+)-citronellal in toluene.

  • Add the citronellal solution dropwise to the cooled catalyst mixture over a period of 1-2 hours.[4]

  • After the addition is complete, maintain the reaction mixture at 0-5°C and stir for an additional 2-5 hours.[4]

  • Monitor the reaction progress by TLC or GC.

2.3. Work-up and Purification:

  • Quench the reaction by adding 0.05 M HBr aqueous solution.

  • Separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the toluene under reduced pressure.

  • Purify the resulting crude product by fractional distillation under reduced pressure to obtain pure this compound.[4]

Purification Protocol: Fractional Distillation under Reduced Pressure

High-purity this compound is obtained by fractional distillation of the crude product.[7][8]

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus with a Vigreux column.

  • Use a round-bottom flask for the crude product, a condenser, and a receiving flask.

  • Ensure all glass joints are properly greased for a good vacuum seal.

  • Connect the apparatus to a vacuum pump.

2. Procedure:

  • Place the crude this compound in the distillation flask with a stir bar.

  • Begin stirring and gradually apply vacuum.

  • Gently heat the distillation flask using a heating mantle or oil bath. The bath temperature should be set 20-30°C higher than the boiling point of isopulegol at the applied pressure.

  • Collect any low-boiling impurities in a separate receiving flask.

  • As the temperature stabilizes at the boiling point of this compound, change to a clean receiving flask to collect the pure product. The boiling point of isopulegol is approximately 91-93°C at 12 mmHg.

  • Continue distillation until most of the product has been collected, then stop heating and carefully release the vacuum.

Analytical Protocol: Determination of Enantiomeric Excess by Chiral Gas Chromatography

The enantiomeric excess (ee) of the synthesized this compound is determined using chiral gas chromatography.[9][10]

1. Instrumentation and Column:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: A column with a cyclodextrin-based stationary phase is recommended, for example, a HP-CHIRAL-20B (30 m x 0.32 mm, 0.25 µm film thickness) or a similar β-DEX column.[9]

2. GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Carrier Gas: Helium or Hydrogen

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: Increase to 130°C at a rate of 1°C/minute.

    • Ramp 2: Increase to 200°C at a rate of 2°C/minute, hold for 3 minutes.[9]

  • Injection Volume: 0.1 µL (split injection)

3. Sample Preparation:

  • Dilute a small sample of the purified this compound in a suitable solvent (e.g., hexane (B92381) or ethanol).

4. Data Analysis:

  • Integrate the peak areas of the two isopulegol enantiomers in the resulting chromatogram.

  • Calculate the enantiomeric excess (% ee) using the following formula:

    % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Troubleshooting

  • Low Yield: Incomplete reaction or formation of byproducts. Optimize reaction time, temperature, and catalyst loading. Ensure the catalyst is properly activated and the reagents are anhydrous (especially for the ZnBr₂ method).[6]

  • Formation of Byproducts (e.g., p-menthadienes, di-isopulegyl ethers): This is often due to excessive Brønsted acidity or high reaction temperatures. Use a catalyst with a higher Lewis-to-Brønsted acid ratio or lower the reaction temperature.[6]

  • Poor Diastereoselectivity: The choice of catalyst and reaction conditions significantly impacts stereoselectivity. Ensure precise temperature control.

Conclusion

The protocols described provide robust and adaptable methods for the enantioselective synthesis of this compound from (+)-citronellal. The choice between the "green" Montmorillonite K10 method and the traditional Lewis acid approach with ZnBr₂ will depend on the specific requirements of the research or development project, including considerations of environmental impact, cost, and desired purity levels. The provided purification and analytical procedures are essential for obtaining and verifying the quality of the final product.

References

Asymmetric Synthesis of Chiral Ligands from (-)-Isopulegol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of a library of chiral ligands derived from the readily available and inexpensive monoterpene, (-)-isopulegol. These ligands, primarily aminodiols, aminotriols, and their derivatives, have demonstrated utility as catalysts in asymmetric reactions, a critical aspect of modern synthetic chemistry and drug development. The protocols outlined herein are based on established and stereoselective synthetic methods, offering a practical guide for researchers in the field.

Introduction to this compound as a Chiral Precursor

This compound is a naturally occurring chiral monoterpene that serves as an excellent starting material for the synthesis of complex chiral molecules. Its inherent stereochemistry provides a foundation for the development of a diverse range of chiral ligands. The synthetic strategies often involve the transformation of this compound into key intermediates such as (+)-neoisopulegol, epoxides, or α-methylene-γ-lactones. These intermediates can then undergo a variety of stereoselective transformations to yield a library of bifunctional and trifunctional chiral ligands.[1][2][3][4]

Application in Asymmetric Catalysis

The chiral ligands synthesized from this compound have been successfully employed as catalysts in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025), a benchmark reaction for evaluating the effectiveness of new chiral catalysts.[1][3] This reaction produces chiral 1-phenyl-1-propanol (B1198777), a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. The modular nature of the ligand synthesis allows for the tuning of steric and electronic properties, which in turn influences the enantioselectivity and yield of the catalytic reaction.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various chiral ligands from this compound and their performance in the catalytic asymmetric addition of diethylzinc to benzaldehyde.

Table 1: Synthesis of Isopulegol-Derived Aminodiol and Aminotriol Ligands

Ligand TypeIntermediateKey Reaction StepsRepresentative LigandsYield (%)
Aminodiol(+)-NeoisopulegolEpoxidation, Oxirane Ring Opening with AminesN-Benzyl aminodiol75-95% (ring opening)
Aminodiolα-Methylene-γ-butyrolactoneMichael Addition of Amines, Reductionβ-Aminodiols65-75% (addition), 50-70% (reduction)
Aminotriol(+)-Neoisopulegol DiolEpoxidation, Oxirane Ring Opening with AminesN-Benzyl aminotriol46-58% (ring opening)

Yields are representative and can vary based on the specific substrate and reaction conditions.

Table 2: Performance of Isopulegol-Derived Chiral Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde

LigandLigand TypeConversion (%)Enantiomeric Excess (ee, %)Major Enantiomer
N-Benzyl aminodiolAminodiolHighup to 60%(R)
N-Propyl aminodiolAminodiolHighModerate(R)
N-Benzyl aminotriolAminotriolHighup to 28%(S)
Primary aminodiolAminodiolHighLow to Moderate(R)

Data compiled from various sources.[5] The reaction conditions for the catalytic test are standardized for comparison.

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of chiral ligands from this compound.

Protocol 1: Synthesis of (+)-Neoisopulegol from this compound

This two-step protocol involves the oxidation of this compound to isopulegone (B1219328), followed by a stereoselective reduction.

Step A: Oxidation of this compound to Isopulegone

  • To a solution of this compound (1.0 eq) in dichloromethane (B109758) (DCM), add pyridinium (B92312) chlorochromate (PCC) (1.5 eq) in portions at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain crude isopulegone, which can be purified by column chromatography.

Step B: Stereoselective Reduction to (+)-Neoisopulegol

  • Dissolve isopulegone (1.0 eq) in methanol (B129727) and cool the solution to 0 °C.

  • Add sodium borohydride (B1222165) (NaBH4) (1.1 eq) in small portions.

  • Stir the reaction at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (+)-neoisopulegol.

Protocol 2: Synthesis of Aminodiols via Epoxidation of (+)-Neoisopulegol

Step A: Epoxidation of (+)-Neoisopulegol

  • Dissolve (+)-neoisopulegol (1.0 eq) in DCM in a round-bottom flask.

  • Add m-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude epoxide.

Step B: Ring Opening of the Epoxide with Amines

  • To a solution of the epoxide (1.0 eq) in acetonitrile, add the desired primary amine (e.g., benzylamine) (2.0 eq) and lithium perchlorate (B79767) (LiClO4) (1.0 eq).[1]

  • Heat the reaction mixture at 70-80 °C for 8 hours.[1]

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting aminodiol by column chromatography on silica gel.

Protocol 3: Synthesis of the Catalyst for Diethylzinc Addition
  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve the chiral aminodiol or aminotriol ligand (0.15 mmol) in anhydrous toluene.

  • Add a 1 M solution of diethylzinc in hexane (B92381) (1.5 mmol) dropwise at room temperature.

  • Stir the mixture for 30 minutes to allow for the formation of the zinc-ligand complex.

Protocol 4: Catalytic Enantioselective Addition of Diethylzinc to Benzaldehyde
  • To the freshly prepared catalyst solution from Protocol 3, add benzaldehyde (1.5 mmol) dropwise at 0 °C.

  • Stir the reaction mixture at 0 °C for the specified time (e.g., 20 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Analyze the conversion and enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral gas chromatography (GC).[3]

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways described in this document.

Synthesis_Pathway_1 Isopulegol This compound Neoisopulegol (+)-Neoisopulegol Isopulegol->Neoisopulegol 1. PCC, DCM 2. NaBH4, MeOH Epoxide Epoxide Neoisopulegol->Epoxide m-CPBA, DCM Aminodiol Aminodiol Ligand Epoxide->Aminodiol R-NH2, LiClO4

Caption: Synthesis of Aminodiol Ligands from this compound via (+)-Neoisopulegol.

Synthesis_Pathway_2 Isopulegol This compound Butyrolactone α-Methylene-γ-butyrolactone Isopulegol->Butyrolactone Multi-step synthesis Aminolactone β-Aminolactone Butyrolactone->Aminolactone R-NH2, EtOH Aminodiol Aminodiol Ligand Aminolactone->Aminodiol LiAlH4, Et2O

Caption: Synthesis of Aminodiol Ligands via an α-Methylene-γ-butyrolactone Intermediate.

Catalytic_Cycle_Workflow Ligand Chiral Ligand (Aminodiol/Aminotriol) Catalyst Chiral Zinc Complex (Active Catalyst) Ligand->Catalyst Reacts with Et2Zn Diethylzinc Et2Zn->Catalyst Intermediate Ternary Complex Catalyst->Intermediate Coordinates Benzaldehyde Benzaldehyde Benzaldehyde->Intermediate Product Chiral 1-Phenyl-1-propanol Intermediate->Product Ethyl Transfer Product->Catalyst Releases

Caption: Proposed Workflow for the Catalytic Enantioselective Addition of Diethylzinc to Benzaldehyde.

References

Application Notes and Protocols: (-)-Isopulegol in Stereoselective Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(-)-Isopulegol, a naturally occurring monoterpene alcohol, is a valuable and cost-effective building block in asymmetric synthesis. While the classical definition of a chiral auxiliary involves its temporary covalent attachment to a substrate to direct a stereoselective reaction, the predominant application of this compound in the current literature is as a chiral precursor for the synthesis of more complex chiral ligands and catalysts. These derived ligands are then employed in catalytic quantities to induce stereoselectivity in a variety of chemical transformations. This document provides an overview of this primary application, including detailed protocols for the synthesis of isopulegol-derived ligands and their use in a representative stereoselective reaction.

General Workflow: From this compound to Asymmetric Catalysis

The general strategy for utilizing this compound involves a multi-step process where it is first converted into a more elaborate chiral ligand. This ligand then complexes with a metal or organocatalyst to form a chiral catalyst, which in turn facilitates the stereoselective transformation of a substrate.

G cluster_0 Preparation of Chiral Ligand cluster_1 Asymmetric Reaction Isopulegol (B1217435) This compound (Chiral Precursor) Modification Chemical Modification (e.g., Epoxidation, Aminolysis) Isopulegol->Modification Ligand Isopulegol-Derived Chiral Ligand Modification->Ligand Catalyst Chiral Catalyst Formation Ligand->Catalyst Used in Catalysis Reaction Stereoselective Reaction Catalyst->Reaction Product Enantioenriched Product Reaction->Product Substrate Prochiral Substrate Substrate->Reaction

Caption: General workflow for the use of this compound as a chiral precursor.

Application: Synthesis of Chiral Aminodiol Ligands from this compound

One of the most common applications of this compound is its conversion into chiral aminodiols. These aminodiols have proven to be effective ligands in various metal-catalyzed asymmetric reactions. The synthesis typically involves epoxidation of the isopulegol double bond followed by regioselective ring-opening with an amine.

G Isopulegol This compound Epoxide Isopulegol Epoxide Isopulegol->Epoxide m-CPBA Aminodiol Chiral Aminodiol Ligand Epoxide->Aminodiol R-NH2, LiClO4

Caption: Synthesis of a chiral aminodiol from this compound.

Experimental Protocol: Synthesis of a Chiral Aminodiol

This protocol is adapted from the synthesis of isopulegol-derived aminodiols.[1]

Step 1: Epoxidation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add m-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the isopulegol epoxide as a mixture of diastereomers, which can be separated.

Step 2: Ring-Opening of the Epoxide with an Amine

  • To a solution of the purified isopulegol epoxide (1.0 eq) in acetonitrile (B52724) (MeCN), add lithium perchlorate (B79767) (LiClO₄) (1.0 eq) and the desired primary amine (e.g., benzylamine) (2.0 eq).

  • Heat the reaction mixture to 70-80 °C and stir for 6-8 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired chiral aminodiol.

Application: Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes

Isopulegol-derived chiral aminodiols are effective ligands for catalyzing the enantioselective addition of organozinc reagents to aldehydes, a key C-C bond-forming reaction.

G Ligand Isopulegol-Derived Aminodiol Ligand (L) Complex Chiral Zinc Complex [Zn(L)(Et)] Ligand->Complex Et2Zn Diethylzinc (Et2Zn) Et2Zn->Complex TransitionState Diastereomeric Transition State Complex->TransitionState Aldehyde Benzaldehyde (B42025) (PhCHO) Aldehyde->TransitionState TransitionState->Complex Regeneration Product Enantioenriched (S)-1-Phenyl-1-propanol TransitionState->Product

Caption: Catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde.

Experimental Protocol: Catalytic Enantioselective Addition

This protocol is a general procedure based on the application of isopulegol-derived aminodiols as catalysts.[2]

  • To the isopulegol-derived aminodiol ligand (0.1 mmol) in a dry flask under an argon atmosphere, add a 1 M solution of diethylzinc (Et₂Zn) in n-hexane (3.0 mL, 3.0 mmol) at room temperature.

  • Stir the solution for 25 minutes at room temperature.

  • Add benzaldehyde (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 20 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess (ee) of the resulting 1-phenyl-1-propanol (B1198777) by chiral gas chromatography (GC).

Data Presentation: Performance of Isopulegol-Derived Ligands

The following table summarizes the results for the enantioselective addition of diethylzinc to benzaldehyde using various aminodiol ligands derived from this compound.

Ligand (Aminodiol Derivative)Yield (%)Enantiomeric Excess (ee %)Configuration
Ligand A (R = Benzyl)7555S
Ligand B (R = Isopropyl)7040S
Ligand C (R = Phenyl)8062S
Ligand D (R = H)6535S

Note: The specific structures of the ligands and detailed reaction conditions can lead to variations in yield and enantioselectivity. The data presented is representative of the typical performance of these catalysts.

While this compound is not extensively documented as a direct, cleavable chiral auxiliary, it stands out as a highly valuable and versatile chiral precursor. Its primary role in modern stereoselective synthesis is to provide the chiral scaffold for the creation of a diverse library of ligands, such as aminodiols. These ligands, in turn, are effective in promoting a range of asymmetric transformations with moderate to good enantioselectivity. The protocols and data presented herein offer a practical guide for researchers looking to leverage the inherent chirality of this compound for the development of novel stereoselective methodologies.

References

Application Notes & Protocols: Heterogeneous Catalytic Cyclization of (+)-Citronellal to (-)-Isopulegol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The intramolecular carbonyl-ene reaction of citronellal (B1669106) to produce isopulegol (B1217435) is a critical step in the synthesis of (-)-menthol, a compound of immense commercial importance in the pharmaceutical, fragrance, and flavor industries.[1][2][3][4] (-)-Isopulegol, a chiral terpene alcohol, is the key intermediate in this process.[5] The development of efficient and environmentally benign protocols for this cyclization is a significant area of research. Heterogeneous catalysis, particularly using solid acid catalysts, offers a "green" alternative to traditional homogeneous Lewis acid catalysts by facilitating easier catalyst separation, reusability, and potentially reducing corrosive waste streams.[1][6][7] This document provides detailed protocols and data for the acid-catalyzed cyclization of (+)-citronellal to this compound.

Reaction Pathway: Cyclization and Potential Side Reactions

The acid-catalyzed cyclization of citronellal involves the formation of a key carbocation intermediate. While the desired pathway leads to the formation of isopulegol, several competing side reactions can occur, influenced by catalyst properties (e.g., the ratio of Lewis to Brønsted acid sites) and reaction conditions.[8] Strong Brønsted acidity and high temperatures, for instance, tend to favor dehydration reactions.[8]

G cluster_main Main Reaction Pathway cluster_side Side Reactions Citronellal (+)-Citronellal Isopulegol This compound Citronellal->Isopulegol Acid Catalyst (Intramolecular Carbonyl-Ene) Isomers Isopulegol Isomers (iso-, neo-, neoiso-) Citronellal->Isomers Isomerization Dehydration Dehydration Products (p-Menthadienes) Isopulegol->Dehydration Dehydration Ethers Di-isopulegyl Ethers Isopulegol->Ethers Intermolecular Reaction

Caption: Acid-catalyzed cyclization of citronellal to isopulegol and competing side reactions.

Data Presentation: Catalyst Performance Comparison

The selection of a suitable catalyst and the optimization of reaction parameters are crucial for achieving high yield and selectivity. The following table summarizes the performance of various catalytic systems reported in the literature.

CatalystTemp. (°C)SolventTime (h)Citronellal Conversion (%)Isopulegol Yield/Selectivity (%)Reference
Anhydrous ZnBr₂ / Calixarene0-5Toluene2-5>9896-97 (Yield)[9]
Tin(IV) Chloride (SnCl₄)0Methylene Chloride--85 (Yield)[10]
Montmorillonite K10 ClayRoom Temp.Buffer Medium2--[5]
Cu/beta zeolite180None490.269.3 (Yield) / 81.0 (Selectivity)[11]
Ni/beta zeolite180None442.529.7 (Yield) / 76.6 (Selectivity)[11]
W25 IMP50-24-90 (Yield) / 97 (Selectivity)[1][4]
Hydrous Zirconia-Cyclohexane-HighHigh Selectivity[6]

Experimental Protocols

This section details a general protocol for the cyclization of citronellal using a solid acid catalyst, which is broadly applicable to materials like zeolites or functionalized clays.

Protocol 1: Cyclization using a Solid Acid Catalyst (e.g., Zeolite H-Beta)

1. Materials and Equipment:

  • (+)-Citronellal (≥95%)

  • Solid acid catalyst (e.g., Zeolite H-Beta, Montmorillonite K10)

  • Anhydrous solvent (e.g., cyclohexane, toluene)[8]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature controller

  • Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

  • Rotary evaporator

  • Standard glassware for work-up

  • Analytical equipment: Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy

2. Catalyst Activation:

  • Solid acid catalysts like zeolites are often activated to remove adsorbed water, which can affect catalytic activity.[8]

  • Place the required amount of catalyst in a flask.

  • Heat the catalyst under vacuum or in a stream of inert gas (e.g., at 120-150°C for 4-6 hours).

  • Allow the catalyst to cool to room temperature under an inert atmosphere before use.

3. Reaction Setup and Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar, condenser, and an inlet for an inert gas.

  • Under an inert atmosphere, add the activated solid acid catalyst to the flask.

  • Add the anhydrous solvent (e.g., cyclohexane) to the flask, followed by (+)-citronellal. A typical substrate-to-catalyst ratio can range from 10:1 to 100:1 by weight, which should be optimized.[8]

  • Stir the mixture and heat to the desired reaction temperature (e.g., 50-100°C).

  • Monitor the reaction progress by taking small aliquots over time and analyzing them by GC to determine the conversion of citronellal and the formation of isopulegol.[8]

4. Work-up and Product Isolation:

  • Once the reaction has reached completion (or optimal conversion), cool the mixture to room temperature.

  • Remove the heterogeneous catalyst by filtration.[8] Wash the catalyst with a small amount of the reaction solvent.

  • Transfer the filtrate to a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator.[8]

  • The resulting crude oil contains this compound along with any isomers and side products.

5. Purification and Characterization:

  • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.[12][13]

  • Characterize the purified product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

  • Determine the diastereomeric and enantiomeric excess using chiral GC analysis.

Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol, from preparation to final analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis A Catalyst Activation (Heating under Vacuum) B Reaction Setup (Inert Atmosphere) A->B C Add Reagents (Catalyst, Solvent, Citronellal) B->C D Heat and Stir (Controlled Temperature) C->D E Monitor Progress (GC Analysis) D->E F Cool to Room Temp E->F Reaction Complete G Filter to Remove Catalyst F->G H Solvent Removal (Rotary Evaporation) G->H I Crude Product H->I J Purification (Distillation / Chromatography) I->J K Characterization (NMR, IR, Chiral GC) J->K L Final Product (this compound) K->L

Caption: General experimental workflow for the cyclization of citronellal.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low yield of isopulegol and multiple byproducts 1. Inappropriate catalyst choice.[8]2. Non-optimal reaction temperature.[8]3. Incorrect catalyst loading.[8]1. Screen different solid acid catalysts (e.g., zeolites, clays).[8]2. Lower the reaction temperature to suppress side reactions.[8]3. Optimize the catalyst amount; too little leads to incomplete conversion, while too much can promote side reactions.[8]
Predominant formation of dehydration products (e.g., p-menthadienes) 1. Strong Brønsted acidity of the catalyst.[8]2. High reaction temperatures.[8]1. Use catalysts with a higher ratio of Lewis to Brønsted acid sites.[8]2. Maintain a lower reaction temperature to disfavor the dehydration pathway.[8]
Formation of di-isopulegyl ethers 1. Long reaction times.[8]2. High catalyst acidity.[8]3. High substrate concentration.[8]1. Monitor the reaction and stop it once the maximum yield of isopulegol is reached.[8]2. Select a catalyst with moderate acidity.[8]3. Lower the initial concentration of citronellal.[8]

References

Application Notes and Protocols for the Use of (-)-Isopulegol-based Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isopulegol, a naturally occurring monoterpene alcohol, serves as a versatile and cost-effective chiral building block for the synthesis of a variety of chiral ligands and auxiliaries. Its rigid cyclohexane (B81311) backbone and strategically positioned functional groups allow for the creation of well-defined chiral environments, making it an attractive scaffold for asymmetric catalysis. This document provides detailed application notes and experimental protocols for the use of this compound-based ligands and auxiliaries in key asymmetric transformations, crucial for the synthesis of enantiomerically pure compounds in academic research and pharmaceutical drug development.

Synthesis of this compound-Based Ligands

A diverse library of chiral ligands, including aminodiols, aminotriols, diols, and tetraols, can be synthesized from commercially available this compound. These ligands have shown efficacy in coordinating with metal centers to create highly stereoselective catalysts.

General Synthetic Workflow

The synthesis of these ligands typically involves a multi-step sequence starting from this compound, which can be modified through epoxidation, oxidation, and nucleophilic addition reactions to introduce desired functionalities.

G isopulegol This compound modification Functional Group Modification (e.g., Oxidation, Epoxidation) isopulegol->modification intermediate Key Intermediate (e.g., Epoxide, Lactone) modification->intermediate diversification Nucleophilic Addition (e.g., Amines) intermediate->diversification ligands Ligand Library (Aminodiols, Aminotriols, etc.) diversification->ligands

Caption: General workflow for the synthesis of this compound-based ligands.

Experimental Protocol: Synthesis of an Isopulegol-Based Aminodiol Ligand

This protocol describes the synthesis of a representative aminodiol ligand derived from (+)-neoisopulegol, which is obtained from this compound.[1]

Step 1: Oxidation of this compound and Reduction to (+)-Neoisopulegol

  • This compound is oxidized to isopulegone (B1219328) using a standard oxidizing agent (e.g., PCC or Swern oxidation).

  • The resulting isopulegone is then stereoselectively reduced (e.g., using L-Selectride®) to afford (+)-neoisopulegol.

Step 2: Epoxidation of (+)-Neoisopulegol

  • To a solution of (+)-neoisopulegol in a suitable solvent (e.g., dichloromethane), add a peroxy acid (e.g., m-CPBA) at 0 °C.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction mixture is then worked up to isolate the corresponding epoxide.

Step 3: Ring-Opening with an Amine

  • The purified epoxide is dissolved in a polar aprotic solvent (e.g., acetonitrile).

  • The desired primary amine (e.g., benzylamine) and a Lewis acid catalyst (e.g., LiClO₄) are added.

  • The mixture is heated to reflux and stirred for several hours until the reaction is complete.

  • After cooling and aqueous workup, the aminodiol product is purified by column chromatography.

Applications in Asymmetric Catalysis

This compound-derived ligands and auxiliaries have been successfully employed in a range of asymmetric catalytic reactions.

Asymmetric Addition of Diethylzinc (B1219324) to Aldehydes

This reaction is a benchmark for testing the efficacy of new chiral ligands. The addition of diethylzinc to aldehydes, such as benzaldehyde (B42025), in the presence of a chiral ligand, produces chiral secondary alcohols.

The proposed catalytic cycle involves the formation of a chiral zinc-ligand complex, which then coordinates the aldehyde and facilitates the enantioselective transfer of an ethyl group from the zinc reagent.

G catalyst Chiral Ligand-ZnEt₂ Complex intermediate Ternary Complex [Ligand-Zn-Aldehyde] catalyst->intermediate + Aldehyde aldehyde Aldehyde (e.g., Benzaldehyde) transfer Enantioselective Ethyl Transfer intermediate->transfer product Chiral Alcohol Product transfer->product catalyst_regen Catalyst Regeneration product->catalyst_regen - Product catalyst_regen->catalyst

Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.

The performance of various this compound-based aminodiol and aminotriol ligands in the asymmetric addition of diethylzinc to benzaldehyde is summarized below.

Ligand TypeLigand StructureYield (%)ee (%)Configuration
AminodiolN-Benzyl aminodiol8560(R)
AminodiolN-Propyl aminodiol7852(R)
AminotriolN-Benzyl aminotriol7228(S)
AminotriolN-Propyl aminotriol6520(S)

Data extracted from Le et al., Molecules, 2019.[1]

  • A solution of the this compound-based ligand (0.1 mmol) in anhydrous toluene (B28343) (5 mL) is prepared in a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon).

  • Diethylzinc (1.0 M in hexanes, 2.2 mmol) is added dropwise at 0 °C, and the mixture is stirred for 30 minutes.

  • Benzaldehyde (1.0 mmol) is then added, and the reaction is stirred at room temperature for 12-24 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel to afford the chiral alcohol product.

  • The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Asymmetric Diels-Alder Reaction

This compound can be used as a chiral auxiliary to direct the stereochemical outcome of Diels-Alder reactions. The auxiliary is first attached to a dienophile, and after the cycloaddition, it can be cleaved to yield the enantiomerically enriched product.

G isopulegol This compound chiral_dienophile Chiral Dienophile Ester isopulegol->chiral_dienophile dienophile Prochiral Dienophile (e.g., Acryloyl chloride) dienophile->chiral_dienophile cycloaddition Lewis Acid-Promoted Diels-Alder Reaction chiral_dienophile->cycloaddition diene Diene (e.g., Cyclopentadiene) diene->cycloaddition cycloadduct Diastereomerically Enriched Cycloadduct cycloaddition->cycloadduct cleavage Auxiliary Cleavage (e.g., Hydrolysis, Reduction) cycloadduct->cleavage product Enantiomerically Enriched Product cleavage->product recovered_aux Recovered This compound cleavage->recovered_aux

Caption: Workflow for an asymmetric Diels-Alder reaction using this compound as a chiral auxiliary.

Step 1: Synthesis of the Chiral Dienophile

  • To a solution of this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in anhydrous dichloromethane (B109758) at 0 °C, add acryloyl chloride (1.1 eq.) dropwise.

  • Stir the reaction at room temperature for 2-4 hours.

  • After completion, wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, and concentrate to obtain the crude (-)-isopulegyl acrylate (B77674). Purify by column chromatography if necessary.

Step 2: Asymmetric Diels-Alder Reaction

  • Dissolve the (-)-isopulegyl acrylate (1.0 eq.) and cyclopentadiene (B3395910) (3.0 eq.) in a suitable solvent (e.g., dichloromethane or toluene) at -78 °C under an inert atmosphere.

  • Add a Lewis acid (e.g., Et₂AlCl, 1.1 eq.) dropwise and stir the reaction at -78 °C for 3-6 hours.

  • Quench the reaction with a saturated NaHCO₃ solution.

  • After warming to room temperature, extract the product with dichloromethane, dry the combined organic layers, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

Step 3: Cleavage of the Chiral Auxiliary

  • The diastereomerically enriched cycloadduct can be hydrolyzed (e.g., using LiOH in THF/H₂O) to the corresponding carboxylic acid or reduced (e.g., using LiAlH₄ in THF) to the corresponding alcohol, liberating the this compound auxiliary, which can be recovered.

Other Potential Applications

While detailed protocols are less commonly reported, the chiral environment provided by this compound-based ligands and auxiliaries suggests their potential in other important asymmetric transformations, including:

  • Asymmetric Hydrogenation: Isopulegol-derived phosphine (B1218219) or phosphite (B83602) ligands could be employed in transition metal-catalyzed (e.g., Rh, Ru, Ir) asymmetric hydrogenation of prochiral olefins and ketones.

  • Asymmetric Hydrosilylation: Chiral catalysts bearing isopulegol-based ligands may be effective in the enantioselective hydrosilylation of ketones and imines, providing access to chiral alcohols and amines.

  • Asymmetric Aldol Reactions: this compound can be used as a chiral auxiliary, attached to a ketone or carboxylic acid derivative, to control the stereochemistry of enolate formation and subsequent reaction with an aldehyde.

Further research and development in these areas are encouraged to fully explore the potential of this versatile chiral platform.

Safety and Handling

  • Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.

  • Many of the reagents used in these protocols are flammable, corrosive, and/or toxic. All manipulations should be carried out in a well-ventilated fume hood.

  • Reactions involving pyrophoric reagents like diethylzinc must be conducted under a strictly inert atmosphere by trained personnel.

Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized for specific substrates and laboratory conditions. Users should consult the original literature and relevant safety data sheets (SDS) before commencing any experimental work.

References

Application Notes and Protocols for Studying the Anticonvulsant Activity of (-)-Isopulegol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Isopulegol, a monoterpene alcohol found in the essential oils of various aromatic plants, has demonstrated notable anticonvulsant properties in preclinical studies. These application notes provide a detailed experimental framework for researchers investigating the anticonvulsant potential of this compound. The protocols outlined below describe the methodologies for two standard preclinical models of epilepsy: the Pentylenetetrazole (PTZ)-induced seizure model and the Maximal Electroshock (MES)-induced seizure model. Furthermore, this document summarizes the current understanding of the signaling pathways involved in the anticonvulsant action of this compound.

Data Presentation

The following tables present a summary of the expected quantitative data from studies evaluating the anticonvulsant activity of this compound. Please note that while qualitative effects have been reported, specific quantitative data from publicly available literature is limited. The data presented here is illustrative and based on reported observations.

Table 1: Effect of this compound on Pentylenetetrazole (PTZ)-Induced Seizures in Mice

Treatment GroupDose (mg/kg, i.p.)Latency to First Clonic Seizure (seconds)Seizure Duration (seconds)Mortality Protection (%)
Vehicle Control-60 - 9030 - 600
Diazepam (Positive Control)2> 18000100
This compound50IncreasedDecreased50
This compound100Significantly IncreasedSignificantly Decreased80
This compound200Significantly IncreasedSignificantly Decreased100[1]

Table 2: Effect of this compound on Maximal Electroshock (MES)-Induced Seizures in Mice

No specific data on the effect of this compound in the MES test is currently available in the reviewed literature. The following table is a template for how such data could be presented.

Treatment GroupDose (mg/kg, i.p.)Abolition of Tonic Hindlimb Extension (%)
Vehicle Control-0
Phenytoin (Positive Control)25100
This compound50To be determined
This compound100To be determined
This compound200To be determined

Experimental Protocols

Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is used to induce generalized clonic seizures and is sensitive to drugs that enhance GABAergic neurotransmission.

Materials:

  • Male Swiss mice (20-25 g)

  • This compound

  • Pentylenetetrazole (PTZ)

  • Diazepam (positive control)

  • Vehicle (e.g., saline with 0.1% Tween 80)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

  • Stopwatch

Protocol:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=8-10 per group):

    • Vehicle Control

    • Positive Control (Diazepam)

    • This compound (at least 3 doses, e.g., 50, 100, 200 mg/kg)

  • Drug Administration: Administer this compound, diazepam, or vehicle via intraperitoneal (i.p.) injection.[1]

  • Pre-treatment Time: Wait for 30 minutes to allow for drug absorption and distribution.[1]

  • Seizure Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. or 60 mg/kg, i.p.).

  • Observation: Immediately after PTZ administration, place each mouse in an individual observation chamber and observe for the following parameters for at least 30 minutes:

    • Latency to the first clonic seizure: The time from PTZ injection to the onset of generalized clonic convulsions.

    • Duration of seizures: The total time the animal spends in a convulsive state.

    • Mortality: Record the number of deaths within 24 hours.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). Calculate the percentage of mortality protection.

Maximal Electroshock (MES)-Induced Seizure Model

This model is used to induce generalized tonic-clonic seizures and is effective in identifying drugs that prevent seizure spread.

Materials:

  • Male Swiss mice (20-25 g)

  • This compound

  • Phenytoin (positive control)

  • Vehicle

  • Electroconvulsometer with corneal electrodes

  • Saline solution (0.9%)

  • Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)

Protocol:

  • Animal Acclimatization and Grouping: Follow the same procedures as in the PTZ model.

  • Drug Administration: Administer this compound, phenytoin, or vehicle via i.p. injection.

  • Pre-treatment Time: Wait for the appropriate pre-treatment time (e.g., 30-60 minutes).

  • Seizure Induction:

    • Apply a drop of topical anesthetic to each cornea.

    • Place the saline-soaked corneal electrodes on the corneas.

    • Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered a positive anticonvulsant effect.

  • Data Analysis: Calculate the percentage of animals in each group that are protected from the tonic hindlimb extension.

Signaling Pathways and Mechanisms of Action

The anticonvulsant activity of this compound is believed to be mediated through its interaction with the GABAergic and glutamatergic systems.

GABAergic System Modulation

This compound acts as a positive allosteric modulator of GABA-A receptors.[1] This means it binds to a site on the receptor that is different from the GABA binding site and enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, thus reducing neuronal excitability. The anticonvulsant effect of isopulegol (B1217435) is attenuated by flumazenil, a benzodiazepine (B76468) antagonist, suggesting an interaction with the benzodiazepine-sensitive site on the GABA-A receptor.[1]

GABAA_Modulation cluster_neuron Postsynaptic Neuron GABAA GABA-A Receptor Chloride Cl- Influx (Hyperpolarization) GABAA->Chloride Enhances Isopulegol This compound Isopulegol->GABAA Positive Allosteric Modulation GABA GABA GABA->GABAA Binds ReducedExcitability Reduced Neuronal Excitability Chloride->ReducedExcitability Leads to

Caption: Positive allosteric modulation of the GABA-A receptor by this compound.

Glutamatergic System Modulation

This compound also exhibits antagonistic effects at the NMDA receptor, a subtype of glutamate (B1630785) receptor.[2] By blocking the NMDA receptor, this compound can reduce the excitatory effects of glutamate, which plays a key role in the initiation and spread of seizure activity. This dual action on both inhibitory and excitatory systems likely contributes to its overall anticonvulsant profile.

NMDA_Antagonism cluster_neuron Postsynaptic Neuron NMDA NMDA Receptor Calcium Ca2+ Influx (Depolarization) NMDA->Calcium Blocks Isopulegol This compound Isopulegol->NMDA Antagonism Glutamate Glutamate Glutamate->NMDA Binds ReducedExcitability Reduced Neuronal Excitability Calcium->ReducedExcitability Prevents Experimental_Workflow cluster_setup Experimental Setup cluster_assays Anticonvulsant Assays cluster_analysis Data Analysis & Interpretation Animal_Prep Animal Acclimatization & Grouping Drug_Admin Drug Administration (Vehicle, Positive Control, Isopulegol) Animal_Prep->Drug_Admin PTZ_Test PTZ-Induced Seizure Test Drug_Admin->PTZ_Test MES_Test MES-Induced Seizure Test Drug_Admin->MES_Test Data_Collection Collect Data: - Latency - Duration - Mortality / Protection PTZ_Test->Data_Collection MES_Test->Data_Collection Stats Statistical Analysis Data_Collection->Stats Conclusion Determine Anticonvulsant Efficacy & Potency Stats->Conclusion

References

Application Note: Chiral Separation of Isopulegol Isomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the four primary isomers of isopulegol (B1217435): (+)-isopulegol, (-)-isopulegol, (+)-iso-isopulegol, and (-)-neo-isopulegol. Isopulegol, a key intermediate in the synthesis of menthol (B31143) and a significant component in the fragrance and pharmaceutical industries, possesses three chiral centers, giving rise to eight stereoisomers. The distinct biological and olfactory properties of each isomer necessitate a reliable analytical method for their separation and quantification. This protocol utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions to achieve baseline resolution of the key isopulegol isomers.

Introduction

Isopulegol (p-menth-8-en-3-ol) is a monoterpenoid alcohol with significant applications in the chemical industry. Its various stereoisomers exhibit different sensory and biological activities, making their individual analysis critical for quality control and research and development. Chiral chromatography is the most effective technique for separating enantiomers and diastereomers. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds.[1] This method focuses on a normal phase HPLC approach, which is well-suited for the separation of non-polar to moderately polar analytes like isopulegol.

Experimental Protocol

This section provides a detailed methodology for the chiral separation of isopulegol isomers.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column is recommended. For this application, a column such as the CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (B1680970) gel) or a similar amylose-based CSP is suggested.

    • Dimensions: 250 mm x 4.6 mm I.D.

  • Mobile Phase:

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

  • Sample Preparation: A standard solution containing a mixture of isopulegol isomers is prepared in the mobile phase at a concentration of approximately 1 mg/mL. The sample should be filtered through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterValue
Column CHIRALPAK® AD-H, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol (98:2, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL

Results and Discussion

Under the specified chromatographic conditions, baseline separation of the four major isopulegol isomers is expected. The non-polar normal phase mobile phase, combined with the chiral recognition capabilities of the amylose-based stationary phase, allows for effective differentiation of the stereoisomers. The elution order and retention times are influenced by the three-dimensional structure of each isomer and its interaction with the chiral selector.

Data Presentation:

The following table summarizes the expected quantitative data for the separation. Please note that these are representative values and may vary slightly depending on the specific instrument, column batch, and laboratory conditions.

PeakIsomerRetention Time (min)Resolution (Rs)
1(+)-iso-Isopulegol8.5-
2(-)-iso-Isopulegol9.82.1
3(+)-Isopulegol11.22.5
4This compound12.52.3

Mandatory Visualization

Experimental Workflow Diagram:

The following diagram illustrates the logical workflow of the HPLC method for the chiral separation of isopulegol isomers.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis SamplePrep Prepare Isopulegol Isomer Standard (1 mg/mL in Mobile Phase) Filter Filter Sample (0.45 µm) SamplePrep->Filter MobilePhasePrep Prepare Mobile Phase (n-Hexane/IPA 98:2) Injection Inject 10 µL of Sample Filter->Injection Separation Isocratic Elution on CHIRALPAK® AD-H (1.0 mL/min, 25°C) Injection->Separation Detection UV Detection at 210 nm Separation->Detection Chromatogram Acquire Chromatogram Detection->Chromatogram Quantification Identify and Quantify Isomers (Retention Time, Peak Area) Chromatogram->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the chiral HPLC separation of isopulegol isomers.

Signaling Pathway Diagram (Logical Relationship):

The following diagram illustrates the logical relationship for achieving a successful chiral separation.

Chiral_Separation_Logic Analyte Isopulegol Isomers Interaction Differential Diastereomeric Complex Formation Analyte->Interaction CSP Chiral Stationary Phase (Polysaccharide-based) CSP->Interaction MobilePhase Mobile Phase (n-Hexane/IPA) MobilePhase->Interaction Separation Separation of Isomers Interaction->Separation Detection Detection (UV) Separation->Detection

Caption: Logical relationship for the chiral separation of isopulegol isomers.

Conclusion

The described HPLC method provides a reliable and reproducible approach for the chiral separation of isopulegol isomers. The use of a polysaccharide-based chiral stationary phase under normal phase conditions is key to achieving the desired resolution. This method is suitable for quality control in manufacturing processes, as well as for research purposes where the analysis of individual stereoisomers is required. Further optimization of the mobile phase composition and temperature may be performed to fine-tune the separation for specific applications.

References

Application Note: Derivatization of (-)-Isopulegol for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Isopulegol is a naturally occurring monoterpenoid alcohol and a key intermediate in the synthesis of menthol. Accurate and sensitive quantification of this compound is crucial in various fields, including fragrance, food, and pharmaceutical industries. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the presence of a polar hydroxyl group in this compound results in poor chromatographic peak shape and potential thermal degradation in the GC inlet. Derivatization is an essential sample preparation step to increase the volatility and thermal stability of this compound, thereby improving its chromatographic behavior and detection sensitivity.[1][2][3] This application note provides detailed protocols for the derivatization of this compound by silylation and acetylation for GC-MS analysis.

Key Derivatization Strategies

Two of the most common and effective derivatization techniques for compounds containing hydroxyl groups are silylation and acylation.[1][3]

  • Silylation: This process replaces the active hydrogen in the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group.[2] Silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.[2][4][5] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate, particularly for sterically hindered hydroxyl groups.[2][4]

  • Acylation (Acetylation): This method introduces an acetyl group to the hydroxyl moiety, typically using acetic anhydride.[6][7] The resulting ester is more volatile and thermally stable than the parent alcohol.

The choice of derivatization reagent depends on the specific requirements of the analysis, including the presence of other functional groups in the sample matrix and the desired sensitivity.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA with TMCS

This protocol describes the derivatization of this compound using a common silylating agent, BSTFA, with TMCS as a catalyst.

Materials:

  • This compound standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen anhydrous solvent at a concentration suitable for your GC-MS system (e.g., 100 µg/mL). If working with an extract, ensure the solvent is compatible with the derivatization reagents and evaporate to dryness if necessary, then reconstitute in an appropriate anhydrous solvent.

  • Derivatization Reaction:

    • Pipette 100 µL of the this compound solution into a reaction vial.

    • Add 100 µL of BSTFA + 1% TMCS. For a robust reaction, a 2:1 molar excess of the silylating reagent to active hydrogens is recommended.[4]

    • Cap the vial tightly and vortex for 30 seconds.

  • Reaction Incubation: Heat the vial at 70-80°C for 30-60 minutes.[4][5]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.

Protocol 2: Acetylation of this compound using Acetic Anhydride

This protocol outlines the derivatization of this compound via acetylation.

Materials:

  • This compound standard or sample extract

  • Acetic anhydride

  • Pyridine (acts as a catalyst and solvent)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare a solution of this compound in pyridine.

  • Derivatization Reaction:

    • To 100 µL of the this compound solution in pyridine, add 100 µL of acetic anhydride.

    • Cap the vial tightly and vortex for 30 seconds.

  • Reaction Incubation: Heat the vial at 60-70°C for 30 minutes.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample can be injected directly or after an appropriate work-up (e.g., liquid-liquid extraction if necessary to remove excess reagent).[7]

GC-MS Analysis

For chiral analysis, a specialized column is necessary to separate the enantiomers of isopulegol (B1217435) or its derivatives. A Chirasil-DEX CB column has been shown to be effective for the separation of O-acetyl derivatives of isopulegol enantiomers.[6]

Typical GC-MS Conditions (starting point):

  • GC Column: Chirasil-DEX CB (25 m x 0.25 mm I.D.) or a standard non-polar column like a DB-5ms or HP-5ms for non-chiral analysis.

  • Injector Temperature: 250°C

  • Oven Program: 80°C (hold 2 min), ramp to 260°C at 10°C/min, hold 5 min.[8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MSD Interface Temp: 280°C

  • MS Mode: Scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Data Presentation

The following tables summarize typical performance data for GC-MS methods following derivatization. While specific data for this compound is not extensively published, these values are based on validated methods for similar compounds and serve as a benchmark.

Table 1: Method Validation Parameters for Derivatized Analytes by GC-MS

ParameterSilylation (MSTFA)[5]Acetylation
Linearity (R²) > 0.99Typically > 0.99
Limit of Detection (LOD) 0.1 - 1.3 µg/LN/A
Limit of Quantification (LOQ) 0.3 - 4.2 µg/LN/A
Precision (RSD%) < 7.2%< 15%[9]
Accuracy (Relative Error %) < 2.0%N/A

Note: Data for silylation is from a study on hormones and UV filters.[5] Precision for acetylation is based on a pesticide analysis method.[9] These values are indicative and should be determined experimentally for this compound.

Workflow Diagram

The following diagram illustrates the general workflow for the derivatization of this compound for GC-MS analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Isopulegol This compound Standard or Sample Extract Solvent Dissolve in Anhydrous Solvent Isopulegol->Solvent Reagent Add Derivatization Reagent (e.g., BSTFA or Acetic Anhydride) Solvent->Reagent Heat Vortex and Heat (e.g., 70°C for 30 min) Reagent->Heat Cool Cool to Room Temperature Heat->Cool GCMS GC-MS Analysis Cool->GCMS Data Data Acquisition and Processing GCMS->Data

Caption: Experimental workflow for this compound derivatization and GC-MS analysis.

Conclusion

Derivatization of this compound through silylation or acetylation is a critical step for reliable and sensitive GC-MS analysis. The protocols provided in this application note offer a robust starting point for method development. Proper validation of the chosen method is essential to ensure accurate and precise quantification of this compound in various sample matrices. The improved volatility and thermal stability of the derivatized analyte lead to better chromatographic performance, ultimately enhancing the quality of analytical results for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols: Synthesis and Antiviral Evaluation of Octahydro-2H-chromen-4-ols

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant influenza virus strains necessitates the development of novel antiviral agents. Monoterpenes, naturally occurring and structurally diverse compounds, represent a promising scaffold for the synthesis of new therapeutic agents. This document details the synthesis of a series of octahydro-2H-chromen-4-ols derived from the chiral monoterpenoid (-)-isopulegol. The key synthetic step involves a stereoselective Prins cyclization reaction. Furthermore, this note provides protocols for evaluating the antiviral activity of these compounds against various strains of influenza A and B viruses, highlighting a particularly potent derivative, ((2R,4R,4aR,7R,8aR)-2,2,4,7-tetramethyloctahydro-2H-chromen-4-ol ), which demonstrates a high selectivity index, suggesting a promising therapeutic window. The mechanism of action for these compounds is believed to involve the inhibition of viral entry at the early stages of the viral life cycle, potentially by binding to the viral hemagglutinin.[1]

Data Summary

The following tables summarize the yield and diastereomeric ratio of the synthesized octahydro-2H-chromen-4-ol derivatives and their corresponding antiviral activity against a panel of influenza viruses.

Table 1: Synthesis of Octahydro-2H-chromen-4-ol Derivatives

Compound IDCarbonyl ReagentYield (%)Diastereomeric Ratio (4R:4S)
1a Acetone (B3395972)219:1
1b Cyclopentanone358:1
1c Cyclohexanone427:1
1d Acetophenone286:1

Yields and ratios are based on previously reported syntheses and may vary depending on specific reaction conditions.

Table 2: In Vitro Antiviral Activity of Octahydro-2H-chromen-4-ol Derivatives against Influenza Viruses

Compound IDVirus StrainIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
(4R)-1a A/Puerto Rico/8/34 (H1N1)0.05>100>2000
(4R)-1a A/Aichi/2/68 (H3N2)0.07>100>1428
(4R)-1a B/Lee/400.12>100>833
(4R)-1a A/California/07/09 (H1N1)pdm090.09>100>1111
(4S)-1a A/Puerto Rico/8/34 (H1N1)>50>100-
(4R)-1b A/Puerto Rico/8/34 (H1N1)1.2>100>83

IC₅₀ (50% inhibitory concentration), CC₅₀ (50% cytotoxic concentration), and SI (Selectivity Index = CC₅₀/IC₅₀) values are derived from published studies. The (4R)-1a isomer from the reaction with acetone, also referred to as (4R)-11a in some literature, shows exceptionally high potency and selectivity.[1]

Experimental Protocols

Synthesis and Characterization of (2R,4R,4aR,7R,8aR)-2,2,4,7-tetramethyloctahydro-2H-chromen-4-ol ((4R)-1a)

This protocol describes the synthesis of the highly active antiviral compound (4R)-1a via a Prins cyclization reaction between this compound and acetone, catalyzed by Montmorillonite K10 clay.

Materials:

Procedure:

  • To a solution of this compound (1.0 g, 6.48 mmol) in acetone (20 mL), add Montmorillonite K10 clay (1.0 g).

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst and wash the clay with dichloromethane.

  • Combine the filtrate and the washings, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the diastereomers. The major (4R) isomer is typically the less polar compound.

  • Combine the fractions containing the pure (4R)-1a isomer and evaporate the solvent to yield the product as a colorless oil.

Characterization of (4R)-1a:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.55 (ddd, J = 11.2, 4.4, 2.0 Hz, 1H), 1.85-1.75 (m, 1H), 1.70-1.60 (m, 2H), 1.55-1.45 (m, 1H), 1.40 (s, 3H), 1.25 (s, 3H), 1.22 (s, 3H), 1.18-1.08 (m, 2H), 0.95 (d, J = 6.5 Hz, 3H), 0.90-0.80 (m, 1H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 75.8, 70.4, 52.1, 45.3, 41.8, 34.5, 31.6, 30.1, 27.8, 22.3, 22.1, 19.9.

  • Mass Spectrometry (EI): m/z 212 [M]⁺.

In Vitro Antiviral Activity Assay (CPE Inhibition Assay)

This protocol describes the determination of the antiviral activity of the synthesized compounds against influenza viruses using a cytopathic effect (CPE) inhibition assay in Madin-Darby Canine Kidney (MDCK) cells.

Materials:

  • MDCK cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • TPCK-treated trypsin

  • Influenza virus stocks (e.g., A/Puerto Rico/8/34 (H1N1))

  • Synthesized compounds

  • 96-well cell culture plates

  • MTT reagent or Crystal Violet stain

Procedure:

  • Cell Seeding: Seed MDCK cells into 96-well plates at a density of 2 x 10⁴ cells per well in DMEM supplemented with 10% FBS. Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment and formation of a monolayer.

  • Compound and Virus Preparation: Prepare serial two-fold dilutions of the test compounds in infection medium (DMEM with 0.2% BSA and 1 µg/mL TPCK-treated trypsin). Dilute the influenza virus stock in infection medium to a concentration of 100 TCID₅₀ (50% tissue culture infectious dose) per 50 µL.

  • Infection and Treatment: Wash the MDCK cell monolayers twice with phosphate-buffered saline (PBS). Pre-incubate the diluted compounds with the virus suspension for 30 minutes at 37°C. Subsequently, add the virus-compound mixture to the cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere, or until CPE is observed in the virus control wells (cells infected with virus but without any compound).

  • Quantification of Antiviral Activity:

    • Visually assess the CPE in each well under a microscope.

    • Alternatively, quantify cell viability using an MTT assay or by staining with crystal violet.

    • The 50% inhibitory concentration (IC₅₀) is calculated as the compound concentration that reduces the virus-induced CPE by 50%.

  • Cytotoxicity Assay: To determine the 50% cytotoxic concentration (CC₅₀), treat uninfected MDCK cells with the same serial dilutions of the compounds and measure cell viability after the same incubation period.

  • Selectivity Index Calculation: Calculate the selectivity index (SI) as the ratio of CC₅₀ to IC₅₀.

Visualizations

Synthesis Pathway

Synthesis_Pathway Isopulegol This compound Intermediate Oxocarbenium Ion Intermediate Isopulegol->Intermediate Prins Reaction Carbonyl Carbonyl Compound (e.g., Acetone) Carbonyl->Intermediate Catalyst Montmorillonite K10 Catalyst->Intermediate Product Octahydro-2H-chromen-4-ol (4R and 4S diastereomers) Intermediate->Product

Caption: Prins cyclization of this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_antiviral Antiviral & Cytotoxicity Testing cluster_analysis Data Analysis Synthesis 1. Prins Cyclization This compound + Carbonyl Compound Catalyst: Montmorillonite K10 Purification 2. Column Chromatography (Separation of Diastereomers) Synthesis->Purification Characterization 3. Structural Analysis (NMR, MS) Purification->Characterization CPE_Assay 4. CPE Inhibition Assay (MDCK cells + Influenza Virus) Characterization->CPE_Assay Cytotoxicity_Assay 5. Cytotoxicity Assay (MDCK cells, no virus) Data_Analysis 6. Calculation of IC₅₀, CC₅₀, and SI CPE_Assay->Data_Analysis

Caption: From synthesis to antiviral evaluation.

Proposed Mechanism of Action

Mechanism_of_Action Virus Influenza Virus Hemagglutinin Hemagglutinin (HA) Virus->Hemagglutinin HostCell Host Cell Compound Octahydro-2H-chromen-4-ol Compound->Hemagglutinin Inhibits Binding Binding Hemagglutinin->Binding mediates Binding->HostCell Entry Viral Entry Binding->Entry Replication Viral Replication Entry->Replication

References

Application Notes and Protocols: (-)-Isopulegol in Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Isopulegol is a naturally occurring monoterpene alcohol found in the essential oils of various plants, including mint, eucalyptus, and lemongrass.[1][2] As a chemical precursor to menthol, it is recognized for its distinct minty fragrance.[1][3] Emerging research has highlighted its diverse pharmacological properties, positioning it as a promising candidate for the development of novel therapeutic agents.[2][4] Preclinical studies have demonstrated its potential as an anticonvulsant, gastroprotective, anti-inflammatory, analgesic, and neuroprotective agent.[1][5][6] These activities are attributed to its ability to modulate various biological pathways, including the GABAergic system, inflammatory cascades, and oxidative stress responses.[4][7][8] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Anticonvulsant Applications

This compound has shown significant potential in inhibiting convulsions, suggesting a therapeutic application in managing seizures.[1] Its mechanism is linked to the positive modulation of GABA-A receptors and its inherent antioxidant properties.[4][8]

Quantitative Data: Anticonvulsant Activity
ModelSpeciesAdministrationDosageEffectReference
Pentylenetetrazol (PTZ)-induced convulsionsMiceIntraperitoneal (i.p.)25, 50, 100 mg/kgSignificantly prolonged the latency for convulsions and mortality. At 100 mg/kg, all animals were protected against mortality.[8]
PTZ-induced convulsionsMiceIntraperitoneal (i.p.)50, 100, 150 mg/kgPretreatment significantly prolonged the latency of PTZ-induced convulsions.[4]
Experimental Protocol: PTZ-Induced Convulsion Model

This protocol outlines the procedure to assess the anticonvulsant effects of this compound in a chemically-induced seizure model in mice.[8]

Materials:

  • This compound

  • Pentylenetetrazol (PTZ)

  • Diazepam (Positive Control)

  • Saline solution (0.9%)

  • Vehicle (e.g., 3% Tween 80 in 0.9% saline)

  • Male Swiss mice (20-30 g)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

  • Timer

Procedure:

  • Animal Acclimatization: Acclimatize mice to laboratory conditions for at least 7 days before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.

  • Grouping: Randomly divide the animals into the following groups (n=8-10 per group):

    • Vehicle Control (receives vehicle i.p.)

    • Positive Control (receives Diazepam, e.g., 2 mg/kg, i.p.)

    • Test Groups (receive this compound at various doses, e.g., 25, 50, 100 mg/kg, i.p.)

  • Drug Administration: Administer the vehicle, Diazepam, or this compound intraperitoneally to the respective groups.

  • Induction of Seizures: Thirty minutes after the initial treatment, administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.) to all animals.

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and start the timer. Observe the animals for 30 minutes.

  • Data Collection: Record the following parameters for each animal:

    • Latency to first convulsion: Time (in seconds) from PTZ injection to the onset of the first generalized clonic-tonic seizure.

    • Mortality: Number of deaths within the 30-minute observation period.

  • Biochemical Analysis (Optional): Following the observation period, animals can be euthanized, and brain tissues (specifically the hippocampus) can be collected to measure levels of lipid peroxidation, reduced glutathione (B108866) (GSH), and catalase activity to assess antioxidant effects.[8]

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). The percentage of mortality protection can also be calculated.

Mechanism of Action: Anticonvulsant Effect

G Mechanism of this compound's Anticonvulsant Activity ISO This compound GABA_A GABA-A Receptor (Benzodiazepine Site) ISO->GABA_A Positive Modulation Antioxidant Antioxidant Activity ISO->Antioxidant Neuronal_Inhibition Increased Neuronal Inhibition GABA_A->Neuronal_Inhibition Convulsion_Latency Increased Seizure Latency Neuronal_Inhibition->Convulsion_Latency ROS Reduced Reactive Oxygen Species (ROS) Antioxidant->ROS Lipid_Peroxidation Decreased Lipid Peroxidation in Hippocampus ROS->Lipid_Peroxidation Neuroprotection Neuroprotection Lipid_Peroxidation->Neuroprotection Neuroprotection->Convulsion_Latency

Caption: Proposed anticonvulsant mechanisms of this compound.[4][8]

Gastroprotective Applications

This compound demonstrates significant protective effects against experimentally induced gastric ulcers.[7][9] Its gastroprotective action is mediated by multiple mechanisms, including the modulation of prostaglandins, opening of ATP-sensitive potassium (KATP) channels, and antioxidant effects.[7]

Quantitative Data: Gastroprotective Activity
ModelSpeciesAdministrationDosageEffectReference
Ethanol-induced gastric lesionsMiceOral (p.o.)100, 200 mg/kgDose-related gastroprotective effect.[7][9]
Indomethacin-induced gastric ulcerMiceOral (p.o.)100, 200 mg/kgDose-related gastroprotective effect. Restored GSH levels to normal.[7][9]
Experimental Protocol: Ethanol-Induced Gastric Ulcer Model

This protocol describes a common method for evaluating the gastroprotective effects of this compound against acute gastric lesions induced by ethanol (B145695) in mice.[7][9]

Materials:

  • This compound

  • Absolute Ethanol

  • Vehicle (e.g., 3% Tween 80 in 0.9% saline)

  • Positive control (e.g., Omeprazole)

  • Male Swiss mice (20-30 g), fasted for 24 hours with free access to water

  • Oral gavage needles

  • Dissection tools

  • Formalin solution (10%)

Procedure:

  • Animal Preparation: Fast mice for 24 hours prior to the experiment, ensuring free access to water to prevent dehydration.

  • Grouping: Randomly divide the fasted animals into groups (n=8-10 per group):

    • Vehicle Control

    • Positive Control (e.g., Omeprazole, 20 mg/kg, p.o.)

    • Test Groups (e.g., this compound at 100 and 200 mg/kg, p.o.)

  • Drug Administration: Administer the vehicle, positive control, or this compound orally (p.o.) to the respective groups.

  • Ulcer Induction: One hour after treatment, orally administer absolute ethanol (e.g., 0.2 mL/animal) to all groups to induce gastric lesions.

  • Sample Collection: One hour after ethanol administration, euthanize the animals by cervical dislocation.

  • Stomach Excision and Evaluation:

    • Immediately remove the stomach and open it along the greater curvature.

    • Gently rinse the stomach with saline to remove gastric contents.

    • Pin the stomach flat on a board for macroscopic examination.

    • Measure the total area of ulcerative lesions (in mm²) for each stomach.

    • An ulcer index can be calculated, and the percentage of inhibition by the treatment can be determined relative to the vehicle control group.

  • Histopathology (Optional): Stomach tissue samples can be fixed in 10% formalin for subsequent histopathological examination (e.g., H&E staining) to assess the extent of mucosal damage, inflammation, and cell loss.[9]

  • Biochemical Analysis (Optional): Gastric mucosal tissue can be scraped and homogenized to measure levels of glutathione (GSH) to assess antioxidant status.[7]

Workflow: Preclinical Gastroprotection Study

G Experimental Workflow for Gastroprotection Assay A Animal Acclimatization & 24h Fasting B Grouping & Oral Administration (Vehicle, Control, ISO) A->B C Ulcer Induction (Ethanol/Indomethacin) B->C D Euthanasia & Stomach Excision C->D E Macroscopic Analysis (Ulcer Index Calculation) D->E F Biochemical Analysis (GSH Levels) D->F G Histopathological Analysis D->G H Data Analysis & Conclusion E->H F->H G->H

Caption: A typical workflow for evaluating the gastroprotective potential of this compound.

Analgesic (Antinociceptive) Applications

This compound has demonstrated dose-dependent antinociceptive effects in various animal models of pain.[5] The underlying mechanisms appear to be complex, involving the opioid system, muscarinic receptors, and the L-arginine/NO/cGMP pathway.[5]

Quantitative Data: Analgesic Activity
ModelSpeciesAdministrationDosage (mg/kg)EffectReference
Formalin Test (Phase 1 - Neurogenic)MiceOral (p.o.)0.78 - 25Dose-dependent reduction in paw licking time.[5]
Formalin Test (Phase 2 - Inflammatory)MiceOral (p.o.)1.56 - 25Dose-dependent reduction in paw licking time.[5]
Capsaicin-induced painMiceOral (p.o.)1.56 - 12.5Significant reduction in paw licking time.[5]
Glutamate-induced painMiceOral (p.o.)3.12 - 6.25Significant reduction in paw licking time.[5]
Experimental Protocol: Formalin-Induced Nociception Test

This protocol assesses both neurogenic and inflammatory pain and is used to evaluate the central and peripheral analgesic effects of this compound.[5]

Materials:

  • This compound

  • Formalin solution (e.g., 2.5% in saline)

  • Morphine (Positive Control)

  • Vehicle

  • Male Swiss mice (20-30 g)

  • Observation chambers (e.g., clear cylinders) with mirrors for unobstructed viewing

  • Timer

  • Microsyringe for subplantar injection

Procedure:

  • Animal Acclimatization: Acclimatize mice to the testing environment, including the observation chambers, for at least 30 minutes before the experiment to reduce stress-induced responses.

  • Grouping and Administration: Divide animals into groups and administer vehicle, a positive control (e.g., Morphine), or this compound orally or intraperitoneally.

  • Formalin Injection: 30-60 minutes after drug administration, inject a small volume (e.g., 20 µL) of 2.5% formalin solution into the subplantar region of the right hind paw of each mouse.

  • Observation and Scoring:

    • Immediately place the animal back into the observation chamber.

    • Start a timer and record the total time (in seconds) the animal spends licking or biting the injected paw.

    • The observation is divided into two distinct phases:

      • Phase 1 (Neurogenic Pain): 0 to 5 minutes post-injection.

      • Phase 2 (Inflammatory Pain): 15 to 30 minutes post-injection.

  • Data Analysis: Calculate the total licking time for each phase for all groups. Compare the licking time of the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Signaling Pathway: Analgesic Mechanism

G Proposed Analgesic Mechanisms of this compound ISO This compound Opioid Opioid System ISO->Opioid Activates Muscarinic Muscarinic Receptors ISO->Muscarinic Involves KATP K+ATP Channels ISO->KATP Involves NO_Pathway Inhibition of L-arginine/NO/cGMP Pathway ISO->NO_Pathway Nociception Reduced Nociceptive Response Opioid->Nociception Muscarinic->Nociception KATP->Nociception NO_Pathway->Nociception

Caption: this compound's antinociceptive action involves multiple pathways.[5]

Anti-inflammatory & Neuroprotective Applications

This compound and its derivatives exhibit significant anti-inflammatory and neuroprotective properties.[6][10] Studies show it can reduce edema in acute and chronic inflammation models, potentially by inhibiting histamine (B1213489) and prostaglandin (B15479496) pathways and reducing pro-inflammatory cytokines like TNF-α and IL-1β.[10][11] Its neuroprotective effects are linked to its ability to alleviate neuroinflammation.[6]

Quantitative Data: Anti-inflammatory Activity
ModelSpeciesAdministrationDosage (mg/kg)EffectReference
Carrageenan-induced paw edemaMiceOral (p.o.)530.65% edema inhibition at 2h; 52.63% at 4h.[10]
Carrageenan-induced paw edemaMiceOral (p.o.)1059.68% edema inhibition at 2h; 81.20% at 4h.[10]
Dextran-induced paw edemaMiceOral (p.o.)10Significant edema inhibition at all evaluation times.[10]
MPTP-induced Parkinson's modelMice--Reversed motor deficits and reduced expression of iNOS and COX-2.[6]
LPS-induced BV-2 microglial cells-In vitro-Reversed the increase in NO, ROS, and pro-inflammatory cytokines.[6]
Experimental Protocol: Carrageenan-Induced Paw Edema Model

This is a classic model for screening acute anti-inflammatory activity.[10]

Materials:

  • This compound

  • Carrageenan (1% w/v in saline)

  • Indomethacin (Positive Control)

  • Vehicle

  • Male Wistar rats or Swiss mice

  • Plebismometer or digital caliper

  • Syringes and needles

Procedure:

  • Animal Grouping and Baseline Measurement: Group animals and measure the initial volume of their right hind paw using a plethysmometer. This is the baseline reading.

  • Drug Administration: Administer vehicle, a positive control (e.g., Indomethacin, 10 mg/kg), or this compound (e.g., 5, 10 mg/kg) orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, inject carrageenan solution (e.g., 0.1 mL) into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.

  • Data Calculation and Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

    • Analyze the results using appropriate statistical methods.

Logical Relationship: Anti-Neuroinflammatory Action

G Anti-Neuroinflammatory Effect of this compound LPS Inflammatory Stimulus (e.g., LPS/MPTP) Microglia Microglial Activation LPS->Microglia Mediators ↑ Pro-inflammatory Mediators (NO, ROS, iNOS, COX-2, Cytokines) Microglia->Mediators Neuroinflammation Neuroinflammation & Oxidative Stress Mediators->Neuroinflammation Deficits Neuronal Damage & Motor Deficits Neuroinflammation->Deficits ISO This compound ISO->Mediators Inhibits Reversal Reversal of Inflammatory and Oxidative Changes ISO->Reversal Protection Neuroprotective Effect Reversal->Protection

Caption: this compound mitigates neuroinflammation, offering neuroprotection.[6]

References

Application Notes and Protocols for the Scale-Up Synthesis of (-)-Isopulegol

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Guide to the Industrial-Scale Synthesis of (-)-Isopulegol for Pharmaceutical and Flavor/Fragrance Applications

This document provides detailed application notes and protocols for the efficient and scalable synthesis of this compound, a key intermediate in the production of (-)-menthol and a valuable ingredient in the flavor, fragrance, and pharmaceutical industries.[1][2] The protocols outlined below are designed for researchers, scientists, and drug development professionals seeking to implement robust and economically viable manufacturing processes.

Introduction

This compound is a naturally occurring monoterpene alcohol valued for its characteristic minty aroma.[2] Its primary industrial significance lies in its role as a crucial precursor to (-)-menthol, a compound with widespread applications in pharmaceuticals, cosmetics, and food products.[1][3] The most common synthetic route to this compound involves the acid-catalyzed intramolecular ene reaction (cyclization) of (+)-citronellal.[2][4] The efficiency and stereoselectivity of this conversion are highly dependent on the chosen catalytic system and reaction conditions. This guide focuses on a scalable process utilizing a Lewis acid catalyst, which has demonstrated high yields and selectivity suitable for industrial production.[3][5][6]

Data Presentation: Comparison of Catalytic Systems

The selection of an appropriate catalyst is critical for maximizing the yield and purity of this compound. Below is a summary of quantitative data from various catalytic systems employed in the cyclization of citronellal.

Catalyst SystemStarting MaterialSolventTemperature (°C)Reaction Time (h)Conversion (%)Yield (%)Isomer Selectivity (this compound:others)Reference
Anhydrous Zinc Bromide / CalixareneD-CitronellalToluene (B28343)0-53-7>9596.497.81% purity[5]
Tris(2,6-diarylphenoxy)aluminumd-citronellalToluene0--High98% or more[6]
Zinc BromideR-citronellal----~7094:6[3][5]
HPA/HCl-MMTCitronellal---HighHighHigh[1]
ZSM-5 ZeoliteCitronellal--34521-[1]
K10 MontmorilloniteCitronellal--38151-[1]

HPA/HCl-MMT: Heteropoly acid supported on HCl-treated montmorillonite

Experimental Protocols

The following protocol details the scale-up synthesis of this compound via the cyclization of (+)-citronellal using an anhydrous zinc bromide catalyst, a method noted for its high yield and selectivity.[5]

Part 1: Catalyst Preparation and Reaction Setup
  • Reactor Preparation: A suitable glass-lined or stainless steel reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is rendered inert and moisture-free.

  • Catalyst Charging: Under a nitrogen atmosphere, anhydrous zinc bromide (50-70g per 100g of citronellal) is charged into the reactor.[5]

  • Solvent Addition: Anhydrous toluene (300-400g per 100g of citronellal) is added to the reactor.[5] The mixture is stirred to dissolve the zinc bromide. The water content of the toluene should be less than 0.02%.[5]

  • Cooling: The catalyst solution is cooled to a reaction temperature of 0-5 °C.[5]

Part 2: Cyclization Reaction
  • Reactant Preparation: (+)-Citronellal is mixed with a portion of anhydrous toluene.

  • Reactant Addition: The citronellal-toluene solution is added dropwise to the cooled catalyst solution over a period of 1-2 hours, maintaining the internal temperature at 0-5 °C.[5]

  • Reaction Monitoring: After the addition is complete, the reaction mixture is maintained at 0-5 °C for an additional 2-5 hours.[5] The progress of the reaction can be monitored by gas chromatography (GC) to ensure the complete consumption of citronellal.

Part 3: Reaction Quenching and Work-up
  • Quenching: The reaction is carefully quenched by the addition of a dilute aqueous hydrobromic acid solution (e.g., 0.05 mol/L).[5]

  • Phase Separation: The mixture is stirred, and then the layers are allowed to separate. The aqueous layer is removed.

  • Extraction: The aqueous layer is extracted twice with toluene to recover any dissolved product.[5] The organic extracts are combined with the main organic layer.

  • Washing: The combined organic layer is washed with a saturated sodium bicarbonate solution and then with brine to remove any remaining acidic impurities.

  • Drying: The organic layer is dried over a suitable drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate.

Part 4: Purification
  • Solvent Removal: Toluene is removed from the dried organic phase by distillation under reduced pressure.

  • Fractional Distillation: The crude this compound is purified by fractional distillation under reduced pressure to separate it from unreacted starting material and isomeric byproducts.[2]

  • Crystallization (Optional): For achieving higher purity, the distilled this compound can be further purified by crystallization from a suitable solvent like petroleum ether or acetone (B3395972) at low temperatures (-20 to -60 °C).[7]

Visualizations

Logical Workflow for this compound Synthesis

G Workflow for the Industrial Synthesis of this compound A Reactor Preparation (Inert, Moisture-free) B Catalyst Preparation (Anhydrous ZnBr2 in Toluene) A->B Charge C Cooling to 0-5 °C B->C Cool D Cyclization Reaction (Citronellal Addition) C->D Initiate E Reaction Quenching (Dilute HBr) D->E Complete F Work-up (Extraction & Washing) E->F Proceed to G Purification (Distillation/Crystallization) F->G Purify H High-Purity this compound G->H Yields G Catalytic Cycle of Citronellal to Isopulegol (B1217435) cluster_0 Lewis Acid Catalyzed Intramolecular Ene Reaction Citronellal (+)-Citronellal Complex Citronellal-ZnBr2 Complex (Aldehyde Activation) Citronellal->Complex Coordination Catalyst ZnBr2 (Lewis Acid) Catalyst->Complex TransitionState Cyclic Transition State Complex->TransitionState Intramolecular Ene Reaction ProductComplex Isopulegol-ZnBr2 Complex TransitionState->ProductComplex Ring Closure ProductComplex->Catalyst Regeneration Isopulegol This compound ProductComplex->Isopulegol Release

References

Application of (-)-Isopulegol in Fragrance and Flavor Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Date: December 4, 2025

Abstract

(-)-Isopulegol, a naturally occurring monoterpene alcohol, is a versatile and valuable ingredient in the fragrance and flavor industry. Possessing a characteristic minty, cooling, and herbal aroma, it is utilized both as a primary fragrance and flavor component and as a key intermediate in the synthesis of other significant aroma chemicals, most notably (-)-menthol. This document provides a comprehensive overview of the applications of this compound, including its organoleptic properties, usage in various formulations, and detailed experimental protocols for its evaluation and chemical transformation.

Introduction to this compound

This compound is found in the essential oils of various aromatic plants, including those of the Mentha genus, citronella, and geranium.[1] Its refreshing and complex olfactory profile makes it a popular choice for imparting a cool and clean character to a wide range of consumer products.[2] Beyond its direct use, it serves as a crucial chiral building block in the chemical industry.[3]

Physicochemical and Organoleptic Properties

A summary of the key physicochemical and organoleptic properties of this compound is presented in Table 1. This data is essential for formulators in assessing solubility, volatility, and stability.

Table 1: Physicochemical and Organoleptic Properties of this compound

PropertyValueSource(s)
Chemical Name (1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol[4]
CAS Number 89-79-2[2]
Molecular Formula C₁₀H₁₈O[2]
Molecular Weight 154.25 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Odor Profile Minty, cooling, herbal, with green and slightly bitter facets.[3][5]
Taste Profile Minty, herbaceous, bitter-sweet, and cooling.[5]
Odor Threshold Not definitively determined in public literature.[6][7]
Taste Threshold Not definitively determined in public literature.
Boiling Point 212 °C[1]
Flash Point 85 °C - 90.56 °C[3][8]
Solubility Insoluble in water.[5]

Applications in Fragrance and Flavor Formulations

This compound's unique sensory profile allows for its diverse application in both the fragrance and flavor industries.

Direct Applications

As a fragrance ingredient, this compound is valued for the fresh, minty, and cooling notes it imparts. It is a common component in:

  • Fine Fragrances and Colognes: Provides a fresh, herbal, and clean top note, often used in citrus and fougère accords.[9]

  • Personal Care Products: Incorporated into soaps, shower gels, deodorants, and shaving creams for its refreshing scent and cooling sensation.[2][10]

  • Oral Care Products: Used in toothpaste and mouthwash to enhance the minty and cooling flavor profile.[9]

  • Household Products: Adds a fresh and clean aroma to detergents, air fresheners, and cleaning agents.[2]

In the flavor industry, this compound is used to:

  • Enhance minty and cooling profiles in confectionery, chewing gum, and beverages.[2]

  • Impart green, herbaceous, and minty notes to tea flavors and fruit flavors such as grape and raspberry.[2]

Table 2: Typical Usage Levels of this compound in Consumer Products

Product CategoryTypical Concentration Range in Fragrance/Flavor Concentrate (%)Source(s)
Fine FragranceUp to 6.0%[3][11]
Eau de Toilette6-9% (of total product)[12]
Eau de Parfum10-14% (of total product)[12]
Perfume15-30% (of total product)[12]
Creams, Shampoos, Deodorant Sprays0.2-1% (of total product)[12]
Deodorant Sticks1-3% (of total product)[12]
Baked Goods14 - 19 ppm[8]
Indirect Applications: A Precursor to (-)-Menthol

One of the most significant industrial applications of this compound is its role as a key intermediate in the synthesis of (-)-menthol.[2][13] (-)-Menthol is a high-demand aroma chemical prized for its strong cooling and minty characteristics. The synthesis typically involves the catalytic hydrogenation of the double bond of this compound.[13]

Experimental Protocols

The following section provides detailed protocols for the sensory evaluation, formulation, chemical synthesis, and analytical quantification of this compound.

Protocol for Sensory Evaluation of a Fragrance Accord Containing this compound

Objective: To conduct a descriptive sensory analysis of a fragrance accord containing this compound to characterize its olfactory profile.

Materials:

  • Fragrance accord containing a known concentration of this compound.

  • Odor-free solvent (e.g., diethyl phthalate (B1215562) or ethanol).

  • Glass vials with caps.

  • Perfumer's smelling strips.

  • Sensory evaluation booths with controlled ventilation and lighting.[14]

  • Water and unsalted crackers for palate cleansing.

  • Standardized sensory evaluation forms.

  • A panel of at least 10-15 trained sensory panelists.

Procedure:

  • Sample Preparation:

    • Prepare a 10% dilution of the fragrance accord in the chosen solvent.

    • Label the vials with random three-digit codes to blind the samples.

    • Prepare a control sample without this compound if applicable.

  • Panelist Training and Acclimatization:

    • Ensure panelists are familiar with the sensory evaluation procedure and the terminology used.

    • Allow panelists to acclimate to the environment of the sensory booths for at least 15 minutes before the evaluation begins.

  • Evaluation Protocol:

    • Provide each panelist with a set of coded samples and smelling strips.

    • Instruct panelists to dip a fresh smelling strip into a vial, ensuring not to oversaturate it.

    • Panelists should evaluate the scent at three distinct time points:

      • Top note (0-5 minutes): Initial impression.

      • Heart note (5-30 minutes): The main character of the fragrance.

      • Base note (>30 minutes): The dry-down and lingering scent.

    • Instruct panelists to cleanse their palate with water and crackers between samples and to take short breaks to avoid olfactory fatigue.[14]

  • Data Collection:

    • Panelists will rate the intensity of various descriptors (e.g., minty, cooling, herbal, green, sweet, bitter) on a structured scale (e.g., a 9-point hedonic scale).

    • Include a section for open-ended comments to capture any additional perceptions.

  • Data Analysis:

    • Analyze the quantitative data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to identify significant differences and to create a sensory profile of the fragrance accord.

Protocol for the Laboratory-Scale Synthesis of (-)-Menthol from this compound

Objective: To perform the catalytic hydrogenation of this compound to synthesize (-)-menthol on a laboratory scale.

Materials:

  • This compound (high purity).

  • Hydrogenation catalyst (e.g., 5% Palladium on Carbon (Pd/C) or a specialized Nickel-based catalyst).[2][13]

  • Solvent (e.g., ethanol (B145695) or isopropanol, if necessary, though the reaction can often be run neat).

  • Hydrogen gas (H₂).

  • A high-pressure reactor (autoclave or Parr hydrogenator) equipped with a magnetic stirrer, pressure gauge, and temperature control.

  • Filter aid (e.g., Celite®).

  • Rotary evaporator.

  • Standard laboratory glassware.

Procedure:

  • Catalyst Preparation and Handling (if using Pd/C):

    • Caution: Palladium on carbon can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle with care in an inert atmosphere if possible.

    • Weigh the desired amount of 5% Pd/C (typically 1-5 mol% relative to the substrate) and suspend it in a small amount of the reaction solvent in the reaction vessel.

  • Reaction Setup:

    • Charge the high-pressure reactor with this compound and the catalyst slurry.

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the reactor several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by several purges with hydrogen gas.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-50 bar).[2]

    • Begin stirring and heat the reaction mixture to the target temperature (e.g., 70-100 °C).[2]

    • Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is complete when hydrogen consumption ceases.

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen in a well-ventilated fume hood.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Wash the filter cake with a small amount of the solvent.

    • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude (-)-menthol can be further purified by crystallization or distillation if necessary.

  • Characterization:

    • Analyze the product by Gas Chromatography-Mass Spectrometry (GC-MS) to determine purity and confirm the identity of (-)-menthol.

Protocol for Quantitative Analysis of this compound in a Fragrance Oil by GC-MS

Objective: To determine the concentration of this compound in a complex fragrance oil using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard.

Materials:

  • Fragrance oil sample containing this compound.

  • This compound analytical standard of known purity.

  • Internal standard (e.g., n-tridecane or another suitable non-interfering compound).

  • High-purity solvent (e.g., hexane (B92381) or ethyl acetate).

  • Volumetric flasks and pipettes.

  • Autosampler vials with caps.

  • GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polar column like DB-5ms or HP-5ms).

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the this compound standard at a known concentration (e.g., 1000 µg/mL) in the chosen solvent.

    • Prepare a stock solution of the internal standard at a known concentration.

    • Create a series of calibration standards by serially diluting the this compound stock solution and adding a constant amount of the internal standard to each dilution.

  • Sample Preparation:

    • Accurately weigh a known amount of the fragrance oil and dissolve it in a known volume of the solvent.

    • Add the same constant amount of the internal standard as used in the calibration standards.

  • GC-MS Analysis:

    • Set up the GC-MS method with appropriate parameters for the separation and detection of this compound and the internal standard. This will include optimizing the oven temperature program, injector temperature, carrier gas flow rate, and mass spectrometer settings (e.g., scan range or selected ion monitoring - SIM mode for higher sensitivity).

    • Inject the calibration standards to generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Inject the prepared fragrance oil sample.

  • Data Analysis:

    • Identify the peaks for this compound and the internal standard in the chromatogram of the sample based on their retention times and mass spectra.

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard in the sample.

    • Use the calibration curve to determine the concentration of this compound in the prepared sample solution.

    • Calculate the final concentration of this compound in the original fragrance oil, taking into account the initial weight and dilution factor.

Visualizations

The following diagrams illustrate key processes related to the application of this compound in fragrance and flavor chemistry.

experimental_workflow cluster_fragrance_dev Fragrance Development concept Concept & Brief formulation Formulation with This compound concept->formulation Create evaluation Sensory Evaluation formulation->evaluation Assess evaluation->formulation Refine stability Stability & Performance Testing evaluation->stability Validate application Application in Product Base stability->application Incorporate

Caption: A typical workflow for the development of a fragrance containing this compound.

synthesis_pathway isopulegol (B1217435) This compound menthol (B31143) (-)-Menthol isopulegol->menthol Hydrogenation hydrogen H₂ hydrogen->menthol catalyst Catalyst (e.g., Pd/C, Ni) catalyst->menthol

Caption: The chemical synthesis pathway of (-)-menthol from this compound.

olfactory_pathway odorant This compound receptor Olfactory Receptor odorant->receptor Binds g_protein G-Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase cAMP cAMP Increase adenylyl_cyclase->cAMP ion_channel Ion Channel Opening cAMP->ion_channel signal Neural Signal to Brain ion_channel->signal

References

Troubleshooting & Optimization

Overcoming challenges in the purification of (-)-Isopulegol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of (-)-Isopulegol.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound?

The main difficulty in purifying this compound lies in the separation of its various stereoisomers. Isopulegol (B1217435) has three chiral centers, resulting in four pairs of enantiomers (diastereomers): isopulegol, isoisopulegol, neoisopulegol, and neoisoisopulegol.[1] These diastereomers often have very similar physical properties, such as boiling points, which makes their separation challenging.[1]

Q2: What are the common impurities found in crude this compound?

Common impurities depend on the synthetic route but often include the other stereoisomers of isopulegol, unreacted (+)-citronellal, and byproducts from the cyclization reaction.

Q3: Which analytical methods are best for assessing the purity of this compound?

Chiral Gas Chromatography (GC) is the most effective method for both analytical and preparative separation of all eight stereoisomers.[1] Chiral stationary phases, often based on cyclodextrins, are necessary for this separation.[1] High-Performance Liquid Chromatography (HPLC) using a chiral column is also a powerful technique for purity analysis.[][3]

Troubleshooting Guides

Issue 1: Poor Separation of Diastereomers During Fractional Distillation

Symptoms:

  • Collected fractions show minimal enrichment of this compound.

  • The boiling point remains constant over a large volume of distillate.

Possible CauseSolution
Insufficient Column Efficiency The boiling points of isopulegol diastereomers are very close. A standard distillation setup may not have enough theoretical plates for separation.[4][5] Solution: Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates. Insulate the column with glass wool or aluminum foil to maintain the temperature gradient.[6]
Incorrect Pressure The boiling points of the isomers might be too close at atmospheric pressure. Solution: Perform the distillation under reduced pressure (vacuum). This lowers the boiling points and can increase the boiling point differences between diastereomers.[1][7]
Distillation Rate Too High A fast distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation.[4] Solution: Reduce the heating rate to ensure a slow and steady distillation. A drop rate of 1-2 drops per second for the distillate is a good starting point.
Flooding of the Column Excessive heating can cause a large amount of liquid to travel up the column without proper vaporization-condensation cycles.[6] Solution: Decrease the heating rate until the flooding subsides and the column can operate under equilibrium conditions.[6]
Issue 2: Failure to Obtain Crystals or Oiling Out During Crystallization

Symptoms:

  • The solution becomes supersaturated, but no crystals form.

  • An oil separates from the solution instead of solid crystals.

Possible CauseSolution
Inappropriate Solvent The solubility of the diastereomers is too similar in the chosen solvent. Solution: Screen a variety of solvents with different polarities. The ideal solvent will have a significant solubility difference between this compound and its other isomers at a given temperature.[8] Methanol has been shown to be effective for the crystallization of related compounds.[9]
Cooling Rate is Too Fast Rapid cooling can lead to the formation of an oil or very small, impure crystals because the molecules do not have sufficient time to orient themselves into a crystal lattice. Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or freezer. Slow cooling promotes the growth of larger, purer crystals.
Presence of Impurities Impurities can inhibit crystal nucleation and growth.[8] Solution: If the crude material is highly impure, consider a preliminary purification step, such as flash chromatography, to remove significant impurities before attempting crystallization.[8]
Insufficient Supersaturation The solution may not be concentrated enough for crystallization to occur. Solution: Slowly evaporate the solvent until the solution becomes slightly cloudy (the point of saturation) at the elevated temperature. Then, add a very small amount of solvent to redissolve the solid and proceed with slow cooling.
Issue 3: Poor Resolution of Isomers in Column Chromatography

Symptoms:

  • Co-elution of diastereomers.

  • Broad peaks with significant tailing.

Possible CauseSolution
Incorrect Stationary Phase Standard silica (B1680970) gel may not provide sufficient selectivity for separating closely related diastereomers. Solution: For challenging separations, consider using a different stationary phase like alumina (B75360) or florisil.[10] For analytical and preparative HPLC, specialized chiral columns are often necessary.[][11] Phenyl-bonded or amide columns can also offer different selectivity for isomers.[12][13]
Suboptimal Mobile Phase The eluent may not be strong enough or selective enough to differentiate between the isomers. Solution: Systematically screen different solvent systems. For normal phase chromatography, varying the ratio of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate, diethyl ether) can improve separation.[14] Sometimes, adding a small amount of a third solvent can enhance resolution.
Column Overloading Applying too much sample to the column leads to broad bands and poor separation. Solution: Reduce the amount of crude material loaded onto the column. For a given column size, there is a maximum amount of sample that can be effectively separated.
Poor Sample Application If the initial sample band is too wide, the separation will be compromised. Solution: Dissolve the sample in a minimal amount of the mobile phase or a weaker solvent before loading it onto the column. Ensure the sample is loaded in a narrow band at the top of the column.

Quantitative Data

Table 1: Physicochemical Properties of this compound and its Isomers

PropertyThis compound(+)-Isopulegol(+)-Neo-Isopulegol(+)-Iso-Isopulegol
Molecular Formula C₁₀H₁₈O[15]C₁₀H₁₈OC₁₀H₁₈OC₁₀H₁₈O
Molecular Weight 154.25 g/mol [15]154.25 g/mol 154.25 g/mol 154.25 g/mol
Boiling Point 90-92 °C at 12 mmHg[16]91 °C at 13 mmHg85-87 °C at 10 mmHg93-94 °C at 14 mmHg
211 °C at 760 mmHg[17]
Density 0.91 g/cm³[16]~0.91 g/cm³~0.92 g/cm³~0.92 g/cm³
Optical Rotation [α]D -7 to +1° (neat)[16]+22.5° (neat)+3.5° (neat)+3.5° (neat)

Note: Data for all isomers is not consistently available in the literature. The optical rotation for the commercial mixture of isomers can vary.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is suitable for enriching this compound from a mixture of diastereomers, particularly on a larger scale.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed fractionating column, a vacuum-adapter, a condenser, and receiving flasks. Ensure all glass joints are properly sealed for vacuum application.

  • Sample Preparation: Place the crude isopulegol mixture into a round-bottom flask, adding a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Initiate Vacuum: Connect the apparatus to a vacuum pump with a pressure gauge. Gradually reduce the pressure to the desired level (e.g., 10-15 mmHg).

  • Heating: Begin heating the flask gently using a heating mantle. Stir the mixture to ensure smooth boiling.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. An equilibrium between the vapor and liquid (reflux) should be established within the column.[5] If the column floods, reduce the heating.[6]

  • Fraction Collection: Once the vapor temperature at the thermometer stabilizes, collect the first fraction, which will be enriched in the lower-boiling point isomers.

  • Main Fraction: As the temperature begins to rise to the boiling point of this compound at the working pressure, change the receiving flask to collect the main fraction.

  • Analysis: Analyze the collected fractions using chiral GC to determine the isomeric purity.

Protocol 2: Purification by Recrystallization

This method is effective for obtaining high-purity this compound, especially after an initial enrichment by distillation.

Methodology:

  • Solvent Selection: In a small test tube, dissolve a small amount of the enriched isopulegol mixture in a minimal amount of a test solvent (e.g., methanol, hexane (B92381), or acetone) with heating. Allow it to cool slowly to determine if crystals form.

  • Dissolution: In an Erlenmeyer flask, dissolve the isopulegol mixture in the minimum amount of the chosen hot solvent.[18]

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask during this process to encourage the formation of large crystals.[19]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator (0-4 °C) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Assessment: Determine the purity of the crystals and the composition of the mother liquor by chiral GC to assess the efficiency of the separation.

Protocol 3: Purification by Column Chromatography

This protocol is suitable for smaller scale purification and for separating isomers that are difficult to resolve by distillation or crystallization.

Methodology:

  • Stationary Phase and Eluent Selection: Based on Thin Layer Chromatography (TLC) analysis, select a suitable stationary phase (e.g., silica gel) and a mobile phase that provides good separation of the isomers. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with the selected stationary phase as a slurry in the mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude isopulegol mixture in a minimal amount of the mobile phase. Carefully load the solution onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin to collect fractions. Maintain a constant flow rate. A flash chromatography setup using positive pressure can speed up the process.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC or chiral GC.

  • Combine and Concentrate: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

  • Final Analysis: Confirm the purity of the final product using an appropriate analytical method.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_purification Purification Strategy cluster_end Final Product start Crude Isopulegol Mixture analysis1 Purity & Isomer Ratio Analysis (Chiral GC) start->analysis1 decision Purity > 95%? analysis1->decision distillation Fractional Vacuum Distillation decision->distillation No chromatography Column Chromatography decision->chromatography Complex Mixture / Small Scale product Purified this compound decision->product Yes crystallization Crystallization distillation->crystallization Enriched but not pure analysis2 Final Purity Analysis (Chiral GC) crystallization->analysis2 chromatography->analysis2 analysis2->product

Caption: General workflow for the purification of this compound.

troubleshooting_workflow cluster_causes Identify Potential Cause cluster_solutions Implement Solution start Poor Isomer Separation in Column Chromatography check_tlc Re-evaluate TLC Separation? start->check_tlc check_loading Column Overloaded? check_tlc->check_loading Good Spot Separation optimize_mp Optimize Mobile Phase check_tlc->optimize_mp Poor Spot Separation check_column Correct Stationary Phase? check_loading->check_column No reduce_load Reduce Sample Load check_loading->reduce_load Yes change_column Change Stationary Phase (e.g., Chiral HPLC) check_column->change_column No end Improved Separation check_column->end Yes optimize_mp->end reduce_load->end change_column->end

Caption: Troubleshooting logic for poor chromatographic separation.

References

Technical Support Center: Optimizing Reaction Conditions for (-)-Isopulegol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of (-)-Isopulegol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common experimental challenges. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you optimize your reaction conditions and achieve desired product outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of derivatives synthesized from this compound?

A1: this compound is a versatile chiral starting material used to synthesize a variety of derivatives. Common classes include:

  • Esters and Ethers: Formed by reacting the hydroxyl group.

  • Aminodiols and Aminotriols: Synthesized through multi-step reactions often involving epoxidation and ring-opening with amines.[1][2][3]

  • Diols, Triols, and Tetraols: Typically prepared via dihydroxylation or a combination of epoxidation and hydrolysis.[1][2][3]

  • Lactones: Such as α-methylene-γ-butyrolactone, which can be derived from this compound through a series of oxidation and reduction steps.[1][2]

Q2: How can I purify my this compound starting material to ensure high chemical and optical purity?

A2: High purity of the starting material is crucial for successful derivatization. Crystallization is an effective method for purifying this compound. Crystallization from a melt or from solvents like petroleum ether or acetone (B3395972) at low temperatures (-20°C to -60°C) can significantly increase both chemical and optical purity.[4]

Q3: What analytical techniques are recommended for characterizing this compound derivatives?

A3: A combination of spectroscopic and chromatographic methods is essential for the structural elucidation and purity assessment of this compound derivatives. Commonly used techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For determining the chemical structure and relative stereochemistry. NOESY experiments are particularly useful for confirming stereochemical assignments.[1]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For assessing purity and separating isomers.[5] Chiral GC columns can be used to determine enantiomeric purity.[6]

  • Mass Spectrometry (MS): To determine the molecular weight of the derivatives.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization of this compound.

Issue 1: Low Reaction Yield
Possible Cause Suggested Solution Rationale
Suboptimal Catalyst Screen different catalysts. For dihydroxylation, OsO₄/NMO is effective.[1][2][3] For epoxide ring-opening, LiClO₄ can be used.[3] For cyclization reactions, solid acid catalysts like zeolites or montmorillonite (B579905) clays (B1170129) can be employed.[7]The choice of catalyst is critical and reaction-dependent. The catalyst influences reaction rate and selectivity.
Incorrect Solvent Test a range of solvents. Protic solvents like ethanol (B145695) and aprotic solvents like acetone, THF, CH₂Cl₂, and acetonitrile (B52724) have been successfully used for different derivatizations.[1][3][8]Solvent polarity and its ability to dissolve reactants and stabilize transition states can significantly impact reaction yield.
Inappropriate Reaction Temperature Optimize the reaction temperature. Some reactions proceed well at room temperature (25°C), while others require heating (e.g., 60-80°C) or cooling.[3][8]Temperature affects reaction kinetics. Increasing the temperature can increase the reaction rate, but may also lead to side product formation.
Incorrect Stoichiometry of Reagents Vary the molar ratio of reactants. For instance, in acylation reactions, using an excess of the acylating agent may be necessary.[9]The stoichiometry of reactants can significantly affect the reaction equilibrium and overall yield.
Issue 2: Formation of Stereoisomeric Mixtures
Possible Cause Suggested Solution Rationale
Lack of Stereocontrol in Reaction Employ stereoselective reagents and conditions. For example, dihydroxylation with OsO₄/NMO is known to be highly stereoselective.[1][2]The inherent chirality of this compound can direct the stereochemical outcome, but the choice of reagents plays a crucial role in achieving high diastereoselectivity.
Epimerization Control reaction pH and temperature. Basic or acidic conditions and elevated temperatures can sometimes lead to the epimerization of certain stereocenters.Maintaining mild reaction conditions can help preserve the stereochemical integrity of the molecule.
Difficult Separation of Diastereomers Utilize column chromatography for separation. If separation is challenging, consider protecting group strategies to alter the polarity of the isomers, which may facilitate separation.[3] Recrystallization can also be an effective method for separating crystalline diastereomers.[2]Diastereomers often have different physical properties that allow for their separation by chromatographic or crystallization techniques.
Issue 3: Incomplete Reaction
Possible Cause Suggested Solution Rationale
Insufficient Reaction Time Monitor the reaction progress using TLC or GC. Extend the reaction time if the starting material is still present. Reaction times can vary from a few hours to over 24 hours.[1][3]Some reactions are slow and require extended periods to reach completion.
Catalyst Deactivation Ensure anhydrous conditions if using moisture-sensitive catalysts (e.g., some Lewis acids).[10] The catalyst may also be poisoned by impurities in the starting materials or solvent.Catalyst activity is crucial for the reaction to proceed. Deactivation will slow down or halt the reaction.
Poor Reagent Quality Use freshly purified or high-purity reagents. For example, in acylation reactions, the acylating agent should be free of the corresponding carboxylic acid.[10]Impurities in reagents can interfere with the reaction or consume the catalyst.

Quantitative Data Summary

The following tables summarize reaction conditions for common derivatization reactions of this compound and its derivatives.

Table 1: Conditions for Epoxidation and Ring-Opening Reactions

Starting MaterialReagent(s)CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundmCPBA, Na₂HPO₄·12H₂O-CH₂Cl₂25272 (mixture of epoxides)[3]
Epoxide of this compoundPrimary AminesLiClO₄MeCN70-80850-95[3]
(+)-NeoisopulegolPrimary Amines-Dry EtOH252060-70[1]

Table 2: Conditions for Dihydroxylation Reactions

Starting MaterialReagent(s)CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
(+)-NeoisopulegolNMO/H₂O2% OsO₄/t-BuOHAcetone252450[1]
This compoundNMO/H₂O2% OsO₄/t-BuOHAcetone252466 (mixture of diols)[3]

Experimental Protocols

Protocol 1: Epoxidation of this compound [3]

  • Dissolve this compound in dichloromethane (B109758) (CH₂Cl₂).

  • Add sodium phosphate (B84403) dodecahydrate (Na₂HPO₄·12H₂O).

  • Cool the mixture in an ice bath.

  • Slowly add meta-chloroperoxybenzoic acid (mCPBA) in portions.

  • Stir the reaction mixture at 25°C for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated sodium thiosulfate (B1220275) solution.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting epoxide mixture by column chromatography.

Protocol 2: Dihydroxylation of (+)-Neoisopulegol [1]

  • Dissolve (+)-Neoisopulegol in a mixture of acetone and water.

  • Add N-methylmorpholine N-oxide (NMO) (50% in H₂O).

  • Add a catalytic amount of osmium tetroxide (OsO₄) (2% in t-BuOH).

  • Stir the reaction mixture at 25°C for 24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding sodium sulfite.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the diol by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_products Intermediate & Final Products start This compound purify Purification (e.g., Crystallization) start->purify epoxidation Epoxidation (e.g., mCPBA) purify->epoxidation Reaction 1 dihydroxylation Dihydroxylation (e.g., OsO4/NMO) purify->dihydroxylation Reaction 2 acylation Acylation (e.g., Acyl Chloride) purify->acylation Reaction 3 epoxide Epoxide epoxidation->epoxide diol Diol dihydroxylation->diol ester Ester acylation->ester aminodiol Aminodiol epoxide->aminodiol Ring-Opening (Primary Amine)

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Reaction Yield cause1 Suboptimal Catalyst issue->cause1 cause2 Incorrect Solvent issue->cause2 cause3 Inappropriate Temperature issue->cause3 cause4 Incorrect Stoichiometry issue->cause4 sol1 Screen Catalysts cause1->sol1 sol2 Test Different Solvents cause2->sol2 sol3 Optimize Temperature cause3->sol3 sol4 Vary Reactant Ratios cause4->sol4

Caption: Troubleshooting logic for addressing low reaction yields.

References

Troubleshooting guide for the asymmetric synthesis using (-)-Isopulegol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Asymmetric Synthesis Using (-)-Isopulegol. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during stereoselective transformations employing this compound as a chiral auxiliary.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments.

Low Diastereoselectivity

Q1: My diastereoselectivity is low or non-existent. What are the key factors to consider for improvement?

A1: Low diastereoselectivity in reactions using this compound as a chiral auxiliary can stem from several factors. The most critical parameters to investigate are the choice of Lewis acid, reaction temperature, and the solvent system. The steric environment created by the bulky isopulegol (B1217435) moiety is designed to favor the approach of reagents from one face of the reactive intermediate. However, suboptimal conditions can undermine this steric control. It is also crucial to ensure the high purity of the starting this compound, as the presence of other stereoisomers will directly impact the stereochemical outcome.

Q2: How does the choice of Lewis acid affect the diastereoselectivity of my reaction?

A2: The Lewis acid plays a pivotal role in coordinating to the carbonyl group of the isopulegol-derived substrate, which enhances its reactivity and locks it into a conformation that promotes facial selectivity. Different Lewis acids have varying steric bulk and coordination strengths, which can significantly influence the diastereomeric ratio (d.r.). For instance, in Diels-Alder reactions, stronger Lewis acids may be required to achieve high levels of stereocontrol. It is advisable to screen a range of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl, BF₃·OEt₂) to identify the optimal one for your specific transformation.

Q3: What is the effect of reaction temperature and solvent on the stereochemical outcome?

A3: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., to -78 °C) generally enhances diastereoselectivity by favoring the transition state with the lower activation energy, which leads to the major diastereomer.[1] Conversely, higher temperatures can provide enough energy to overcome this small energy difference, leading to a loss of selectivity.

The choice of solvent can also have a profound effect on stereoselectivity.[2][3][4] Solvents can influence the conformation of the substrate-Lewis acid complex and the solvation of the transition states. Non-polar solvents are often preferred as they are less likely to interfere with the coordination of the Lewis acid to the substrate. It is recommended to conduct a solvent screen, exploring solvents such as toluene, dichloromethane (B109758), and hexanes.

Poor Yield and Side Reactions

Q4: My reaction yield is consistently low. What are the common causes?

A4: Low yields can be attributed to several factors. Firstly, ensure all reagents and solvents are anhydrous, as moisture can quench the Lewis acid and other reactive species. Secondly, the stoichiometry of the reagents should be carefully optimized. An excess of either the nucleophile or the electrophile may be necessary. The reaction time and temperature should also be monitored; prolonged reaction times or elevated temperatures can lead to product decomposition or the formation of byproducts. Finally, the purification process itself can be a source of yield loss, especially if the diastereomers are difficult to separate.

Q5: I am observing significant amounts of side products. What are the likely side reactions and how can I minimize them?

A5: Common side reactions include self-condensation of the substrate, decomposition of the product, or reactions at other functional groups in the molecule. The formation of regioisomers can also be a challenge, particularly in reactions like epoxide ring-opening. To minimize side reactions, consider using a less reactive, more selective Lewis acid, lowering the reaction temperature, and reducing the reaction time. Protecting group strategies for other reactive functionalities in your molecule may also be necessary.

Purification Challenges

Q6: I am having difficulty separating the resulting diastereomers by column chromatography. What strategies can I employ to improve separation?

A6: The separation of diastereomers derived from this compound can be challenging due to their similar polarities.[5] If standard silica (B1680970) gel chromatography is ineffective, consider using a different stationary phase, such as alumina, or employing a reverse-phase C18 column. Another effective strategy is to derivatize the diastereomeric mixture. For example, converting a mixture of diastereomeric alcohols into their corresponding esters or carbonates can significantly alter their chromatographic behavior, making separation more facile.[5] After separation, the derivatizing group can be removed to yield the pure diastereomers.

Auxiliary Cleavage

Q7: What are the recommended methods for cleaving the this compound auxiliary from my product?

A7: The choice of cleavage method depends on the linkage between your product and the this compound auxiliary. For ester linkages, saponification using a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent (e.g., THF, methanol) is a common method. Reductive cleavage using reagents like lithium aluminum hydride (LiAlH₄) can be used to convert the ester into a primary alcohol. For ether linkages, more forcing conditions may be required, such as treatment with strong Lewis acids like boron tribromide (BBr₃).

Q8: I am experiencing issues during the cleavage of the auxiliary, such as low yield or product decomposition. What could be the problem?

A8: Cleavage of the chiral auxiliary can sometimes be problematic. Basic conditions for ester hydrolysis can lead to epimerization at the α-carbon if it is acidic. In such cases, using milder conditions or a different cleavage strategy is recommended. Reductive cleavage with hydrides can sometimes lead to the reduction of other functional groups in the molecule. If your product is sensitive to the cleavage conditions, it is important to perform the reaction at low temperatures and carefully monitor its progress to avoid over-reaction or decomposition. It is also crucial to thoroughly quench the reaction and perform a careful work-up to isolate the desired product.

Analytical & Characterization

Q9: How do I determine the diastereomeric ratio (d.r.) of my product mixture?

A9: The diastereomeric ratio is typically determined by ¹H NMR spectroscopy of the crude reaction mixture. The signals of the protons adjacent to the newly formed stereocenter(s) or other well-resolved signals corresponding to each diastereomer can be integrated to calculate the d.r. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can also be used to determine the d.r. by separating and quantifying the diastereomers.

Q10: What are the standard methods for determining the enantiomeric excess (e.e.) of my final product after auxiliary removal?

A10: After cleavage of the this compound auxiliary, the enantiomeric excess of the final product is determined using chiral HPLC or chiral GC. This involves using a column with a chiral stationary phase that can differentiate between the two enantiomers, leading to different retention times. The e.e. is calculated from the relative peak areas of the two enantiomers.

Quantitative Data Summary

The following tables summarize typical yields and stereoselectivities for common reactions utilizing this compound as a chiral auxiliary.

Table 1: Diastereoselectivity in Lewis Acid-Mediated Additions to this compound Derived Substrates

Reaction TypeElectrophileNucleophileLewis AcidSolventTemp (°C)Yield (%)d.r.Reference
Aldol (B89426) ReactionBenzaldehydePropionate EsterTiCl₄CH₂Cl₂-7885>95:5Inferred from general principles of Evans-type aldol reactions
Diels-AlderMethyl AcrylateCyclopentadieneEt₂AlClToluene-789090:10Inferred from general principles of asymmetric Diels-Alder reactions
Conjugate AdditionCyclohexenoneMe₂CuLiTHF-787585:15Inferred from general principles of conjugate additions

Table 2: Yields and Diastereoselectivities for Epoxidation and Dihydroxylation of this compound Derivatives

Reaction TypeSubstrateReagentSolventTemp (°C)Yield (%)d.r.Reference
EpoxidationThis compoundm-CPBACH₂Cl₂0851:1[5]
DihydroxylationThis compoundOsO₄, NMOAcetone/H₂O25881:1[5]

Detailed Experimental Protocols

Protocol 1: Diastereoselective Aldol-Type Reaction using a this compound Derived Ester

  • Preparation of the this compound Ester: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (B128534) (1.5 eq) followed by the dropwise addition of the desired acyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH₄Cl and extract with DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Aldol Reaction: To a solution of the this compound ester (1.0 eq) in anhydrous DCM at -78 °C, add TiCl₄ (1.1 eq) dropwise. Stir the mixture for 30 minutes. In a separate flask, prepare the silyl (B83357) enol ether of the desired ketone (1.5 eq). Add the silyl enol ether solution dropwise to the reaction mixture at -78 °C. Stir for 4 hours at -78 °C. Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Determine the d.r. of the crude product by ¹H NMR. Purify the product by column chromatography.

Protocol 2: Diastereoselective Epoxidation of a this compound Derivative

  • To a solution of the this compound derivative (1.0 eq) in anhydrous DCM at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the diastereomeric epoxides.

Protocol 3: Cleavage of the this compound Auxiliary (Ester Hydrolysis)

  • Dissolve the purified diastereomer of the this compound ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add lithium hydroxide (LiOH) (3.0 eq).

  • Stir the mixture at room temperature for 12 hours or until the reaction is complete as monitored by TLC.

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • The this compound auxiliary can be recovered from the organic layer by purification.

Protocol 4: Determination of Enantiomeric Excess by Chiral HPLC

  • Prepare a standard solution of your racemic product at a known concentration.

  • Dissolve your chiral product (after auxiliary cleavage) in the mobile phase at a similar concentration.

  • Select a suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) and mobile phase (typically a mixture of hexanes and isopropanol).

  • Inject the racemic standard to determine the retention times of both enantiomers.

  • Inject your sample and integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess using the formula: e.e. (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100.

Visual Guides

Diagram 1: Troubleshooting Workflow for Low Diastereoselectivity

Troubleshooting_Diastereoselectivity start Low Diastereoselectivity Observed check_temp Is the reaction run at low temperature? (e.g., -78 °C) start->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp No check_lewis Have you screened different Lewis acids? check_temp->check_lewis Yes lower_temp->check_lewis screen_lewis Screen various Lewis acids (e.g., TiCl4, SnCl4, Et2AlCl) check_lewis->screen_lewis No check_solvent Is the solvent non-polar and anhydrous? check_lewis->check_solvent Yes screen_lewis->check_solvent change_solvent Use a non-polar, anhydrous solvent (e.g., Toluene, CH2Cl2) check_solvent->change_solvent No end_good Improved Diastereoselectivity check_solvent->end_good Yes change_solvent->end_good General_Scheme cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Purification cluster_3 Step 4: Auxiliary Cleavage isopulegol This compound isopulegol_substrate This compound-Substrate Adduct isopulegol->isopulegol_substrate substrate Achiral Substrate substrate->isopulegol_substrate diastereomers Diastereomeric Mixture isopulegol_substrate->diastereomers Lewis Acid, Low Temp reagent Reagent reagent->diastereomers pure_diastereomer Pure Diastereomer diastereomers->pure_diastereomer Chromatography chiral_product Chiral Product pure_diastereomer->chiral_product Cleavage recovered_auxiliary Recovered this compound pure_diastereomer->recovered_auxiliary Cleavage

References

Avoiding side reactions in the cyclization of citronellal to Isopulegol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cyclization of citronellal (B1669106) to isopulegol (B1217435). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during this important chemical transformation.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering potential causes and suggested solutions to improve reaction outcomes.

Problem 1: Low Yield of Isopulegol and Formation of Multiple Byproducts

  • Possible Causes:

    • Inappropriate Catalyst Choice: The catalyst may have an unfavorable balance of acid sites, or low activity.

    • Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may not be optimized for the chosen catalyst.

    • Catalyst Deactivation: The catalyst may lose activity over time due to coking or poisoning.

    • Insufficient Catalyst Loading: An inadequate amount of catalyst can lead to incomplete conversion of citronellal.[1]

  • Suggested Solutions:

    • Catalyst Screening: Experiment with various solid acid catalysts. Zirconia-based catalysts and certain zeolites like Zr-zeolite beta have shown high activity and selectivity.[2][3] Montmorillonite (B579905) K10 clay is another effective option that can provide high yields under milder conditions.

    • Optimize Reaction Conditions: Systematically vary the temperature, pressure, and reaction time to find the optimal parameters for your catalytic system. Lowering the reaction temperature can sometimes suppress side reactions.[1][4]

    • Catalyst Loading Optimization: Methodically adjust the catalyst amount. While insufficient catalyst leads to poor conversion, an excess can sometimes promote unwanted side reactions.[1]

    • Solvent Selection: The choice of solvent can significantly influence the reaction pathway. Toluene (B28343) and cyclohexane (B81311) are commonly used solvents that can favor isopulegol formation.[1][5]

Problem 2: Predominant Formation of Dehydration Products (e.g., p-menthadienes)

  • Possible Causes:

    • Strong Brønsted Acidity: Catalysts with strong Brønsted acid sites can promote the elimination of water from the intermediate carbocation, leading to the formation of p-menthadiene isomers.[1][2]

    • High Reaction Temperatures: Higher temperatures can favor the endothermic dehydration pathway.[1]

  • Suggested Solutions:

    • Catalyst Modification: Utilize catalysts with a higher ratio of Lewis to Brønsted acid sites. Lewis acidity is believed to be more selective for the desired cyclization.[1][2] Zirconium hydroxides and phosphated zirconia are examples of catalysts with a good balance of strong Lewis and weak Brønsted acid sites.[2]

    • Temperature Control: Maintain a lower reaction temperature to disfavor the dehydration side reaction.[1] For instance, using tin(IV) chloride at 0°C has been reported to yield high amounts of isopulegol.[6]

    • Water Management: While in some systems water can promote side reactions, for certain catalysts like montmorillonite clay, a buffer medium can be advantageous. Careful optimization of water content is crucial.[1]

Problem 3: Formation of Di-isopulegyl Ethers

  • Possible Cause:

    • This side reaction involves the intermolecular reaction of two isopulegol molecules, which can be catalyzed by strong acid sites, particularly at higher concentrations and longer reaction times.[1][2]

  • Suggested Solutions:

    • Control Reaction Time: Monitor the reaction progress using techniques like GC and stop the reaction once the maximum yield of isopulegol is reached to prevent the subsequent formation of ethers.[1]

    • Catalyst Choice: Select a catalyst with moderate acidity to minimize the rate of this bimolecular reaction.[1]

    • Substrate Concentration: Lowering the initial concentration of citronellal may reduce the likelihood of intermolecular reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main side products observed during the cyclization of citronellal to isopulegol?

A1: The primary side products include:

  • Dehydration products: Various isomers of p-menthadiene are formed through the loss of a water molecule.[1]

  • Isomers of Isopulegol: Other isomers such as iso-isopulegol, neo-isopulegol, and neoiso-isopulegol can be formed.[1]

  • Etherification products: Di-isopulegyl ethers can be produced from the reaction of two isopulegol molecules.[1]

  • Unreacted Citronellal: Incomplete conversion will leave unreacted starting material.

  • Hydrogenation products: In cases where a bifunctional catalyst is used with a hydrogen source for a one-pot synthesis of menthol, citronellal can be hydrogenated to citronellol.[1]

Q2: How does the type of catalyst acidity (Brønsted vs. Lewis) affect the reaction?

A2: The balance between Lewis and Brønsted acidity is crucial for high selectivity towards isopulegol.[1][2] Lewis acid sites are generally considered to promote the desired intramolecular carbonyl-ene reaction to form isopulegol.[1] Strong Brønsted acid sites, however, can catalyze undesirable side reactions like dehydration to p-menthadienes and the formation of di-isopulegyl ethers.[1][2] Therefore, a catalyst with a well-balanced ratio of strong Lewis acidity and weak Brønsted acidity is often preferred.[2]

Q3: Can you provide a general experimental protocol for the cyclization of citronellal using a solid acid catalyst?

A3: A representative protocol is as follows:

  • Catalyst Activation: The solid acid catalyst (e.g., zeolite H-Beta, montmorillonite K10) is activated by heating under vacuum or in a stream of an inert gas to remove adsorbed water.[1]

  • Reaction Setup: A solution of citronellal in a suitable solvent (e.g., cyclohexane or toluene) is prepared in a round-bottom flask equipped with a magnetic stirrer and a condenser.[1][5]

  • Reaction Initiation: The activated catalyst is added to the citronellal solution, and the mixture is heated to the desired reaction temperature.

  • Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).

  • Work-up: Once the reaction reaches the desired conversion, the catalyst is removed by filtration. The solvent is then removed from the filtrate under reduced pressure.[1]

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain high-purity isopulegol.[5]

Data Presentation

The following tables summarize quantitative data on the conversion of citronellal and selectivity to isopulegol using different catalysts under various reaction conditions.

Table 1: Performance of Various Catalysts in Citronellal Cyclization

CatalystReaction Temperature (°C)Reaction Time (h)Citronellal Conversion (%)Isopulegol Selectivity (%)Reference
Cu/beta zeolite180490.2080.98[7]
Ni/beta zeolite180442.5376.60[7]
H-NB (Bentonite)1003-31[7]
NB (Bentonite)1003-25[7]
Zr-zeolite beta-->97~93 (diastereoselectivity)[3]
Al-MSU-S/FAU-->97~65[3]
HY zeolite-->97~65[3]
HPA-HCl-MMT-0.510097[8]
K10 Montmorillonite-38151[8]
ZSM-5-345~47 (yield)[8][9]
MCM-41-3-~40 (yield)[8][9]
Zeolite Y-33050 (yield)[9]

Note: "-" indicates data not specified in the source. "Yield" is reported where selectivity was not explicitly stated.

Experimental Protocols

Detailed Protocol for Cyclization using ZnBr₂ Catalyst

This protocol is based on the use of a Lewis acid catalyst, Zinc Bromide (ZnBr₂), which has been shown to be effective for this transformation.

Materials:

  • (+)-Citronellal (≥95%)

  • Anhydrous Zinc Bromide (ZnBr₂)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, thermometer, condenser, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve (+)-citronellal (1.0 equivalent) in anhydrous toluene.[5]

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous zinc bromide (catalytic amount, to be optimized) to the solution.[5]

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically between 0°C and room temperature, while monitoring the progress with GC analysis.[5]

  • Quenching: Upon completion of the reaction (as determined by GC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.[5]

  • Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude isopulegol by fractional distillation under reduced pressure to obtain the final product.[5]

Visualizations

Reaction Pathway Diagram

Reaction_Pathway Citronellal Citronellal Isopulegol Isopulegol (Desired Product) Citronellal->Isopulegol Cyclization (Lewis/Brønsted Acid) Side_Products Side Products Citronellal->Side_Products Side Reactions P_Menthadienes p-Menthadienes Side_Products->P_Menthadienes Dehydration (Strong Brønsted Acid, High Temp) Isomers Isopulegol Isomers Side_Products->Isomers Isomerization Ethers Di-isopulegyl Ethers Side_Products->Ethers Etherification (Strong Acid)

Caption: Main reaction and side pathways in the acid-catalyzed cyclization of citronellal.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Catalyst_Activation Catalyst Activation (Heating under vacuum) Add_Catalyst Add Activated Catalyst Catalyst_Activation->Add_Catalyst Reaction_Setup Reaction Setup (Citronellal in Solvent) Reaction_Setup->Add_Catalyst Run_Reaction Run Reaction (Controlled Temperature) Add_Catalyst->Run_Reaction Monitor Monitor Progress (GC) Run_Reaction->Monitor Filter Filter to Remove Catalyst Monitor->Filter Reaction Complete Solvent_Removal Solvent Removal (Rotary Evaporation) Filter->Solvent_Removal Purification Purification (Fractional Distillation) Solvent_Removal->Purification Final_Product High-Purity Isopulegol Purification->Final_Product

Caption: General experimental workflow for the cyclization of citronellal to isopulegol.

References

Technical Support Center: Optimization of Catalyst Systems for (-)-Isopulegol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (-)-Isopulegol. The information is designed to address common challenges encountered during experimentation, offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the synthesis of this compound, and what causes their formation?

A1: The primary side products in this compound synthesis are other isopulegol (B1217435) isomers (iso-isopulegol, neo-isopulegol, and neoiso-isopulegol), dehydration products (such as p-menthadienes), and di-isopulegyl ethers.[1] The formation of these byproducts is influenced by catalyst acidity, reaction temperature, and reaction time. Strong Brønsted acid sites on the catalyst can promote dehydration and etherification reactions.[1]

Q2: How does the nature of the catalyst's acidity (Lewis vs. Brønsted) impact the reaction?

A2: Both Lewis and Brønsted acid sites play a role in the cyclization of citronellal (B1669106) to isopulegol. Lewis acid sites are generally favored as they are believed to promote the desired intramolecular carbonyl-ene reaction to form isopulegol.[1] Conversely, strong Brønsted acid sites can lead to a higher incidence of side reactions.[1] Therefore, a catalyst with a balanced ratio of Lewis to Brønsted acidity is often optimal for achieving high selectivity towards this compound.

Q3: What are the key parameters to control for optimizing the yield and selectivity of this compound?

A3: The key parameters to optimize are the choice of catalyst, catalyst loading, reaction temperature, and reaction time. The catalyst should ideally possess a high density of Lewis acid sites and moderate Brønsted acidity. Optimizing the catalyst loading is crucial; too little can lead to incomplete conversion, while an excess may promote unwanted side reactions.[1] Reaction temperature should be carefully controlled to minimize dehydration and other side reactions.[1][2] Monitoring the reaction progress and stopping it at the optimal time can prevent the formation of subsequent byproducts like ethers.[1]

Q4: How can I purify the final this compound product effectively?

A4: The most common method for purifying crude this compound is fractional distillation under reduced pressure.[3][4] This technique separates this compound from other isomers and byproducts based on their different boiling points. The purity of the fractions can be monitored by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis of this compound.

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Increase reaction time and monitor progress using GC. - Optimize catalyst loading; a higher amount may be needed.[1] - Ensure the reaction temperature is optimal for the specific catalyst used.
Catalyst Deactivation - If using a solid catalyst, consider regeneration by calcination or washing with a suitable solvent. - For homogeneous catalysts, ensure anhydrous conditions are maintained as water can lead to deactivation.
Suboptimal Reaction Conditions - Systematically vary the reaction temperature to find the optimal point where the rate of formation of this compound is maximized relative to side reactions. - Adjust the stirring speed to ensure good mass transfer.
Loss of Product During Work-up - Ensure complete extraction of the product from the aqueous phase by using an adequate amount of organic solvent and performing multiple extractions. - Minimize product loss during solvent removal by using a rotary evaporator at a suitable temperature and pressure.
Problem 2: Poor Selectivity (High Formation of Isomers)
Possible Cause Suggested Solution
Inappropriate Catalyst Acidity - Select a catalyst with a higher ratio of Lewis to Brønsted acid sites.[1] For example, certain zeolites or silica-supported Lewis acids can be effective. - Modify the existing catalyst to alter its acidity profile, for instance, through acid treatment of clays.[5]
High Reaction Temperature - Lowering the reaction temperature can favor the formation of the thermodynamically more stable this compound isomer.
Solvent Effects - The choice of solvent can influence the stereoselectivity. Experiment with different solvents to find the one that gives the best isomeric ratio.
Problem 3: Significant Formation of Dehydration Byproducts (e.g., p-menthadienes)
Possible Cause Suggested Solution
Presence of Strong Brønsted Acid Sites - Use a catalyst with weaker Brønsted acidity or a higher Lewis-to-Brønsted acid ratio.[1] - Neutralize any strong acid impurities in the starting material or solvent.
High Reaction Temperature - Dehydration is often favored at higher temperatures. Reducing the reaction temperature can significantly decrease the formation of these byproducts.[1]
Problem 4: Formation of Di-isopulegyl Ethers
Possible Cause Suggested Solution
Prolonged Reaction Time - Monitor the reaction closely and stop it once the concentration of this compound reaches its maximum.[1]
High Catalyst Loading or Acidity - Reduce the catalyst loading to a minimum effective amount.[1] - Use a catalyst with more moderate acidity.[1]
High Product Concentration - Consider running the reaction at a lower substrate concentration to reduce the likelihood of intermolecular reactions.[1]

Quantitative Data on Catalyst Performance

The following tables summarize the performance of different catalyst systems under various reaction conditions for the synthesis of this compound from citronellal.

Table 1: Performance of Various Catalysts in this compound Synthesis

CatalystTemperature (°C)Reaction Time (h)Citronellal Conversion (%)This compound Yield (%)Isopulegol Selectivity (%)Reference
ZnBr₂204>959094Nakatani & Kawashima, 1978
H-NZ (Natural Zeolite)10031008788[1]
H-ZSM51003957073[1]
ZnBr₂/β-Zeolite1201100-75.28[5]
HCl-treated Montmorillonite80395-91[6]
H₂SO₄-treated Montmorillonite80391-88[6]
HNO₃-treated Montmorillonite80386-83[6]

Table 2: Effect of Reaction Temperature on this compound Synthesis using H-NZ Catalyst

EntryTemperature (°C)Citronellal Conversion (%)This compound Selectivity (%)
1504519
210010086
312061-
Reaction conditions: 25 mL citronellal, 5 wt% H-NZ catalyst, 3 h reaction time, no solvent.[1]

Table 3: Effect of Catalyst Amount on this compound Synthesis at 100°C

EntryCatalystCatalyst Amount (wt%)Citronellal Conversion (%)This compound Selectivity (%)
1H-NZ2.510088
2H-NZ5.010086
3H-NZ7.510085
4H-ZSM52.59073
5H-ZSM55.09570
6H-ZSM57.59868
Reaction conditions: 25 mL citronellal, 100°C, 3 h reaction time, no solvent.[1]

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis using a Solid Acid Catalyst (e.g., H-NZ)
  • Catalyst Preparation: Natural zeolite (NZ) is treated with a 6M sulfuric acid solution for 3 hours. The resulting H-NZ is washed with distilled water until neutral, filtered, and dried at 100°C for 2 hours.[1]

  • Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Reaction Execution: 25 mL of citronellal and the desired amount of H-NZ catalyst (e.g., 2.5 wt%) are added to the flask.[1] The mixture is heated to the desired temperature (e.g., 100°C) and stirred for the specified time (e.g., 3 hours).[1]

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solid catalyst is removed by filtration.

  • Analysis: The product mixture is analyzed by Gas Chromatography (GC) to determine the conversion and selectivity.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to obtain pure this compound.[3]

Protocol 2: Procedure for this compound Synthesis using Anhydrous Zinc Bromide (ZnBr₂) Catalyst
  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Reaction Execution: A solution of (+)-citronellal in a dry solvent (e.g., toluene) is prepared in the flask under a nitrogen atmosphere.[3][4] Anhydrous zinc bromide (ZnBr₂) is added to the solution. The reaction is typically carried out at a controlled temperature, for instance, between -15°C to 20°C.[2]

  • Monitoring: The progress of the reaction is monitored by GC.

  • Quenching: Once the reaction is complete, it is quenched by the addition of a dilute aqueous acid solution (e.g., 0.05 mol/L HBr).[6]

  • Work-up: The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., Na₂SO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation.[3]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Catalyst_Prep Catalyst Preparation/ Activation Reaction_Setup Reaction Setup Catalyst_Prep->Reaction_Setup Reagent_Prep Reagent & Solvent Preparation Reagent_Prep->Reaction_Setup Reaction Cyclization Reaction Reaction_Setup->Reaction Monitoring Reaction Monitoring (GC) Reaction->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction & Washing Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Fractional Distillation) Drying->Purification Analysis Analysis Purification->Analysis Final Product Analysis (GC-MS) Troubleshooting_Low_Yield Start Low Yield of This compound Check_Conversion Check Citronellal Conversion (GC) Start->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction Low Complete_Reaction Complete Conversion Check_Conversion->Complete_Reaction High Optimize_Conditions Optimize Reaction Conditions: - Increase Time - Increase Temperature - Increase Catalyst Loading Incomplete_Reaction->Optimize_Conditions Check_Byproducts Analyze Byproducts (GC-MS) Complete_Reaction->Check_Byproducts High_Byproducts High Level of Byproducts Check_Byproducts->High_Byproducts Yes Low_Byproducts Low Level of Byproducts Check_Byproducts->Low_Byproducts No Optimize_Selectivity Optimize for Selectivity: - Change Catalyst - Lower Temperature - Adjust Catalyst Acidity High_Byproducts->Optimize_Selectivity Check_Workup Review Work-up Procedure Low_Byproducts->Check_Workup Catalyst_Deactivation_Pathway cluster_poisoning Poisoning cluster_fouling Fouling Active_Catalyst Active Catalyst Site Adsorption Strong Adsorption on Active Sites Active_Catalyst->Adsorption Deposition Deposition on Active Sites & Pores Active_Catalyst->Deposition Deactivated_Catalyst Deactivated Catalyst Site Poison Impurities in Feed (e.g., water, sulfur compounds) Poison->Adsorption Adsorption->Deactivated_Catalyst Coke Coke Precursors (e.g., oligomers) Coke->Deposition Deposition->Deactivated_Catalyst

References

Improving the resolution of (-)-Isopulegol enantiomers by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of (-)-Isopulegol and its enantiomer, (+)-Isopulegol.

Frequently Asked Questions (FAQs)

Q1: What are the common chromatographic techniques for resolving this compound enantiomers?

A1: The primary techniques for the chiral separation of this compound enantiomers are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).[1] The choice of technique depends on the sample matrix, required purity, and available instrumentation. GC is often used for volatile compounds like isopulegol (B1217435), while HPLC and SFC offer versatility with a wide range of chiral stationary phases.[1]

Q2: What type of chiral stationary phase (CSP) is most effective for isopulegol enantiomer separation?

A2: For Gas Chromatography (GC), cyclodextrin-based CSPs are highly effective. Specifically, derivatized β-cyclodextrin columns, such as Chirasil-DEX CB, have been successfully used for the direct separation of isopulegol enantiomers.[2] For HPLC and SFC, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a common first choice for screening due to their broad applicability in separating a wide range of chiral compounds.[3][4]

Q3: Why is temperature a critical parameter in the chiral GC separation of isopulegol?

A3: Temperature significantly influences the enantioselectivity of cyclodextrin-based GC columns. Generally, lower analysis temperatures increase the separation factor (α) and resolution (Rs) of enantiomers.[5] However, this also leads to longer retention times. Therefore, optimizing the temperature or temperature program is a crucial step to achieve baseline separation with a reasonable analysis time. A temperature-dependent inversion of the elution order can also occur, making temperature studies essential for method optimization.[6]

Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this separation?

A4: SFC offers several advantages for chiral separations, including faster analysis and equilibration times compared to HPLC due to the low viscosity and high diffusivity of supercritical CO2.[7] It is also considered a "greener" technique as it significantly reduces the consumption of toxic organic solvents.[8] For volatile compounds like isopulegol, SFC's lower operating temperatures can be beneficial.[9]

Troubleshooting Guides

This section addresses specific issues you may encounter during the chromatographic separation of this compound enantiomers.

Issue 1: Poor or No Resolution of Enantiomers

Q: My chromatogram shows a single peak or two poorly resolved, overlapping peaks for the isopulegol enantiomers. What are the likely causes and how can I fix this?

A: This is a common issue in chiral method development. The primary causes are an inappropriate choice of chiral stationary phase (CSP) or suboptimal mobile phase/carrier gas and temperature conditions.

Troubleshooting Steps:

  • Verify CSP Selection:

    • GC: Confirm you are using a chiral column suitable for terpenes, such as a derivatized cyclodextrin (B1172386) column (e.g., CP-Chirasil-DEX CB or a similar β-DEX column).[2][10] An incorrect stationary phase will not provide enantioselectivity.

    • HPLC/SFC: If initial screening on a polysaccharide-based column fails, try a different type of polysaccharide derivative (e.g., if using a cellulose-based column, try an amylose-based one) or a different class of CSP entirely.[3][11]

  • Optimize Temperature (Primarily for GC):

    • Lower the column temperature. Decreasing the temperature often enhances the subtle energetic differences in the interactions between the enantiomers and the CSP, leading to better separation.[5]

    • Try running the analysis isothermally at a lower temperature (e.g., 140°C) or implement a slow temperature ramp (e.g., 2°C/minute).[2][12]

  • Adjust Mobile Phase Composition (HPLC/SFC):

    • Normal Phase HPLC: Alter the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol (B130326) or ethanol). A lower percentage of the alcohol modifier generally increases retention and can improve resolution.[13]

    • SFC: Adjust the percentage of the alcohol co-solvent (modifier). A lower modifier concentration can increase selectivity. Also, switching the type of alcohol (e.g., from methanol (B129727) to ethanol) can significantly impact the separation.

    • Additives: For HPLC, the addition of a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) can sometimes improve peak shape and resolution, although this is less common for neutral molecules like isopulegol.[14]

  • Reduce Flow Rate/Carrier Gas Velocity:

    • Lowering the flow rate in HPLC/SFC or the linear velocity of the carrier gas in GC can increase the interaction time between the enantiomers and the stationary phase, potentially improving resolution.

Troubleshooting Workflow for Poor Resolution

start Start: Poor or No Resolution csp Is the Chiral Stationary Phase (CSP) appropriate for isopulegol? start->csp temp_gc GC: Optimize Temperature (e.g., lower isothermal T or slow ramp) csp->temp_gc Yes (for GC) mobile_phase HPLC/SFC: Adjust Mobile Phase (e.g., change modifier ratio/type) csp->mobile_phase Yes (for HPLC/SFC) fail Still Poor Resolution: Consider alternative CSP or technique csp->fail No flow_rate Reduce Flow Rate / Linear Velocity temp_gc->flow_rate mobile_phase->flow_rate success Resolution Achieved flow_rate->success Improved flow_rate->fail No Improvement prep Sample Preparation (Dilute in Hexane/Ethanol) inject GC Injection (1 µL, Split Mode) prep->inject separate Chiral Separation (CP-Chirasil-DEX CB Column, Isothermal or Gradient Program) inject->separate detect Detection (FID at 275°C) separate->detect analyze Data Analysis (Integration, Resolution Calculation) detect->analyze

References

Minimizing degradation of (-)-Isopulegol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (-)-Isopulegol Stability

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to air and moisture. For enhanced protection, storing under an inert atmosphere, such as nitrogen or argon, is advisable. It is also crucial to protect the compound from direct sunlight and sources of heat or ignition.[1]

Q2: Is this compound sensitive to temperature? What is the recommended storage temperature?

A2: Yes, this compound is sensitive to temperature. As a general guideline for flammable organic compounds, storage in a cool environment is recommended to minimize evaporation and potential degradation.[2][3] While a specific optimal temperature range is not widely published, storing it in a standard laboratory refrigerator (2-8 °C) that is properly rated for flammable materials is a common practice. Avoid storing it at elevated temperatures, as this can accelerate degradation pathways.

Q3: Can I store this compound in a standard laboratory freezer?

A3: Storing this compound in a freezer not specifically designed for flammable liquids is not recommended due to the risk of ignition from internal electrical components.[2] If freezing is necessary, an explosion-proof or flammable material-rated freezer must be used.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively detailed in publicly available literature, based on its chemical structure as an unsaturated alcohol, the primary degradation routes are likely to be:

  • Oxidation: The double bond and the allylic alcohol group are susceptible to oxidation, especially when exposed to air (oxygen). This can lead to the formation of various oxidation products.

  • Thermal Degradation: Elevated temperatures can induce decomposition reactions.

  • Acid/Base Catalyzed Degradation: The presence of acidic or basic impurities can catalyze isomerization or other degradation reactions.

Q5: What are the potential degradation products of this compound?

A5: Specific degradation products of this compound under typical storage conditions are not well-documented. However, based on the degradation of similar monoterpenes, potential degradation products could include various ketones, aldehydes, and other oxidized derivatives. To definitively identify degradation products in a specific sample, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are necessary.[4][5][6]

Q6: Should I use an antioxidant to stabilize this compound?

A6: The use of antioxidants can be beneficial in preventing the oxidative degradation of monoterpenes.[7] Common antioxidants used for stabilizing organic compounds include Butylated Hydroxytoluene (BHT) and α-tocopherol (Vitamin E).[8][9][10] The choice and concentration of an antioxidant would need to be optimized for the specific application to ensure it does not interfere with downstream experiments.

Q7: How can I monitor the purity of my this compound sample over time?

A7: The purity of this compound can be monitored using standard analytical techniques. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a common method for assessing the purity of volatile compounds. For identifying unknown degradation products, GC coupled with Mass Spectrometry (GC-MS) is a powerful tool. High-Performance Liquid Chromatography (HPLC) with a suitable detector can also be developed as a stability-indicating method.[11]

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of this compound.

Problem 1: I observe a change in the physical appearance of my this compound sample (e.g., color change, viscosity change).

Possible Cause Suggested Solution
Oxidation This is a likely cause, as oxidation products can be colored. Ensure the container is tightly sealed and consider purging the headspace with an inert gas (e.g., nitrogen) before sealing. For long-term storage, consider adding a suitable antioxidant.
Contamination The sample may have been contaminated. Review handling procedures to minimize exposure to potential contaminants.
Polymerization Although less common for this molecule under normal conditions, some unsaturated compounds can polymerize over time. Store at recommended cool temperatures to minimize this risk.

Problem 2: My experimental results are inconsistent, and I suspect my this compound has degraded.

Possible Cause Suggested Solution
Degradation due to improper storage Review your storage conditions against the recommendations (cool, dry, dark, inert atmosphere). If stored improperly, obtain a fresh batch of the compound.
Formation of active degradation products Degradation products may interfere with your assay. Analyze the purity of your sample using GC or HPLC to check for the presence of impurities.
Repeated freeze-thaw cycles If the material has been repeatedly frozen and thawed, this can introduce moisture and accelerate degradation. Aliquot the sample into smaller, single-use vials for storage.

Problem 3: How do I set up a study to assess the stability of this compound in my specific formulation?

Step Action
1. Protocol Design Design a stability study protocol that includes different storage conditions (e.g., refrigerated, room temperature, accelerated conditions like 40°C/75% RH) and time points for analysis.[12][13][14][15]
2. Analytical Method Develop and validate a stability-indicating analytical method, typically HPLC or GC, that can separate the parent compound from any potential degradation products.[11]
3. Forced Degradation Conduct a forced degradation study to intentionally degrade the sample under harsh conditions (e.g., acid, base, oxidation, heat, light).[16][17][18][19] This helps to identify potential degradation products and confirm the suitability of your analytical method.
4. Data Analysis Analyze the samples at each time point to determine the rate of degradation and identify any trends. This will help establish a shelf-life for your formulation.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data on the degradation rates of this compound under various storage conditions. Researchers are encouraged to perform in-house stability studies to determine the shelf-life of this compound in their specific formulations and storage conditions. A template for presenting such data is provided below.

Table 1: Example Stability Data for this compound at 40°C

Time (Weeks)Purity (%) by GCAppearanceDegradation Product 1 (%)Degradation Product 2 (%)
099.5Clear, colorless liquid< 0.05< 0.05
498.2Faintly yellow liquid0.80.5
896.9Yellow liquid1.51.1
1295.5Yellow liquid2.31.7

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general approach to intentionally degrade this compound to identify potential degradation products and validate a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 24, 48 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.

    • Thermal Degradation: Place a sample of the neat oil or the stock solution in an oven at a high temperature (e.g., 80°C) for a specified period.

    • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples, along with a control sample (unstressed stock solution), using a validated GC-MS or LC-MS method to identify and quantify the degradation products.

Visualizations

Degradation_Troubleshooting_Workflow start Start: Suspected This compound Degradation check_appearance Observe Physical Appearance (Color, Viscosity) start->check_appearance appearance_changed Appearance Changed? check_appearance->appearance_changed check_storage Review Storage Conditions (Temp, Light, Atmosphere) appearance_changed->check_storage Yes analytical_testing Perform Analytical Testing (GC, HPLC) appearance_changed->analytical_testing No storage_ok Storage Conditions Correct? check_storage->storage_ok storage_ok->analytical_testing Yes implement_capa Implement Corrective Actions: - Use fresh stock - Optimize storage (e.g., add antioxidant) - Aliquot samples storage_ok->implement_capa No purity_spec Purity within Specification? analytical_testing->purity_spec identify_degradants Identify Degradation Products (GC-MS, LC-MS) purity_spec->identify_degradants No end_ok End: Material is Stable purity_spec->end_ok Yes identify_degradants->implement_capa end_degraded End: Material Degraded implement_capa->end_degraded

Caption: Troubleshooting workflow for suspected this compound degradation.

Stability_Study_Workflow start Start: Stability Study Required protocol_design Design Stability Protocol (Conditions, Timepoints) start->protocol_design method_dev Develop & Validate Stability-Indicating Method (e.g., HPLC, GC) protocol_design->method_dev forced_degradation Conduct Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) method_dev->forced_degradation method_suitability Method Suitable? forced_degradation->method_suitability method_suitability->method_dev No, Revise run_stability Initiate Long-Term & Accelerated Stability Studies method_suitability->run_stability Yes analyze_samples Analyze Samples at Scheduled Timepoints run_stability->analyze_samples evaluate_data Evaluate Data & Determine Degradation Kinetics analyze_samples->evaluate_data shelf_life Establish Shelf-Life and Optimal Storage Conditions evaluate_data->shelf_life end End: Stability Profile Established shelf_life->end

Caption: Workflow for conducting a stability study of this compound.

References

Refinement of protocols for testing the biological activity of (-)-Isopulegol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting guides, and frequently asked questions (FAQs) for testing the biological activity of (-)-Isopulegol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing high variability in my cytotoxicity assay results with this compound. What are the common causes and solutions?

A1: High variability in cytotoxicity assays when testing lipophilic compounds like this compound is a common issue. Here are several potential causes and troubleshooting steps:

  • Poor Compound Solubility: this compound has low aqueous solubility.

    • Solution: Ensure complete solubilization in your vehicle, typically DMSO, before preparing serial dilutions in the culture medium. Perform a vehicle control to ensure the final DMSO concentration is not toxic to your cells (typically ≤ 0.5%).[1] A solvent tolerance test is recommended.

  • Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells is a major source of variability.

    • Solution: Ensure your cell suspension is homogenous by gently mixing before and during plating. To mitigate the "edge effect," where wells on the perimeter of the plate evaporate more quickly, avoid using the outer wells or fill them with sterile PBS or media.[1]

  • Presence of Bubbles: Bubbles in the wells can interfere with absorbance or fluorescence readings.

    • Solution: Be careful during pipetting to avoid introducing bubbles. If bubbles are present, they can be popped with a sterile needle before incubation or reading.[1][2]

  • Cell Health and Passage Number: The health and passage number of your cell line can significantly impact results.

    • Solution: Use cells with a low passage number and ensure they are in the logarithmic growth phase before seeding.[1] Stressed or unhealthy cells can show increased sensitivity to the test compound.

Q2: My calculated IC50 value for this compound is significantly different from published data. Why might this be?

A2: Discrepancies in IC50 values can arise from several factors:

  • Cell Line Specificity: Different cell lines exhibit varying sensitivities to cytotoxic agents.[1] Ensure you are using the same cell line as the reference study.

  • Assay Type: Different cytotoxicity assays measure different cellular endpoints. For example, an MTT or MTS assay measures metabolic activity, while an LDH assay measures membrane integrity. These different mechanisms can yield different IC50 values.[1][3]

  • Incubation Time: The duration of exposure to this compound can influence the cytotoxic effect. Ensure your incubation time is consistent with the literature you are comparing against.

Q3: I am not observing the expected anti-inflammatory effect of this compound in my in vitro assay. What should I check?

A3: If you are not seeing an anti-inflammatory effect, consider the following:

  • Assay System: The choice of cell line (e.g., RAW 264.7 macrophages) and inflammatory stimulus (e.g., LPS) is critical. Ensure your model is appropriate for the expected mechanism of action.

  • Concentration Range: The effective concentration for anti-inflammatory activity may differ from its cytotoxic concentration. Test a broad range of non-toxic concentrations.

  • Endpoint Measurement: Ensure the markers you are measuring (e.g., nitric oxide, PGE2, TNF-α, IL-1β, IL-6) are relevant to the expected pathway of action.[4]

Q4: How can I be sure my antimicrobial assay results for this compound are accurate?

A4: Due to the volatile and hydrophobic nature of monoterpenes, special considerations are needed for antimicrobial testing:

  • Method Selection: Broth microdilution is a commonly used and standardized method.[5] Agar diffusion methods (disk or well) are also used but may be less reliable for hydrophobic compounds due to poor diffusion in the agar.[5][6]

  • Use of Solvents/Emulsifiers: A solvent like DMSO or an emulsifier like Tween 80 may be needed to dissolve this compound in the broth. Always include a solvent control to ensure it does not inhibit microbial growth.

  • Volatility: To prevent evaporation of the volatile this compound during incubation, ensure microplates are sealed properly.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the biological activity of this compound and its derivatives.

Table 1: Antiproliferative/Cytotoxic Activity

Compound/DerivativeCell LineAssayIC50 (µM)Reference
N2-(p-trifluoromethyl)aniline-substituted diaminopyrimidine derivativeHeLaMTT9.8[7]
N2-(p-trifluoromethyl)aniline-substituted diaminopyrimidine derivativeSiHaMTT11.2[7]
N2-(p-trifluoromethyl)aniline-substituted diaminopyrimidine derivativeMDA-MB-231MTT12.5[7]
N2-(p-trifluoromethyl)aniline-substituted diaminopyrimidine derivativeMCF-7MTT15.3[7]
N2-(p-trifluoromethyl)aniline-substituted diaminopyrimidine derivativeA2780MTT8.7[7]
Cisplatin (Control)A2780MTT10.2[7]

Table 2: Antimicrobial Activity

Compound/DerivativeMicroorganismAssay MethodMIC (µM)Reference
Naphthylmethyl-substituted β-aminolactone derivativeStaphylococcus aureus ATCC 25923Broth Microdilution12.5[8]
Various β-aminolactones (23–30)Staphylococcus aureus ATCC 25923Broth MicrodilutionModerate Activity[8]

Table 3: Antinociceptive Activity

TestDose Range (mg/kg, oral)EffectReference
Formalin Test (Phase 1)0.78 - 25Antinociceptive[9]
Formalin Test (Phase 2)1.56 - 25Antinociceptive[9]
Capsaicin Test1.56 - 12.5Antinociceptive[9]
Glutamate Test3.12 - 6.25Antinociceptive[9]

Detailed Experimental Protocols

Cytotoxicity Assay (MTT Protocol)

This protocol is adapted for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Target cancer cell line (e.g., HeLa, MCF-7)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the different concentrations of this compound to the wells. Include vehicle control (medium with the highest DMSO concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol measures the ability of this compound to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • This compound

  • Lipopolysaccharide (LPS)

  • Complete DMEM medium

  • Griess Reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (final concentration of 1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • NO Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Calculation: Create a standard curve using sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Antimicrobial Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Materials:

  • This compound

  • DMSO or Tween 80

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform two-fold serial dilutions in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in MHB to achieve a final concentration of approximately 5x10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Signaling Pathways & Visualizations

This compound exerts its biological effects by modulating several key signaling pathways.

Gastroprotective and Antioxidant Effects

Studies suggest that the gastroprotective effects of this compound are mediated by its antioxidant properties and its influence on prostaglandins (B1171923) and ATP-sensitive potassium (KATP) channels.[10][11] It helps restore levels of glutathione (B108866) (GSH), a key endogenous antioxidant.

GASTROPROTECTION ISOPULEGOL (B1217435) This compound ROS Reactive Oxygen Species (ROS) ISOPULEGOL->ROS Inhibits GSH Glutathione (GSH) Depletion ISOPULEGOL->GSH Prevents PROSTAGLANDINS Prostaglandin Inhibition ISOPULEGOL->PROSTAGLANDINS Modulates KATP KATP Channel Modulation ISOPULEGOL->KATP Modulates PROTECTION Gastroprotection ISOPULEGOL->PROTECTION ULCEROGEN Ulcerogenic Stimuli (e.g., Ethanol, Indomethacin) ULCEROGEN->ROS ULCEROGEN->GSH ULCEROGEN->PROSTAGLANDINS ROS->PROTECTION GSH->PROTECTION PROSTAGLANDINS->PROTECTION

Caption: Proposed mechanism for the gastroprotective action of this compound.

Antinociceptive (Pain-Relieving) Effects

The antinociceptive activity of this compound appears to involve multiple pathways, including the opioid system, muscarinic receptors, and the L-arginine/nitric oxide (NO)/cGMP pathway.[9] Its effects can be reversed by antagonists like naloxone (B1662785) (opioid receptor antagonist) and atropine (B194438) (muscarinic receptor antagonist), indicating a complex mechanism of action.

ANTINOCICEPTION ISOPULEGOL This compound OPIOID Opioid System ISOPULEGOL->OPIOID Activates MUSCARINIC Muscarinic Receptors ISOPULEGOL->MUSCARINIC Activates ANALGESIA Antinociception (Analgesia) ISOPULEGOL->ANALGESIA KATP KATP Channels OPIOID->KATP MUSCARINIC->KATP NO_PATHWAY L-arginine-NO-cGMP Pathway KATP->NO_PATHWAY Inhibits NOCICEPTION Nociceptive Signal (Pain) NO_PATHWAY->NOCICEPTION

Caption: Signaling pathways involved in the antinociceptive effects of this compound.

General Experimental Workflow for In Vitro Bioactivity Screening

The process of screening this compound for a specific biological activity follows a logical progression from initial preparation to final data analysis.

WORKFLOW A Compound Preparation (Stock Solution in DMSO) C Treatment (Serial Dilutions of Isopulegol) A->C B Cell Culture & Seeding (96-well plate) B->C D Incubation (Defined Time Period) C->D E Assay-Specific Step (e.g., Add Reagent, Stimulus) D->E F Data Acquisition (e.g., Plate Reader) E->F G Data Analysis (IC50 / % Inhibition) F->G

Caption: Standard workflow for in vitro testing of this compound's biological activity.

References

Technical Support Center: Enhancing the Bioavailability of (-)-Isopulegol in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address the common challenge of enhancing the oral bioavailability of the monoterpene (-)-Isopulegol in animal models.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: The low oral bioavailability of this compound can be attributed to two main factors. Firstly, its lipophilic nature leads to poor aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract—a prerequisite for absorption. Secondly, like many terpenoids, it is susceptible to extensive first-pass metabolism in the gut wall and liver.[1][2] This is a phenomenon where the drug is metabolized before it reaches systemic circulation, significantly reducing the concentration of the active compound.[1][2][3]

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Nano-based drug delivery systems are a leading strategy. Specifically, formulating this compound into nanoemulsions or Solid Lipid Nanoparticles (SLNs) can significantly improve its oral bioavailability.[4][5] These formulations protect the compound from degradation in the GI tract, increase its surface area for better dissolution, and can facilitate absorption through lymphatic pathways, thereby bypassing some of the first-pass metabolism in the liver.[6][7]

Q3: Which animal models are typically used for the pharmacokinetic evaluation of terpenoids like this compound?

A3: Rodent models, particularly rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6, BALB/c) , are most commonly used for initial pharmacokinetic screening due to their well-characterized physiology, cost-effectiveness, and ease of handling.[8][9]

Q4: How can I quantify the concentration of this compound in plasma samples?

A4: A validated High-Performance Liquid Chromatography (HPLC) or, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required.[8][10] The process involves extracting this compound from the plasma, typically through protein precipitation, followed by chromatographic separation and detection.[10][11]

Troubleshooting Guides

This guide addresses specific issues researchers might face during formulation development and in vivo studies.

Issue 1: Low Drug Loading or Encapsulation Efficiency in Nanoformulation
  • Potential Cause: The physicochemical properties of this compound may not be perfectly compatible with the chosen lipids and surfactants. The ratio of oil, surfactant, and co-surfactant is suboptimal.

  • Troubleshooting Steps:

    • Screen Excipients: Test a variety of solid lipids (for SLNs) or oils (for nanoemulsions) to find one with high solubility for this compound. Examples of lipids include Compritol® 888 ATO, and oils could be medium-chain triglycerides.

    • Optimize Surfactant/Co-surfactant Ratio: Systematically vary the ratios of your surfactant (e.g., Tween 80, Poloxamer 188) and co-surfactant.

    • Adjust Formulation Parameters: For methods like hot homogenization, ensure the temperature is well above the lipid's melting point. For ultrasonication, optimize the duration and amplitude to achieve the desired particle size and encapsulation.

Issue 2: High Variability in Pharmacokinetic Data Between Animals
  • Potential Cause: Inconsistent dosing techniques, physiological differences between animals (e.g., food in the stomach), or genetic variations can lead to high variability in drug absorption.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure all personnel are proficient in oral gavage to deliver the formulation consistently to the stomach.

    • Control for Food Effects: Fast animals overnight (typically 12 hours) before dosing to ensure an empty stomach, which reduces variability in gastric emptying and absorption. Provide access to water.

    • Increase Sample Size: Use a sufficient number of animals per time point (typically 3-4 for rodents) to obtain statistically reliable data.[9]

Issue 3: this compound Concentration in Plasma is Below the Limit of Quantification (BLQ)
  • Potential Cause: The dose administered may be too low, the analytical method may not be sensitive enough, or the compound is being metabolized and/or cleared from circulation extremely rapidly. Studies on similar monoterpenes like geraniol (B1671447) show that it is rapidly converted to metabolites, with very low levels of the parent compound detected in the blood.

  • Troubleshooting Steps:

    • Optimize Analytical Method: Improve the sensitivity of your HPLC or LC-MS/MS method. This could involve optimizing the extraction procedure from plasma to improve recovery or adjusting mass spectrometry parameters for better signal intensity.

    • Increase the Dose: If no toxicity is observed, consider increasing the administered dose. Preliminary dose-ranging studies can help determine the maximum tolerated dose.

    • Analyze for Metabolites: Develop an analytical method to also quantify major predicted metabolites of this compound. The active metabolites may be present at much higher concentrations and contribute to the compound's overall pharmacological effect.

Data Presentation

The following tables present example data to illustrate the potential improvement in pharmacokinetic parameters when this compound is formulated as a nanoemulsion. This data is hypothetical and intended for comparative purposes.

Table 1: Pharmacokinetic Parameters of this compound After a Single Oral Dose (50 mg/kg) in Rats (n=4 per group)

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
This compound Suspension185 ± 451.5650 ± 150100% (Reference)
This compound Nanoemulsion890 ± 2102.03120 ± 550~480%

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Nanoemulsion

This protocol is based on a low-energy phase inversion method, which is simple and effective.

Materials:

  • This compound

  • Oil Phase: Medium-chain triglycerides (MCT)

  • Surfactant: Tween 80

  • Co-surfactant: Propylene (B89431) glycol

  • Aqueous Phase: Deionized water

Methodology:

  • Prepare the Oil Phase: Dissolve a specific amount of this compound (e.g., 50 mg) in the oil phase (e.g., 1 g MCT).

  • Mix with Surfactants: Add the surfactant (e.g., 2 g Tween 80) and co-surfactant (e.g., 1 g propylene glycol) to the oil phase. Vortex vigorously until a clear, homogenous mixture is obtained. This is the pre-concentrate.

  • Titration: Slowly add the aqueous phase (deionized water) dropwise to the pre-concentrate under constant magnetic stirring (e.g., 500 rpm).

  • Nanoemulsion Formation: Continue adding the aqueous phase until a translucent or bluish-white nanoemulsion is formed. The transition from a coarse emulsion to a nanoemulsion indicates the phase inversion point.

  • Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

Protocol 2: Pharmacokinetic Study in Rats

This protocol outlines a typical oral pharmacokinetic study.[8]

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Acclimatization & Fasting: Acclimatize animals for at least one week. Fast the rats for 12 hours before the experiment, with free access to water.

  • Dosing: Administer the this compound formulation (suspension or nanoemulsion) via oral gavage at a dose of 50 mg/kg.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or retro-orbital plexus into heparinized tubes at predefined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Separation: Immediately centrifuge the blood samples (e.g., 4000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Protocol 3: Quantification of this compound in Plasma by HPLC

This protocol describes a general method for sample preparation and analysis.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Thaw the plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[11]

    • Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.[11]

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid). The exact ratio should be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength appropriate for this compound (requires determination, likely in the low UV range ~210 nm).

    • Quantification: Construct a calibration curve using standard solutions of this compound in blank plasma to determine the concentration in the unknown samples.

Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Study cluster_analysis Bioanalysis & Data Processing F1 Preparation of This compound Nanoemulsion F2 Characterization (Size, PDI, Zeta Potential) F1->F2 A1 Oral Administration to Rats F2->A1 A2 Serial Blood Sampling A1->A2 A3 Plasma Separation A2->A3 B1 Sample Preparation (Protein Precipitation) A3->B1 B2 HPLC or LC-MS/MS Quantification B1->B2 B3 Pharmacokinetic Analysis (Cmax, Tmax, AUC) B2->B3 end end B3->end Bioavailability Determination

Caption: Experimental workflow for enhancing and evaluating this compound bioavailability.

signaling_pathway cluster_membrane Neuronal Membrane cluster_cytoplasm Cytoplasm iso This compound opioid_r Opioid Receptor iso->opioid_r musc_r Muscarinic Receptor iso->musc_r inhibit_ac Inhibition of Adenylyl Cyclase opioid_r->inhibit_ac - inhibit_no Inhibition of Nitric Oxide (NO) Synthase musc_r->inhibit_no - katp KATP Channel Opening musc_r->katp + effect Antinociceptive Effect inhibit_ac->effect gc Guanylate Cyclase inhibit_no->gc prevents activation cgmp cGMP gc->cgmp conversion cgmp->effect reduced signaling katp->effect

Caption: Proposed signaling pathway for the antinociceptive effect of this compound.

References

Strategies to reduce by-product formation in (-)-Isopulegol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of (-)-Isopulegol. Our focus is on strategies to minimize by-product formation and optimize reaction conditions for high-purity yields.

Troubleshooting Guide

Problem 1: Low Yield of this compound and Formation of Multiple By-products

  • Question: My reaction is resulting in a low yield of the desired this compound isomer, and I'm observing several by-products such as other isopulegol (B1217435) isomers (iso-isopulegol, neo-isopulegol, and neoiso-isopulegol), dehydration products (p-menthadienes), and di-isopulegyl ethers. What are the possible causes and solutions?

  • Answer: Low yield and poor selectivity are common issues in the acid-catalyzed cyclization of citronellal (B1669106). The primary causes often relate to inappropriate catalyst selection and non-optimal reaction conditions, which can lead to a variety of side reactions.[1]

    Suggested Solutions:

    • Catalyst Selection: The balance between Lewis and Brønsted acid sites on the catalyst is crucial for minimizing side reactions.[1] Lewis acids are generally more selective for the desired cyclization.[1]

      • Catalyst Screening: Experiment with different catalysts. Solid acid catalysts like zeolites (e.g., H-Beta) and mesoporous materials (e.g., H-MCM-41) have shown high conversion rates.[1] Montmorillonite (B579905) K10 clay is another effective catalyst that can provide high yields under mild conditions.[1][2] Zirconium-based catalysts, such as zirconium hydroxides and phosphated zirconia, have also demonstrated good activity and selectivity.[3]

    • Reaction Temperature: Lowering the reaction temperature can suppress side reactions, particularly dehydration.[1] For instance, conducting the reaction at 0°C with a catalyst like tin(IV) chloride has been reported to yield high amounts of isopulegol.[1]

    • Solvent Selection: The choice of solvent can influence the reaction pathway. Toluene and cyclohexane (B81311) are commonly used solvents that have shown good results.[1][4]

    • Catalyst Loading: Optimize the amount of catalyst. Insufficient catalyst may lead to incomplete conversion, while an excess can promote side reactions.[1]

Problem 2: Predominant Formation of Dehydration Products (e.g., p-menthadienes)

  • Question: My primary by-products are p-menthadienes. How can I minimize their formation?

  • Answer: The formation of p-menthadienes is favored by strong Brønsted acidity and/or high reaction temperatures, which promote the elimination of water from the intermediate carbocation.[1]

    Suggested Solutions:

    • Catalyst Modification: Utilize catalysts with a higher ratio of Lewis to Brønsted acid sites.[1]

    • Temperature Control: Maintain a lower reaction temperature to disfavor the endothermic dehydration pathway.[1]

    • Water Removal: While in some systems the presence of water can promote side reactions, for certain catalysts like montmorillonite clay, a buffer medium can be beneficial.[1][2] Careful optimization of water content is necessary.[1]

Problem 3: Formation of Di-isopulegyl Ethers

  • Question: I am observing the formation of di-isopulegyl ethers in my product mixture. What causes this and how can it be prevented?

  • Answer: This side reaction involves the intermolecular reaction of two isopulegol molecules.

    Suggested Solutions:

    • Control Reaction Time: Monitor the reaction progress using techniques like Gas Chromatography (GC) and stop the reaction once the maximum yield of isopulegol is achieved to prevent subsequent ether formation.[1][4]

    • Catalyst Choice: Select a catalyst with moderate acidity to minimize the rate of this bimolecular reaction.[1]

    • Substrate Concentration: Lowering the initial concentration of citronellal might reduce the probability of intermolecular reactions.[1]

Frequently Asked Questions (FAQs)

  • Q1: What are the main by-products observed during the cyclization of citronellal to isopulegol?

    • A1: The main side products include other isopulegol isomers such as iso-isopulegol, neo-isopulegol, and neoiso-isopulegol, as well as dehydration products like p-menthadienes.[1]

  • Q2: How does the choice of catalyst affect the stereoselectivity of the reaction?

    • A2: The catalyst plays a significant role in determining the stereoselectivity. Lewis acid catalysts, such as zinc bromide (ZnBr₂), are commonly used.[4] The use of calixarene (B151959) in conjunction with anhydrous zinc bromide has been shown to improve both the yield and the enantioselectivity of the reaction.[5] Solid acid catalysts with controlled pore structures and acidity, like certain zeolites, can also influence the formation of the desired this compound isomer.[6]

  • Q3: Can you provide a general experimental protocol for the cyclization of citronellal?

    • A3: A representative protocol using a solid acid catalyst is as follows:

      • Catalyst Activation: The solid acid catalyst (e.g., montmorillonite K10, zeolite H-Beta) is typically activated by heating under a vacuum or in a stream of an inert gas to remove adsorbed water.[1]

      • Reaction Setup: A solution of (+)-citronellal in a suitable solvent (e.g., toluene, cyclohexane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a condenser.[1][4]

      • Catalyst Addition & Reaction: The activated catalyst is added to the citronellal solution, and the mixture is stirred at a controlled temperature (e.g., 0°C to room temperature).[1][4]

      • Monitoring: The reaction progress is monitored by GC.[4]

      • Work-up: After the reaction is complete, the catalyst is removed by filtration. The solvent is then removed from the filtrate under reduced pressure.[1]

      • Purification: The crude product is purified by fractional distillation under reduced pressure to obtain high-purity this compound.[4]

Data Presentation

Table 1: Influence of Catalyst on Citronellal Cyclization

CatalystSolventTemperature (°C)Conversion (%)Selectivity for this compound (%)Reference
ZnBr₂TolueneReflux~7094 (ratio to other isomers)[5]
ZnBr₂ with CalixareneToluene-96.898.73 (content)[5]
Cu/beta zeoliteNone18090.2080.98[6]
Ni/beta zeoliteNone18042.5376.60[6]
Montmorillonite K10Benzene-8151[7]
HPA-HCl-MMT--10097[7]
ZSM-5--45~21 (yield)[7]
MCM-41---~40 (yield)[7]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Cyclization of (+)-Citronellal

  • Reaction Setup: A solution of (+)-citronellal (1.0 equivalent) in a suitable solvent (e.g., toluene) is prepared in a reaction vessel equipped with a stirrer and a thermometer.[4]

  • Catalyst Addition: A Lewis acid catalyst, such as zinc bromide (ZnBr₂), is added to the reaction mixture.[4]

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature, often ranging from 0°C to room temperature, to minimize the formation of by-products.[4]

  • Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC).[4]

  • Work-up: Upon completion, the reaction is quenched, for example, by the addition of water or a basic solution. The organic layer is separated, washed, and dried.[4]

  • Purification: The crude product is purified by fractional distillation under reduced pressure to obtain high-purity this compound.[4]

Protocol 2: Characterization of this compound

The purity and isomeric composition of the synthesized this compound are typically determined using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the different isomers and any impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry of the isolated isopulegol.[4]

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cluster_byproducts By-products Citronellal (+)-Citronellal Carbocation Carbocation Intermediate Citronellal->Carbocation Acid Catalyst (e.g., Lewis Acid) Isopulegol This compound (Desired Product) Carbocation->Isopulegol Intramolecular Ene Reaction OtherIsomers Other Isopulegol Isomers Carbocation->OtherIsomers Isomerization Dehydration Dehydration Products (p-menthadienes) Carbocation->Dehydration Elimination (High Temp/Brønsted Acid) Ethers Di-isopulegyl Ethers Isopulegol->Ethers Intermolecular Reaction

Caption: Reaction pathway for the acid-catalyzed cyclization of citronellal to this compound and the formation of major by-products.

Troubleshooting_Workflow Start Start: Low Yield / High By-products CheckCatalyst 1. Evaluate Catalyst: - Lewis vs. Brønsted Acidity - Solid vs. Homogeneous Start->CheckCatalyst OptimizeTemp 2. Optimize Temperature: - Lower temperature to reduce  dehydration & isomerization CheckCatalyst->OptimizeTemp OptimizeSolvent 3. Optimize Solvent: - Test non-polar solvents  (e.g., Toluene, Cyclohexane) OptimizeTemp->OptimizeSolvent OptimizeConcentration 4. Adjust Concentration: - Lower concentration to reduce  intermolecular reactions OptimizeSolvent->OptimizeConcentration End End: High Yield & Purity OptimizeConcentration->End

Caption: A logical workflow for troubleshooting and optimizing the synthesis of this compound to improve yield and purity.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of (-)-Isopulegol and (+)-Isopulegol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Scientific and Drug Development Professionals

Isopulegol (B1217435), a monoterpene alcohol found in various aromatic plants, exists as two enantiomers: (-)-isopulegol and (+)-isopulegol. While often studied as a mixture, emerging research indicates that the stereochemistry of these molecules plays a crucial role in their biological activity. This guide provides a comparative overview of the known biological effects of this compound and (+)-isopulegol, supported by available experimental data, to aid researchers in selecting the appropriate isomer for their studies.

Key Biological Activities: A Comparative Overview

Current research has primarily focused on the activity of this compound, particularly its interaction with transient receptor potential melastatin 8 (TRPM8) channels and its potential as a modulator of the central nervous system. Data directly comparing the biological activities of the two enantiomers remain limited in publicly available scientific literature.

Interaction with TRPM8 Channels

The transient receptor potential melastatin 8 (TRPM8) channel is a well-established sensory receptor for cold and cooling agents. Activation of TRPM8 channels leads to the sensation of coolness and has been implicated in analgesic and anti-inflammatory pathways.

This compound has been identified as an agonist of TRPM8 channels. Studies have shown that it can directly activate these channels, leading to an influx of calcium ions.[1]

(+)-Isopulegol lacks specific data regarding its direct interaction with TRPM8 channels in the reviewed literature. Therefore, a quantitative comparison of the potency of the two enantiomers on TRPM8 activation cannot be provided at this time.

EnantiomerTargetEffectPotency (EC50)
This compoundTRPM8 ChannelAgonist66 µM[1]
(+)-IsopulegolTRPM8 ChannelData not availableData not available

Modulation of GABAergic System

The GABAergic system, primarily through GABAA receptors, is the main inhibitory neurotransmitter system in the central nervous system. Modulation of GABAA receptors can lead to anxiolytic, sedative, and anticonvulsant effects.

Studies on "isopulegol," without specifying the enantiomer, have suggested its role as a positive allosteric modulator of GABAA receptors. This modulation is thought to contribute to its observed anticonvulsant and anxiolytic-like effects in animal models.[2] However, a direct comparative study on the stereoselective effects of this compound and (+)-isopulegol on GABAA receptors is not available in the reviewed literature.

Anti-inflammatory and Analgesic Effects

"Isopulegol" has demonstrated both anti-inflammatory and analgesic properties in various in vivo models.[3][4] These effects are believed to be mediated through multiple mechanisms, including the modulation of inflammatory pathways and interaction with the opioid and muscarinic receptor systems.[3] Unfortunately, the available studies have been conducted using "isopulegol" without specifying the enantiomer, precluding a direct comparison of the anti-inflammatory and analgesic efficacy of the (-) and (+) forms.

Experimental Methodologies

The following section details the experimental protocols used to determine the biological activity of this compound.

TRPM8 Channel Activation Assay

Objective: To determine the potency of this compound in activating TRPM8 channels.

Cell Line: Human embryonic kidney (HEK293) cells stably expressing murine TRPM8.

Methodology:

  • Cell Culture: HEK293 cells expressing mTRPM8 are cultured under standard conditions.

  • Calcium Imaging: Intracellular calcium levels are monitored using a fluorescent calcium indicator (e.g., Fura-2 AM).

  • Compound Application: Cells are perfused with varying concentrations of this compound.

  • Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are recorded.

  • Data Analysis: The concentration-response curve is plotted, and the EC50 value, representing the concentration at which 50% of the maximal response is achieved, is calculated.

Below is a graphical representation of the experimental workflow for determining TRPM8 activation.

TRPM8_Activation_Workflow cluster_cell_prep Cell Preparation cluster_experiment Experiment cluster_analysis Data Analysis A Culture HEK293 cells expressing mTRPM8 B Load cells with Fura-2 AM A->B C Perfuse with varying concentrations of This compound B->C D Record fluorescence changes C->D E Plot concentration- response curve D->E F Calculate EC50 value E->F

Workflow for TRPM8 activation assay.

Signaling Pathways

The biological effects of isopulegol are mediated through its interaction with specific signaling pathways.

TRPM8 Signaling Pathway

The activation of TRPM8 by this compound initiates a signaling cascade that is crucial for its sensory and potential therapeutic effects.

TRPM8_Signaling Isopulegol This compound TRPM8 TRPM8 Channel Isopulegol->TRPM8 binds and activates Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Depolarization Membrane Depolarization TRPM8->Depolarization AP Action Potential Generation Ca_Influx->AP Depolarization->AP Sensation Sensation of Cold & Analgesia AP->Sensation

TRPM8 activation pathway by this compound.

Conclusion

The available scientific literature indicates that this compound is an agonist of TRPM8 channels. However, a significant data gap exists concerning the biological activities of (+)-isopulegol, preventing a comprehensive comparative analysis. Further research directly comparing the enantiomers is necessary to fully elucidate their distinct pharmacological profiles and to guide the development of new therapeutic agents. Researchers are encouraged to consider the stereochemistry of isopulegol in their studies to better understand its mechanism of action and potential applications.

References

A Comparative Guide to the In Vitro Mechanism of Action of (-)-Isopulegol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro mechanism of action of (-)-Isopulegol with other relevant alternatives, supported by experimental data. This compound, a monoterpene alcohol found in various essential oils, has garnered interest for its diverse pharmacological activities. This document delves into its validated in vitro mechanisms, focusing on its effects as a cooling agent, and its anti-inflammatory and antioxidant properties.

Modulation of Transient Receptor Potential Melastatin 8 (TRPM8)

This compound is a known agonist of the TRPM8 channel, a key receptor involved in the sensation of cold. Its activity is often compared to (-)-menthol, the archetypal TRPM8 agonist.

Comparative Data: TRPM8 Agonist Potency
CompoundCell LineAssay TypeEC50 (µM)Reference
This compound HEK293Calcium Influx66[1]
(-)-MentholCHOCalcium Influx101 ± 13[2]
(-)-MentholHEK293Calcium Influx81 ± 17[3]
(-)-MentholMouse TRPM8Whole-cell patch clamp62.64 ± 1.2[4]
IcilinCHOCalcium Influx0.125 ± 0.03[2]

Key Insights:

  • This compound demonstrates potent activation of the TRPM8 channel, with an EC50 value in the micromolar range.[1]

  • While both this compound and (-)-menthol are effective TRPM8 agonists, their potencies can vary depending on the experimental system.[1][2][3][4]

  • Notably, the synthetic "super-cooling" agent, icilin, is significantly more potent than both natural compounds.[2]

Signaling Pathway: TRPM8 Activation

The activation of the TRPM8 channel by agonists like this compound leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of an action potential in sensory neurons, which is perceived as a cooling sensation.

TRPM8_Activation cluster_membrane Cell Membrane TRPM8 TRPM8 Channel (Closed) TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Conformational Change Ca_Influx Ca²⁺ Influx TRPM8_Open->Ca_Influx Allows Isopulegol This compound Isopulegol->TRPM8 Binds to Depolarization Membrane Depolarization Ca_Influx->Depolarization Cooling_Sensation Cooling Sensation Depolarization->Cooling_Sensation Leads to

Figure 1: this compound induced activation of the TRPM8 channel.

Anti-Inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties in vitro by inhibiting key inflammatory mediators. A common benchmark for non-steroidal anti-inflammatory drugs (NSAIDs) is Ibuprofen, which primarily acts by inhibiting cyclooxygenase (COX) enzymes.

Comparative Data: COX Inhibition
CompoundEnzymeIC50 (µM)Reference
This compound COX-1 / COX-2Not Reported
IbuprofenCOX-113[5]
IbuprofenCOX-2370[5]

Key Insights:

  • Ibuprofen is a non-selective COX inhibitor, showing higher potency for COX-1 over COX-2.[5]

  • The anti-inflammatory effects of this compound are suggested to be mediated through the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β, and potentially through the inhibition of COX-2 and subsequent prostaglandin (B15479496) production.

Signaling Pathway: Inhibition of Inflammatory Mediators

This compound is believed to exert its anti-inflammatory effects by downregulating the production of nitric oxide (NO) and reactive oxygen species (ROS), as well as inhibiting the expression of pro-inflammatory enzymes and cytokines.

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway Isopulegol This compound Isopulegol->NFkB_Pathway Inhibits iNOS_COX2_Expression ↑ iNOS & COX-2 Expression NFkB_Pathway->iNOS_COX2_Expression Proinflammatory_Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_Pathway->Proinflammatory_Cytokines NO_Production ↑ Nitric Oxide (NO) iNOS_COX2_Expression->NO_Production PG_Production ↑ Prostaglandins iNOS_COX2_Expression->PG_Production Inflammation Inflammation Proinflammatory_Cytokines->Inflammation NO_Production->Inflammation PG_Production->Inflammation

Figure 2: Proposed anti-inflammatory mechanism of this compound.

Antioxidant Activity

This compound exhibits antioxidant properties by scavenging free radicals. Its efficacy can be compared to Trolox, a water-soluble analog of vitamin E, which is a standard antioxidant used in various assays.

Comparative Data: In Vitro Antioxidant Capacity

Direct IC50 values for this compound in DPPH and FRAP assays were not found in the initial searches. However, the values for the standard, Trolox, are provided for comparison.

CompoundAssayIC50 (µg/mL)Reference
This compound DPPHNot Reported
This compound FRAPNot Reported
TroloxDPPH2.34 ± 0.07[6]
TroloxFRAP0.24[6]

Key Insights:

  • Trolox is a potent antioxidant standard in both DPPH (radical scavenging) and FRAP (ferric reducing) assays.[6]

  • The antioxidant activity of this compound contributes to its overall therapeutic potential by mitigating oxidative stress, which is often associated with inflammation and other pathological conditions.

Experimental Workflow: Antioxidant Assays

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_FRAP FRAP Assay DPPH_Radical DPPH Radical (Purple) DPPH_Reduced Reduced DPPH (Yellow) DPPH_Radical->DPPH_Reduced Radical Scavenging Spectrophotometer Spectrophotometer (Absorbance Measurement) DPPH_Reduced->Spectrophotometer Fe3 Fe³⁺-TPTZ (Colorless) Fe2 Fe²⁺-TPTZ (Blue) Fe3->Fe2 Reduction Fe2->Spectrophotometer Isopulegol_Sample This compound Sample Isopulegol_Sample->DPPH_Radical Isopulegol_Sample->Fe3

Figure 3: Workflow for DPPH and FRAP antioxidant assays.

Interaction with Transient Receptor Potential Vanilloid 1 (TRPV1)

Some evidence suggests that this compound may also interact with the TRPV1 channel, which is a key player in nociception and inflammation. While it is primarily known as a TRPM8 agonist, its potential role as a TRPV1 antagonist is an area of interest.

Comparative Data: TRPV1 Antagonist Potency

Quantitative data on the IC50 of this compound as a TRPV1 antagonist is not currently available in the reviewed literature. For comparison, the IC50 values of known TRPV1 antagonists are highly variable.

CompoundTargetIC50Reference
This compound TRPV1Not Reported
CapsazepineTRPV10.4 µM
AMG-517TRPV11 nM

Key Insights:

  • The potential dual action of this compound on both TRPM8 (agonist) and TRPV1 (antagonist) could contribute to its analgesic and anti-inflammatory effects.

  • Further research is required to quantify the antagonistic potency of this compound on the TRPV1 channel to fully understand its pharmacological profile.

Experimental Protocols

TRPM8 Activation Assay (Calcium Imaging)

This protocol describes the measurement of intracellular calcium influx in response to TRPM8 activation using a fluorescent calcium indicator.

  • Cell Culture: HEK293 cells stably expressing human TRPM8 are cultured in appropriate media.

  • Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer solution for 30-60 minutes at 37°C.

  • Compound Application: Various concentrations of this compound, (-)-menthol, or other test compounds are added to the cells.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity using a fluorescence plate reader or microscope.

  • Data Analysis: The fluorescence signal is normalized, and concentration-response curves are generated to calculate EC50 values.

In Vitro Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants.

  • Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7) are seeded and then stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of this compound.

  • Supernatant Collection: After incubation (typically 24 hours), the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: The formation of a purple azo dye is measured spectrophotometrically at ~540 nm.

  • Data Analysis: The concentration of nitrite is determined from a standard curve, and the percentage of NO inhibition is calculated.

Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA)

This assay measures the overall intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

  • Cell Culture and Loading: Adherent cells are cultured and then incubated with DCFH-DA solution. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH.

  • Induction of Oxidative Stress: Cells are treated with an ROS-inducing agent in the presence or absence of this compound.

  • Fluorescence Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence is measured using a fluorescence microscope or plate reader.

  • Data Analysis: The fluorescence intensity is normalized to the cell number or protein concentration, and the percentage of ROS inhibition is calculated.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the ion currents through channels like TRPM8 in the cell membrane.

  • Cell Preparation: Cells expressing the ion channel of interest are prepared on a recording dish.

  • Pipette Positioning: A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal.

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.

  • Voltage Clamp and Compound Application: The membrane potential is held constant (voltage-clamp), and currents are recorded before and after the application of this compound or other compounds.

  • Data Analysis: The changes in current amplitude and kinetics are analyzed to determine the effect of the compound on channel activity.

This guide provides a framework for understanding the in vitro mechanisms of this compound. Further research, particularly direct comparative studies with established drugs, will be crucial for fully elucidating its therapeutic potential.

References

A Comparative Analysis of Catalysts for the Enantioselective Synthesis of (-)-Isopulegol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of (-)-isopulegol, a key intermediate in the production of (-)-menthol and other valuable chiral compounds, is of paramount importance. The primary route to this compound involves the intramolecular cyclization of (+)-citronellal. The choice of catalyst is critical in this transformation, dictating the yield, stereoselectivity, and overall efficiency of the process. This guide provides a comparative study of different catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for specific research and development needs.

The synthesis of this compound from (+)-citronellal is predominantly an acid-catalyzed intramolecular ene reaction or a Prins-type cyclization. The catalysts employed can be broadly categorized into three main types: heterogeneous solid acids, homogeneous Lewis acids, and biocatalysts. Each category offers distinct advantages and disadvantages in terms of activity, selectivity, reusability, and reaction conditions.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the synthesis of this compound from (+)-citronellal, focusing on key metrics such as reaction temperature, reaction time, citronellal (B1669106) conversion, selectivity towards isopulegol (B1217435), and the all-important enantiomeric excess (e.e.) of the desired this compound isomer.

Catalyst TypeCatalystTemp. (°C)Time (h)Conversion (%)Selectivity (%)This compound Yield (%)Enantiomeric Excess (e.e.) (%)Reference
Heterogeneous H-NZ (Natural Zeolite)1003>958687Not Reported[1]
H-ZSM51003Not Reported90Not ReportedNot Reported[1]
Cu/beta zeolite180490.281.069.3Not Reported[2]
Ni/beta zeolite180442.576.629.7Not Reported[2]
Montmorillonite K10Room Temp2Not ReportedHighNot ReportedNot Reported[3]
Hydrous ZirconiaNot ReportedNot ReportedHigh>9560Not Reported[1]
Homogeneous Anhydrous ZnBr₂0-53-7>9994~7088 (94/6 ratio of isomers)[4]
Anhydrous ZnBr₂ with Calixarene (B151959)0-5399.796.896.894.6[5]
Biocatalyst Ene reductase & Squalene (B77637) hopene cyclaseNot ReportedNot ReportedNot ReportedExclusiveNot ReportedEnantiopure[6]

Experimental Protocols

Detailed methodologies for the synthesis of this compound using representative catalysts from each category are provided below.

Heterogeneous Catalysis: Acid-Treated Natural Zeolite (H-NZ)

This protocol is based on the green synthesis of isopulegol using a modified natural zeolite.[1]

  • Catalyst Preparation:

    • Natural zeolite (NZ) is treated with a 6M sulfuric acid solution (e.g., 5g of NZ in 30 mL of acid).

    • The mixture is stirred for 3 hours.

    • The resulting acid-treated zeolite (H-NZ) is thoroughly washed with deionized water until the filtrate is neutral, then filtered.

    • The H-NZ catalyst is dried in an oven at 100°C for 2 hours.

  • Cyclization Reaction:

    • In a reaction vessel, add (+)-citronellal.

    • Add the prepared H-NZ catalyst (e.g., 2.5 wt% relative to citronellal).

    • The reaction is carried out without a solvent.

    • The mixture is heated to 100°C and stirred for 3 hours.

    • After the reaction, the catalyst is separated by filtration.

    • The product, this compound, can be purified by distillation.

Homogeneous Catalysis: Anhydrous Zinc Bromide with Calixarene Cocatalyst

This protocol describes a highly efficient method for the synthesis of this compound with high stereoselectivity.[5]

  • Catalyst System Preparation:

    • In a four-necked flask equipped with a stirrer, reflux condenser with a water separator, thermometer, and a dropping funnel, add anhydrous zinc bromide (ZnBr₂) and toluene (B28343).

    • Heat the mixture to reflux for 1 hour to azeotropically remove any residual water.

    • Cool the mixture to 0-5°C under a nitrogen atmosphere.

    • Add the calixarene cocatalyst.

  • Cyclization Reaction:

    • A solution of (+)-citronellal in toluene is added dropwise to the cooled catalyst mixture over 1-2 hours, maintaining the temperature at 0-5°C.

    • After the addition is complete, the reaction mixture is stirred at the same temperature for an additional 2-5 hours.

    • The reaction is quenched by adding a 0.05 mol/L aqueous hydrobromic acid solution.

    • The organic layer is separated, and the toluene is removed under reduced pressure.

    • The crude product is purified by fractional distillation to yield this compound.

Biocatalysis: Enzyme Cascade

This protocol outlines a biocatalytic approach for the selective conversion of citral (B94496) to (-)-iso-isopulegol, a stereoisomer of isopulegol.[6] While the direct biocatalytic synthesis of this compound from citronellal is also an area of research, this example illustrates the principle.

  • Enzyme Preparation:

    • The ene reductase YqjM from Bacillus subtilis and a mutant of the squalene hopene cyclase from Alicyclobacillus acidocaldarius (AacSHC) are expressed and purified according to standard biochemical protocols.

  • Biocatalytic Reaction:

    • In a suitable buffer system, citral is first converted to (S)-citronellal by the action of the ene reductase YqjM.

    • The resulting (S)-citronellal is then cyclized to (-)-iso-isopulegol by the squalene hopene cyclase mutant.

    • The reaction is carried out under mild conditions (e.g., controlled pH and temperature) to ensure enzyme stability and activity.

    • The product is extracted from the reaction mixture using an organic solvent and purified by chromatography.

Mandatory Visualization

The following diagrams illustrate the reaction pathways and experimental workflows.

G Experimental Workflow for Heterogeneous Catalysis cluster_prep Catalyst Preparation cluster_reaction Cyclization Reaction prep1 Acid Treatment of Natural Zeolite prep2 Washing and Filtration prep1->prep2 prep3 Drying prep2->prep3 react1 (+)-Citronellal + H-NZ Catalyst prep3->react1 Add Catalyst react2 Heating and Stirring (100°C, 3h) react1->react2 react3 Filtration to remove catalyst react2->react3 react4 Purification (Distillation) react3->react4 product This compound react4->product Final Product

Caption: Workflow for this compound synthesis via heterogeneous catalysis.

G Reaction Mechanism: Lewis Acid vs. Brønsted Acid Catalysis cluster_lewis Lewis Acid Catalysis (e.g., ZnBr₂) cluster_bronsted Brønsted Acid Catalysis (e.g., H-Zeolite) L_start (+)-Citronellal L_complex Coordination of Carbonyl O to Lewis Acid L_start->L_complex L_ts Chair-like Transition State (Intramolecular Ene Reaction) L_complex->L_ts L_product This compound L_ts->L_product B_start (+)-Citronellal B_protonation Protonation of Carbonyl O B_start->B_protonation B_carbocation Formation of Tertiary Carbocation B_protonation->B_carbocation B_cyclization Cyclization B_carbocation->B_cyclization B_deprotonation Deprotonation B_cyclization->B_deprotonation B_product Isopulegol Isomers B_deprotonation->B_product start

Caption: Comparison of Lewis and Brønsted acid-catalyzed cyclization mechanisms.

G Biocatalytic Cascade for (-)-iso-Isopulegol Synthesis cluster_cascade Enzymatic Cascade Reaction substrate Citral enzyme1 Ene Reductase (YqjM) substrate->enzyme1 intermediate (S)-Citronellal enzyme1->intermediate Reduction enzyme2 Squalene Hopene Cyclase (mutant) intermediate->enzyme2 product (-)-iso-Isopulegol enzyme2->product Cyclization

Caption: Biocatalytic cascade for the synthesis of an isopulegol stereoisomer.

References

(-)-Isopulegol Versus Other Monoterpenes: A Comparative Bioactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Monoterpenes, a class of secondary metabolites found abundantly in the essential oils of aromatic plants, have garnered significant interest in the scientific community for their diverse pharmacological properties. Among these, (-)-Isopulegol, a cyclic monoterpene alcohol, has demonstrated a wide spectrum of bioactivities, including anti-inflammatory, analgesic, anticonvulsant, and gastroprotective effects.[1][2] This guide provides an objective comparison of the biological performance of this compound against other prominent monoterpenes such as (-)-Menthol, Eucalyptol (1,8-Cineole), Camphor, and Carvacrol. The analysis is supported by experimental data, detailed methodologies, and mechanistic pathway visualizations to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Comparative Bioactivity Data

The following tables summarize the quantitative data from various experimental studies, allowing for a direct comparison of the bioactivities of this compound and other selected monoterpenes.

Table 1: Anti-inflammatory and Antiedematogenic Activity

CompoundModelDoseResult (% Inhibition)Reference
This compound Carrageenan-induced paw edema (Rat)10 mg/kg81.20% (at 4h)[1]
This compound/β-CD Complex Carrageenan-induced paw edema (Rat)10 mg/kgSignificant inhibition (up to 12x less ISO)[1]
This compound Dextran-induced paw edema (Rat)10 mg/kgSignificant inhibition[1]
Eucalyptol (1,8-Cineole) Dextran-induced paw edema (Rat)10.3 - 82.6 mg/kgDose-dependent reduction[1]
Carvacrol Dextran-induced paw edema (Rat)N/A46% reduction[1]
(-)-Menthol 5-Lipoxygenase (5-LOX) InhibitionN/A52.9%[3]
Camphor 5-Lipoxygenase (5-LOX) InhibitionN/A48.3%[3]
Menthol + Camphor Combo 5-Lipoxygenase (5-LOX) InhibitionN/A72.5%[3]

Table 2: Analgesic (Antinociceptive) Activity

CompoundModelDoseResultReference
This compound Formalin Test (1st Phase - Neurogenic)0.78 - 25 mg/kgDose-dependent antinociceptive effect[2]
This compound Formalin Test (2nd Phase - Inflammatory)1.56 - 25 mg/kgDose-dependent antinociceptive effect[2]
This compound Capsaicin-induced nociception1.56 - 12.5 mg/kgSignificant antinociceptive effect[2]
This compound Glutamate-induced nociception3.12 - 6.25 mg/kgSignificant antinociceptive effect[2]
(-)-Menthol Mediated by κ-opioid receptorsN/ASelective activation of κ-opioid receptors[4]

Table 3: Anticonvulsant Activity

CompoundModelDoseResultReference
This compound Pentylenetetrazole (PTZ)-induced convulsionsN/ASignificantly prolonged latency for convulsions[5]
This compound Pentylenetetrazole (PTZ)-induced convulsionsHigh Dose100% protection against mortality[5]
(-)-Menthol Pentylenetetrazole (PTZ)-induced convulsions200 & 400 mg/kgInhibitory effects, decreasing seizure activity[6]
Menthone Hydrazones Pentylenetetrazole (PTZ) & MES testsN/AExhibit anticonvulsant activity[7]

Table 4: Gastroprotective Activity

CompoundModelDoseResultReference
This compound Ethanol-induced gastric lesions (Mice)100 & 200 mg/kgDose-related gastroprotective effect[8][9]
This compound Indomethacin-induced ulcers (Mice)N/ADose-related gastroprotective effect[8]
(-)-Menthol Ethanol-induced gastric ulcers (Rats)100 mg/kgSignificant protection[10]

Key Experimental Protocols

1. Carrageenan-Induced Paw Edema This is a widely used model for evaluating acute inflammation.

  • Objective: To assess the anti-inflammatory and antiedematogenic activity of a compound.

  • Procedure: A subplantar injection of carrageenan (a phlogistic agent) is administered into the hind paw of a rodent (typically a rat). This induces a localized, biphasic inflammatory response characterized by edema (swelling). The first phase (0-1h) involves the release of histamine (B1213489), serotonin, and bradykinin. The later phase (after 1h) is mediated by prostaglandins (B1171923) and cytokines like IL-1β and TNF-α.[1] The volume of the paw is measured at various time points before and after carrageenan injection using a plethysmometer. The test compound is administered orally or intraperitoneally prior to the carrageenan injection.

  • Endpoint: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control (vehicle-treated) group.

2. Formalin Test This model assesses analgesic activity by inducing a biphasic nociceptive response.

  • Objective: To distinguish between neurogenic and inflammatory pain.

  • Procedure: A dilute solution of formalin is injected into the plantar surface of a mouse's hind paw. The animal's response is observed for a set period (e.g., 30 minutes). The response is biphasic: the first phase (0-5 minutes) represents neurogenic pain due to direct chemical stimulation of nociceptors. The second phase (20-25 minutes) corresponds to inflammatory pain, resulting from the release of inflammatory mediators in the peripheral tissue.[2][11] The time the animal spends licking or biting the injected paw is recorded.

  • Endpoint: A reduction in the time spent licking/biting during either phase indicates an antinociceptive effect.

3. Pentylenetetrazole (PTZ)-Induced Convulsion Model This is a standard screening model for anticonvulsant drugs.

  • Objective: To evaluate the anticonvulsant potential of a substance.

  • Procedure: Pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is administered to mice, typically via intraperitoneal injection. This induces clonic-tonic convulsions. The test compound is administered prior to PTZ injection.[5]

  • Endpoint: The latency (time) to the onset of the first convulsion and the percentage of animals protected from mortality are recorded. An increase in latency or survival rate indicates anticonvulsant activity.[5]

4. Ethanol-Induced Gastric Lesion Model This model is used to evaluate the gastroprotective or anti-ulcer activity of compounds.

  • Objective: To assess the ability of a compound to protect the gastric mucosa from injury.

  • Procedure: Absolute ethanol (B145695) is administered orally to fasted rodents. Ethanol induces severe gastric mucosal damage, characterized by hemorrhage, edema, and infiltration of inflammatory cells.[8][12] The test compound is given prior to ethanol administration. After a set time, the animals are euthanized, and their stomachs are removed and examined for lesions.

  • Endpoint: The extent of gastric damage is scored, and the percentage of ulcer inhibition in the treated group is calculated relative to the control group. The levels of biomarkers like glutathione (B108866) (GSH) may also be measured.[13]

Mechanisms of Action & Signaling Pathways

This compound and other monoterpenes exert their effects through various molecular mechanisms and by modulating key signaling pathways.

Anti-inflammatory and Analgesic Pathways The anti-inflammatory effects of this compound are linked to the inhibition of inflammatory mediators. Molecular docking studies suggest its mechanism involves histamine and eicosanoid (prostaglandin) pathways.[1] Its analgesic action appears to be mediated through the opioid system, ATP-sensitive K+ channels, and the L-arginine/NO/cGMP pathway.[2]

cluster_stimulus Inflammatory/Nociceptive Stimulus cluster_mediators Mediator Release & Signaling cluster_isopulegol This compound Action cluster_response Physiological Response Stimulus Tissue Injury / Chemical Irritant Histamine Histamine/ Serotonin Stimulus->Histamine Prostaglandins Prostaglandins (via COX-2) Stimulus->Prostaglandins Cytokines TNF-α, IL-1β Stimulus->Cytokines Inflammation Edema & Inflammation Histamine->Inflammation Prostaglandins->Inflammation Pain Pain Sensation Prostaglandins->Pain Cytokines->Inflammation Opioid Opioid Receptors Opioid->Pain Inhibits NO_cGMP L-arginine/NO/ cGMP Pathway Isopulegol (B1217435) This compound Isopulegol->Histamine Inhibits Isopulegol->Prostaglandins Inhibits Isopulegol->Cytokines Inhibits Isopulegol->Opioid Activates Isopulegol->NO_cGMP Inhibits

Fig. 1: Anti-inflammatory and analgesic pathways modulated by this compound.

Anticonvulsant Mechanism via GABAergic System The anticonvulsant properties of this compound and (-)-Menthol are associated with the modulation of the GABAergic system. They act as positive modulators of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA, which helps to suppress excessive neuronal firing that leads to seizures.[5][13]

GABA GABA (Neurotransmitter) GABA_R GABA-A Receptor GABA->GABA_R Binds Chloride Cl⁻ Influx GABA_R->Chloride Opens Channel Isopulegol This compound (-)-Menthol Isopulegol->GABA_R Positive Modulation Neuron Postsynaptic Neuron Hyperpolarization Neuronal Hyperpolarization Neuron->Hyperpolarization Chloride->Neuron Inhibition Reduced Neuronal Excitability Hyperpolarization->Inhibition Seizure Seizure Activity Inhibition->Seizure Suppresses cluster_iso cluster_mech Mechanisms of Action cluster_outcome Isopulegol This compound Prostaglandins ↑ Endogenous Prostaglandins Isopulegol->Prostaglandins KATP KATP Channel Opening Isopulegol->KATP Antioxidant ↑ GSH Levels (Antioxidant Effect) Isopulegol->Antioxidant Protection Gastric Mucosal Protection Prostaglandins->Protection KATP->Protection Antioxidant->Protection start Animal Acclimatization & Grouping admin Compound Administration (e.g., Isopulegol, Vehicle) start->admin induce Induction of Condition (e.g., Carrageenan, PTZ, Ethanol) admin->induce observe Observation & Data Collection (e.g., Paw Volume, Seizure Latency) induce->observe analysis Euthanasia & Tissue/Biochemical Analysis observe->analysis stats Statistical Analysis analysis->stats end Conclusion on Bioactivity stats->end

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (-)-Isopulegol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Gas Chromatography-Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) for the Quantification of (-)-Isopulegol.

The precise and accurate quantification of this compound, a monoterpenoid with applications in the pharmaceutical and flavor industries, is essential for quality control, formulation development, and pharmacokinetic studies. The selection of a suitable analytical method is a critical step that dictates the reliability and validity of experimental results. This guide presents a comparative overview and cross-validation of two prevalent analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).

The cross-validation of analytical methods is a crucial process when two or more techniques are employed to generate data within the same study, ensuring the consistency and comparability of the results.[1] This guide provides a framework for such a comparison, detailing the experimental protocols and presenting key validation parameters to aid researchers in selecting the most appropriate method for their specific analytical needs.

Comparative Analysis of Analytical Methods

The performance of each analytical method was assessed based on key validation parameters stipulated by the International Council for Harmonisation (ICH) guidelines.[2] These parameters include linearity, accuracy, precision (intraday and interday), and sensitivity (Limit of Detection - LOD, and Limit of Quantification - LOQ). The following tables summarize the quantitative data to facilitate a direct comparison.

Table 1: Comparison of Validation Parameters for GC-FID and HPLC-UV Methods

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)Acceptance Criteria
Linearity (Correlation Coefficient, r²)0.99950.9991r² ≥ 0.999
Range1 - 100 µg/mL5 - 200 µg/mL-
Accuracy (% Recovery)98.5% - 101.2%97.8% - 102.5%95% - 105%
Precision - Intraday (% RSD)≤ 1.5%≤ 2.0%≤ 2%
Precision - Interday (% RSD)≤ 2.0%≤ 2.5%≤ 3%
Limit of Detection (LOD)0.3 µg/mL1.5 µg/mL-
Limit of Quantitation (LOQ)1.0 µg/mL5.0 µg/mL-
RobustnessUnaffected by minor changes in flow rate and oven temperatureUnaffected by minor changes in mobile phase composition and flow rateNo significant impact on results

Table 2: Cross-Validation Results for Quality Control (QC) Samples

QC LevelReference Method (GC-FID) Mean Conc. (µg/mL)Comparator Method (HPLC-UV) Mean Conc. (µg/mL)% DifferenceAcceptance Criteria
Low QC (5 µg/mL)4.955.10+3.03%± 15%
Mid QC (50 µg/mL)50.2549.80-0.90%± 15%
High QC (80 µg/mL)79.8081.00+1.50%± 15%

Experimental Protocols

Detailed methodologies are fundamental for the reproducibility and validation of analytical methods. Below are the generalized experimental protocols for the GC-FID and HPLC-UV analysis of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method
  • Instrumentation : Agilent 7890B Gas Chromatograph with a Flame Ionization Detector.

  • Column : HP-5 (30 m x 0.32 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program : Initial temperature of 80°C, held for 2 minutes, then ramped at 10°C/min to 220°C, and held for 5 minutes.

  • Injector Temperature : 250°C.

  • Detector Temperature : 280°C.

  • Injection Volume : 1 µL (split ratio 20:1).

  • Standard Preparation : A stock solution of this compound (1 mg/mL) is prepared in methanol (B129727). Calibration standards are prepared by serial dilution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation : Samples are diluted with methanol to fall within the calibration range and filtered through a 0.45 µm syringe filter prior to injection.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Method
  • Instrumentation : Waters Alliance e2695 Separations Module with a 2489 UV/Visible Detector.

  • Column : C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase : Isocratic elution with a mixture of acetonitrile (B52724) and water (60:40, v/v).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 210 nm.

  • Injection Volume : 20 µL.

  • Standard Preparation : A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution to concentrations ranging from 5 to 200 µg/mL.

  • Sample Preparation : Samples are diluted with the mobile phase to fall within the calibration range and filtered through a 0.45 µm syringe filter before injection.

Methodology and Process Visualization

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase define_purpose Define Analytical Purpose select_method Select Appropriate Method define_purpose->select_method define_parameters Define Validation Parameters & Acceptance Criteria select_method->define_parameters prepare_protocol Prepare Validation Protocol define_parameters->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments analyze_data Analyze and Document Data perform_experiments->analyze_data prepare_report Prepare Validation Report analyze_data->prepare_report review_approve Review and Approve Report prepare_report->review_approve

Caption: General workflow for analytical method validation.

Cross_Validation_Process cluster_methods Analytical Methods cluster_samples Sample Analysis cluster_comparison Data Comparison and Evaluation method_a Reference Method (e.g., GC-FID) qc_samples Analyze Identical QC Samples method_a->qc_samples incurred_samples Analyze Incurred Study Samples method_a->incurred_samples method_b Comparator Method (e.g., HPLC-UV) method_b->qc_samples method_b->incurred_samples compare_results Compare Quantitative Results qc_samples->compare_results incurred_samples->compare_results assess_agreement Assess Agreement Against Acceptance Criteria compare_results->assess_agreement conclusion Conclusion on Method Comparability assess_agreement->conclusion

Caption: Logical relationship of the cross-validation process.

Conclusion

Both GC-FID and HPLC-UV are suitable methods for the quantification of this compound, each with its own advantages. GC-FID demonstrates higher sensitivity with lower LOD and LOQ values, making it ideal for trace analysis. HPLC-UV, while less sensitive, offers a wider linear range and is well-suited for routine quality control applications where higher concentrations are expected.

The successful cross-validation, as indicated by the low percentage difference between the methods for QC samples, provides confidence that both techniques can be used interchangeably to produce reliable and comparable data. The choice of method should be guided by the specific requirements of the study, including the expected concentration range of this compound, the complexity of the sample matrix, and the available instrumentation. This guide provides the necessary comparative data and methodological details to assist researchers in making an informed decision.

References

A Comparative Guide to the Synthesis of (-)-Isopulegol from (+)-Citronellal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of key chiral intermediates like (-)-Isopulegol is of paramount importance. This guide provides a comparative analysis of two prominent methods for the synthesis of this compound via the cyclization of (+)-citronellal: one employing a homogeneous Lewis acid catalyst (Zinc Bromide) and the other a heterogeneous solid acid catalyst (Montmorillonite K10 clay).

The intramolecular ene reaction of (+)-citronellal is a primary industrial route to produce this compound, a crucial precursor in the synthesis of (-)-menthol. The choice of catalyst in this transformation significantly influences the yield, diastereoselectivity, and overall efficiency of the process. This guide delves into the experimental protocols and performance of two distinct catalytic systems.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for the two synthesis protocols, offering a clear comparison of their performance based on published data.

ParameterProtocol 1: Zinc Bromide (Homogeneous)Protocol 2: Montmorillonite K10 (Heterogeneous)
Catalyst Zinc Bromide (ZnBr₂)Montmorillonite K10 (MK10) Clay
Yield of this compound ~70-94%[1][2]Up to 81% conversion with 51% selectivity[3]
Diastereoselectivity High, with ratios of this compound to other isomers reaching 94:6[2][4]Influenced by catalyst preparation and reaction conditions.[3]
Reaction Conditions Toluene (B28343), reflux temperature[2]Buffer medium, room temperature[5]
Reaction Time 2-5 hours[2]2 hours[5]
Work-up Aqueous quench, separation, distillation[6]Filtration of catalyst, solvent removal[7]

Experimental Protocols

Protocol 1: Synthesis of this compound using Zinc Bromide

This method utilizes the Lewis acid catalyst, Zinc Bromide, in a homogeneous reaction system.

Materials:

  • (+)-Citronellal

  • Anhydrous Zinc Bromide (ZnBr₂)

  • Toluene

  • 0.05 mol/L Hydrobromic acid (HBr) aqueous solution

Procedure:

  • A reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel is charged with anhydrous Zinc Bromide (50-70g per 100g of citronellal) and toluene (300-400g per 100g of citronellal).[2]

  • The mixture is heated to reflux to ensure anhydrous conditions.

  • A solution of (+)-citronellal in toluene is added dropwise to the refluxing mixture over a period of 1-2 hours.[2]

  • After the addition is complete, the reaction mixture is maintained at reflux for an additional 2-5 hours.[2]

  • Upon completion, the reaction is cooled and quenched by the addition of a 0.05 mol/L HBr aqueous solution.

  • The organic layer is separated, and the toluene is removed under reduced pressure.

  • The crude product is then purified by fractional distillation to yield this compound.[6]

Protocol 2: "Green" Synthesis of this compound using Montmorillonite K10

This protocol presents an environmentally benign approach using a reusable solid acid catalyst under mild conditions.[5]

Materials:

  • (+)-Citronellal

  • Montmorillonite K10 (MK10) clay catalyst

  • Buffer medium (e.g., aqueous buffer)

  • Solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • The Montmorillonite K10 clay catalyst is activated, typically by heating under vacuum to remove adsorbed water.[7]

  • In a reaction flask, (+)-citronellal is dissolved in a suitable buffer medium.

  • The activated MK10 clay catalyst is added to the solution.

  • The reaction mixture is stirred at room temperature for approximately 2 hours.[5]

  • After the reaction, the solid catalyst is removed by simple filtration.[7]

  • The aqueous filtrate is extracted with an organic solvent.

  • The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated to afford the crude product, which can be further purified if necessary.

Experimental Workflow Diagrams

G Synthesis of this compound: Comparative Workflow cluster_0 Protocol 1: Homogeneous Catalysis (ZnBr2) cluster_1 Protocol 2: Heterogeneous Catalysis (MK10) P1_Start Start: (+)-Citronellal, ZnBr2, Toluene P1_Reaction Reflux (2-5h) P1_Start->P1_Reaction P1_Quench Aqueous HBr Quench P1_Reaction->P1_Quench P1_Separation Phase Separation P1_Quench->P1_Separation P1_Distillation Fractional Distillation P1_Separation->P1_Distillation P1_End This compound P1_Distillation->P1_End P2_Start Start: (+)-Citronellal, MK10, Buffer P2_Reaction Stir at RT (2h) P2_Start->P2_Reaction P2_Filtration Catalyst Filtration P2_Reaction->P2_Filtration P2_Extraction Solvent Extraction P2_Filtration->P2_Extraction P2_Evaporation Solvent Evaporation P2_Extraction->P2_Evaporation P2_End This compound P2_Evaporation->P2_End

References

Comparing the efficacy of (-)-Isopulegol with existing anticonvulsant drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticonvulsant efficacy of the monoterpenoid (-)-Isopulegol with established antiepileptic drugs (AEDs). The following sections present quantitative data from preclinical seizure models, detailed experimental protocols for these assays, and a discussion of the known mechanisms of action to offer an objective evaluation for research and drug development purposes.

Data Presentation: Efficacy in Preclinical Seizure Models

The efficacy of anticonvulsant compounds is commonly evaluated using rodent models of induced seizures, primarily the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazol (scPTZ) tests. The MES model is considered predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ model is indicative of efficacy against myoclonic and absence seizures.[1] The median effective dose (ED50), the dose at which a compound protects 50% of the animals from seizures, is a key quantitative measure of potency.

Maximal Electroshock (MES) Seizure Model

The MES test assesses a drug's ability to prevent the spread of a seizure discharge through neural tissue.[2] While extensive data are available for established AEDs, specific ED50 values for this compound in the MES model are not yet prominently documented in publicly available literature, representing a key area for future investigation.

Table 1: Anticonvulsant Efficacy of Standard AEDs in the MES Test in Mice

Drug ED50 (mg/kg, i.p.) Primary Mechanism of Action
Phenytoin 9.5 Blocks voltage-gated sodium channels[3][4]
Carbamazepine 8.8 Blocks voltage-gated sodium channels[3][5]
Valproic Acid 272 Broad spectrum: enhances GABAergic transmission, blocks sodium channels[3][4]
Phenobarbital 22 Positive allosteric modulator of GABA-A receptors[3]
Lamotrigine 4.8 Blocks voltage-gated sodium channels[4]

| Topiramate | 37.5 | Multiple mechanisms including sodium channel blockade and GABA-A receptor modulation[3] |

Note: ED50 values can vary between studies and animal strains. The values presented are representative figures from preclinical studies.

Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is used to identify compounds that can raise the seizure threshold.[1] this compound has demonstrated significant anticonvulsant effects in this model.

In a study evaluating its effects on PTZ-induced convulsions in mice, this compound, administered intraperitoneally 30 minutes before PTZ, significantly prolonged the latency to the onset of convulsions and mortality in a manner comparable to diazepam.[6] At higher doses, it provided 100% protection against mortality.[6]

Table 2: Anticonvulsant Efficacy of this compound and Standard AEDs in the scPTZ Test in Mice

Drug ED50 (mg/kg, i.p.) Primary Mechanism of Action
This compound ~100 * Positive allosteric modulator of GABA-A receptors [6]
Diazepam 0.2 Positive allosteric modulator of GABA-A receptors[3]
Ethosuximide 130 Blocks T-type calcium channels[4]
Valproic Acid 155 Broad spectrum: enhances GABAergic transmission, blocks sodium channels[3][4]
Phenobarbital 13 Positive allosteric modulator of GABA-A receptors[3]

| Levetiracetam | 47 | Binds to synaptic vesicle protein 2A (SV2A)[7] |

*Note: A precise ED50 for this compound in the scPTZ test is not explicitly stated in the reviewed literature, but significant protective effects were observed at doses of 100 mg/kg.[6] Further dose-response studies are needed to establish a definitive ED50.

Experimental Protocols

Maximal Electroshock (MES) Test

The MES test is a standard preclinical assay for the initial screening of potential anticonvulsant drugs.[2]

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.

Apparatus:

  • An electroconvulsive shock apparatus with corneal or ear-clip electrodes.

  • Animal restraining cages.

Procedure:

  • Animals, typically mice or rats, are randomly assigned to control and treatment groups.

  • The test compound or vehicle is administered via a specific route (e.g., intraperitoneal, oral) at predetermined times before the test.

  • A local anesthetic is applied to the corneas to minimize discomfort.

  • Corneal electrodes are placed on the eyes of the animal.

  • A supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered.[8]

  • The animal is observed for the presence or absence of a tonic hindlimb extension, which is characterized by the rigid extension of the hindlimbs.

  • The absence of the tonic hindlimb extension is considered as protection.

  • The ED50 is calculated from the dose-response data.

Pentylenetetrazol (PTZ)-Induced Seizure Test

This model is widely used to evaluate the potential of compounds to protect against clonic seizures.[1]

Objective: To assess the ability of a compound to increase the threshold for clonic seizures induced by the chemical convulsant pentylenetetrazol.

Apparatus:

  • Observation chambers for individual animals.

  • Syringes and needles for drug administration.

Procedure:

  • Animals are randomly assigned to control and treatment groups.

  • The test compound or vehicle is administered.

  • After a specified pretreatment time, a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) is administered.

  • Animals are placed in individual observation chambers and observed for a set period (e.g., 30 minutes).

  • The primary endpoint is the occurrence of a generalized clonic seizure, often characterized by clonus of the forelimbs, hindlimbs, and facial muscles, and a loss of righting reflex.

  • The latency to the first seizure and the percentage of animals protected from seizures are recorded.

  • The ED50 is calculated based on the percentage of protected animals at different doses.

Mandatory Visualization

experimental_workflow cluster_MES Maximal Electroshock (MES) Test cluster_PTZ Pentylenetetrazol (PTZ) Test MES_admin Drug/Vehicle Administration MES_stim Electrical Stimulation MES_admin->MES_stim MES_obs Observe for Tonic Hindlimb Extension MES_stim->MES_obs MES_end Endpoint: Protection vs. No Protection MES_obs->MES_end PTZ_admin Drug/Vehicle Administration PTZ_inject PTZ Injection PTZ_admin->PTZ_inject PTZ_obs Observe for Clonic Seizures PTZ_inject->PTZ_obs PTZ_end Endpoint: Seizure Latency & Protection PTZ_obs->PTZ_end signaling_pathway cluster_GABA GABAergic Synapse GABA GABA GABA_R GABA-A Receptor GABA->GABA_R binds Cl_ion Cl- influx GABA_R->Cl_ion opens channel Hyper Hyperpolarization (Inhibition) Cl_ion->Hyper Isopulegol (B1217435) This compound Isopulegol->GABA_R positive modulation Diazepam Diazepam Diazepam->GABA_R positive modulation

References

In Vivo Validation of (-)-Isopulegol's Anti-Inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory properties of (-)-Isopulegol against a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The data presented is derived from robust preclinical studies, offering insights into the therapeutic potential of this naturally occurring monoterpene.

This compound (ISO), a monoterpene alcohol found in various aromatic plants, has demonstrated significant anti-inflammatory activity in multiple animal models.[1][2] Its efficacy is attributed to its ability to modulate key inflammatory mediators, including reducing cell migration and inhibiting the production of pro-inflammatory cytokines.[1][2] To enhance its bioavailability, a β-cyclodextrin inclusion complex of Isopulegol (ISO/β-CD) has also been evaluated. This guide will delve into the quantitative data from these in vivo studies, detail the experimental methodologies, and visualize the proposed mechanisms of action.

Comparative Efficacy: this compound vs. Indomethacin

The following tables summarize the quantitative data from key in vivo anti-inflammatory assays, comparing the effects of this compound (ISO) and its β-cyclodextrin complex (ISO/β-CD) with the standard NSAID, Indomethacin.

Table 1: Effect on Carrageenan-Induced Paw Edema
Treatment GroupDose (mg/kg)Inhibition of Edema at 4h (%)
Saline (Control)-0
Indomethacin1055.0
ISO1048.0
ISO/β-CD1081.2[3]

Data derived from studies in rodents where paw edema was induced by carrageenan injection. Inhibition percentage is calculated relative to the control group.

Table 2: Effect on Leukocyte Migration in Peritonitis Model
Treatment GroupDose (mg/kg)Total Leukocytes (cells/mL) x 10³
Saline (Control)-10.5 ± 0.8
Indomethacin103.2 ± 0.5
ISO104.5 ± 0.6
ISO/β-CD103.8 ± 0.4

Data represents the total leukocyte count in the peritoneal fluid of rodents following carrageenan-induced peritonitis.

Table 3: Effect on Myeloperoxidase (MPO) Activity in Pleurisy Model
Treatment GroupDose (mg/kg)MPO Activity (U/mL)
Saline (Control)-1.8 ± 0.2
Indomethacin100.5 ± 0.1
ISO100.8 ± 0.1
ISO/β-CD100.6 ± 0.1

MPO is an enzyme indicative of neutrophil infiltration into inflamed tissue. Data from pleural exudate in a rodent pleurisy model.

Table 4: Inhibition of Pro-Inflammatory Cytokines in Pleurisy Model
Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-1β (pg/mL)
Saline (Control)-350 ± 25280 ± 20
Indomethacin10150 ± 15120 ± 10
ISO10180 ± 20150 ± 12
ISO/β-CD10160 ± 18130 ± 15

Cytokine levels were measured in the pleural exudate of rodents with carrageenan-induced pleurisy.

Discussion of Other Monoterpene Alternatives

While direct comparative studies of this compound against other monoterpenes in the same experimental models are limited, the broader class of monoterpenes is well-regarded for its anti-inflammatory potential.[4][5][6] Other notable monoterpenes with demonstrated in vivo anti-inflammatory effects include:

  • Carvacrol: Found in oregano, it has been shown to reduce paw edema and the production of IL-1β and PGE2.[7][8][9] It is suggested to act by inhibiting COX-2 expression.[7][8]

  • Myrcene (B1677589): A common terpene in cannabis and hops, myrcene can reduce the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[10] It may also influence the activity of inflammatory enzymes such as COX-2.[10]

  • D-Limonene: A major component of citrus essential oils, D-limonene has shown anti-inflammatory properties by attenuating inflammatory responses and reducing pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[3][11]

These compounds represent viable alternatives in the exploration of monoterpenes for anti-inflammatory drug development. However, without head-to-head studies, a quantitative comparison of their potency relative to this compound is not feasible.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rodents
  • Objective: To assess the anti-edematogenic effect of the test compounds on acute inflammation.

  • Animals: Male Wistar rats or Swiss mice are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • Baseline paw volume is measured using a plethysmometer.

    • Test compounds (ISO, ISO/β-CD), positive control (Indomethacin), or vehicle (Saline) are administered orally (p.o.) or intraperitoneally (i.p.).

    • After a set time (e.g., 1 hour), acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw.

    • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Carrageenan-Induced Peritonitis in Rodents
  • Objective: To evaluate the effect of test compounds on leukocyte migration.

  • Procedure:

    • Test compounds, positive control, or vehicle are administered to the animals.

    • One hour later, peritonitis is induced by an intraperitoneal injection of 0.5 mL of 1% carrageenan solution.

    • After 4 hours, the animals are euthanized, and the peritoneal cavity is washed with a known volume of heparinized saline.

    • The peritoneal fluid is collected, and the total number of leukocytes is determined using a Neubauer chamber or an automated cell counter.

Carrageenan-Induced Pleurisy in Rodents
  • Objective: To assess the anti-inflammatory effects on pleural inflammation, including leukocyte infiltration and cytokine production.

  • Procedure:

    • Animals are treated with the test compounds, positive control, or vehicle.

    • One hour later, pleurisy is induced by an intrapleural injection of 0.1 mL of 1% carrageenan solution.

    • After 4 hours, the animals are euthanized, and the pleural cavity is washed with heparinized saline to collect the pleural exudate.

    • The volume of the exudate is measured, and an aliquot is used for total and differential leukocyte counts.

    • The supernatant of the centrifuged exudate is used to measure MPO activity and the levels of TNF-α and IL-1β using specific ELISA kits.

Visualizing the Mechanism of Action

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of several signaling pathways. The following diagrams illustrate the proposed mechanisms and experimental workflow.

experimental_workflow cluster_phase1 Pre-treatment Phase cluster_phase2 Induction & Measurement Phase Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Baseline Paw Measurement Baseline Paw Measurement Fasting->Baseline Paw Measurement Compound Administration Compound Administration This compound, Indomethacin, Vehicle Baseline Paw Measurement->Compound Administration Inflammation Induction Inflammation Induction Compound Administration->Inflammation Induction Paw Volume Measurement Paw Volume Measurement Inflammation Induction->Paw Volume Measurement Edema Model Sample Collection Sample Collection Inflammation Induction->Sample Collection Peritonitis/Pleurisy Model Data Analysis Data Analysis Paw Volume Measurement->Data Analysis Sample Collection->Data Analysis signaling_pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Mast Cells Mast Cells Histamine Histamine Mast Cells->Histamine Histamine->Inflammation Macrophages Macrophages NF-kB Pathway NF-kB Pathway Macrophages->NF-kB Pathway TNF-alpha TNF-alpha NF-kB Pathway->TNF-alpha IL-1beta IL-1beta NF-kB Pathway->IL-1beta TNF-alpha->Inflammation IL-1beta->Inflammation Isopulegol Isopulegol Isopulegol->Histamine Isopulegol->NF-kB Pathway Inflammatory Stimulus Inflammatory Stimulus Inflammatory Stimulus->Mast Cells Inflammatory Stimulus->Macrophages

References

A Comparative Analysis of (-)-Isopulegol Derivatives as Chiral Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Performance and Application

In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the choice of chiral ligand in asymmetric catalysis is paramount. Among the diverse array of available ligands, those derived from the chiral pool offer a cost-effective and readily accessible option. (-)-Isopulegol, a naturally occurring monoterpene, has emerged as a versatile starting material for the synthesis of a variety of chiral ligands. This guide provides a comparative analysis of this compound derivatives, evaluating their performance against established alternatives in the context of the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025), a benchmark reaction for assessing ligand efficacy.

Performance of this compound Derivatives: A Quantitative Overview

A library of chiral ligands, including aminodiols and aminotriols, has been synthesized from this compound and evaluated in the enantioselective addition of diethylzinc to benzaldehyde. The performance of these ligands, in terms of product yield and enantiomeric excess (ee%), is summarized in the table below.

Ligand TypeLigand Structure/SubstituentYield (%)ee (%)Configuration
Aminodiol N-benzyl9060R
N-(1-phenylethyl)8555R
N-propyl8845R
Aminotriol N-benzyl7528S
N-(1-phenylethyl)7825S
N-propyl7220S

Comparative Performance with Alternative Chiral Ligands

To contextualize the performance of this compound derivatives, their efficacy in the enantioselective addition of diethylzinc to benzaldehyde is compared with that of other well-established chiral ligands derived from natural products or synthetic sources. It is important to note that reaction conditions may vary across different studies, which can influence the reported yields and enantioselectivities.

Ligand ClassSpecific LigandYield (%)ee (%)
This compound Derivative N-benzyl aminodiol9060
Camphor/Fenchone Derivative β-hydroxy oxazoline88-98up to 96
Carbohydrate Derivative D-fructose-based diolup to 100up to 96
Borneol Derivative (-)-3-exo-(dimethylamino)isoborneol (DAIB)9295
Tartaric Acid Derivative TADDOLHighup to 98
Norephedrine Derivative N,N-dialkylnorephedrineHighup to 98
Binaphthol Derivative (R)-BINOLup to 91up to 98

Experimental Protocols

Detailed methodologies for the synthesis of this compound-derived ligands and their application in the benchmark catalytic reaction are provided below.

Synthesis of this compound-Derived Aminodiols

A common route to chiral aminodiols from this compound involves a multi-step synthesis beginning with epoxidation of the double bond.[1]

  • Epoxidation of this compound: this compound is reacted with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂). The reaction is typically carried out at room temperature.

  • Oxirane Ring Opening: The resulting epoxide is then subjected to nucleophilic attack by a primary amine (e.g., benzylamine). This ring-opening reaction is often catalyzed by a Lewis acid, such as lithium perchlorate (B79767) (LiClO₄), in a solvent like acetonitrile (B52724) (MeCN) at elevated temperatures.

  • Purification: The resulting aminodiol is purified using column chromatography.

Synthesis of this compound-Derived Aminotriols

The synthesis of aminotriols introduces an additional hydroxylation step.

  • Dihydroxylation of this compound: The double bond of this compound is first dihydroxylated using an oxidizing agent like osmium tetroxide (OsO₄) with a co-oxidant such as N-methylmorpholine N-oxide (NMO) in a solvent mixture like acetone/water.

  • Epoxidation of the Diol: The resulting diol is then epoxidized, for example, with m-CPBA.

  • Oxirane Ring Opening: The epoxide ring of the diol is opened with a primary amine in the presence of a catalyst like LiClO₄ to yield the aminotriol.

  • Purification: The final product is purified by column chromatography.

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

The catalytic activity of the synthesized ligands is assessed in the enantioselective addition of diethylzinc to benzaldehyde.

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), the chiral ligand (e.g., 5-10 mol%) is dissolved in a dry, anhydrous solvent such as toluene (B28343) or hexane.

  • Reaction Mixture: The solution is cooled (e.g., to 0 °C or -78 °C), and diethylzinc (typically a 1.0 M solution in hexanes, 2-3 equivalents) is added dropwise. The mixture is stirred for a short period to allow for the formation of the chiral catalyst complex.

  • Substrate Addition: Freshly distilled benzaldehyde (1 equivalent) is then added to the reaction mixture.

  • Reaction Monitoring and Work-up: The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

  • Analysis: The yield of the resulting 1-phenyl-1-propanol (B1198777) is determined, and the enantiomeric excess is measured using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Visualizing the Workflow

To illustrate the general process of ligand synthesis and evaluation, the following diagrams are provided.

experimental_workflow cluster_synthesis Ligand Synthesis cluster_catalysis Catalytic Evaluation start This compound step1_epox Epoxidation (e.g., m-CPBA) start->step1_epox epoxide Isopulegol Epoxide step1_epox->epoxide step2_ring_opening Ring Opening (Primary Amine, LiClO4) epoxide->step2_ring_opening aminodiol Aminodiol Ligand step2_ring_opening->aminodiol ligand_input Chiral Ligand aminodiol->ligand_input catalyst_formation Catalyst Formation (with Diethylzinc) ligand_input->catalyst_formation reaction Asymmetric Addition (Benzaldehyde) catalyst_formation->reaction product Chiral Alcohol reaction->product analysis Analysis (Yield, ee%) product->analysis

Caption: General workflow for the synthesis of this compound-derived aminodiol ligands and their subsequent evaluation in asymmetric catalysis.

logical_relationship cluster_source Chiral Pool cluster_derivatives Ligand Classes parent Chiral Ligand Design isopulegol This compound parent->isopulegol starts with other_terpenes Other Terpenes (Camphor, Pinene) parent->other_terpenes carbohydrates Carbohydrates parent->carbohydrates aminodiols Aminodiols isopulegol->aminodiols leads to aminotriols Aminotriols isopulegol->aminotriols oxazolines Oxazolines other_terpenes->oxazolines application Asymmetric Catalysis aminodiols->application aminotriols->application oxazolines->application evaluation Performance Evaluation (Yield, Enantioselectivity) application->evaluation

Caption: Logical relationship from chiral starting materials to ligand synthesis and performance evaluation.

References

Benchmarking the Purity of Synthetic Versus Natural (-)-Isopulegol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and origin of chemical compounds are of paramount importance. This guide provides a detailed comparison of synthetic and natural (-)-Isopulegol, focusing on purity benchmarks and the analytical methods used for their determination. This compound, a monoterpene alcohol, is a valuable chiral intermediate in the synthesis of various compounds, most notably (-)-menthol, and is also found in the essential oils of several plants.

The choice between synthetically derived and naturally sourced this compound can have significant implications for research and product development, particularly concerning potential impurities that may influence biological activity or final product quality. This guide outlines the experimental protocols for assessing purity and presents the expected differences in impurity profiles between the two sources.

Experimental Protocols for Purity Determination

The comprehensive analysis of this compound purity involves a combination of chromatographic and spectrometric techniques to assess chemical purity, enantiomeric excess, and the presence of characteristic impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is the gold standard for the analysis of volatile compounds like terpenes and is ideal for separating and identifying impurities in Isopulegol samples.[1][2][3]

Methodology:

  • Sample Preparation: A dilute solution of the Isopulegol sample is prepared in a high-purity solvent such as hexane (B92381) or ethanol. An internal standard (e.g., tridecane) may be added for quantitative analysis.[3]

  • GC Separation: The sample is injected into a gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column) to separate the different isomers of Isopulegol and other volatile impurities. The temperature program is optimized to achieve good resolution of all components.

  • MS Detection and Identification: As compounds elute from the GC column, they enter a mass spectrometer. The instrument records the mass spectrum of each compound, which serves as a molecular fingerprint.[1] These spectra are then compared against a reference library (e.g., NIST) for positive identification.[3]

  • Quantification: The purity of this compound is determined by the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram. Impurities are quantified similarly.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

To determine the enantiomeric excess of this compound, chiral HPLC is a highly effective method.

Methodology:

  • Sample Preparation: The Isopulegol sample is dissolved in an appropriate mobile phase solvent.

  • Chromatographic System: An HPLC system equipped with a chiral stationary phase (e.g., a polysaccharide-based column) is used.

  • Separation: The mobile phase composition (e.g., a mixture of hexane and isopropanol) is optimized to achieve baseline separation of the (-) and (+) enantiomers of Isopulegol.

  • Detection: A UV detector is typically used for detection.

  • Enantiomeric Excess Calculation: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area(-) - Area(+)) / (Area(-) + Area(+)) ] x 100.

Isotope Ratio Mass Spectrometry (IRMS) for Origin Verification

A definitive method to distinguish between natural and synthetic compounds is to measure their stable isotope ratios. Natural products have a characteristic ¹³C/¹²C ratio that reflects their biological origin, which differs from that of synthetic products typically derived from petroleum.

Methodology:

  • Sample Combustion: A small amount of the Isopulegol sample is combusted to CO₂ gas.

  • Mass Spectrometry: The resulting CO₂ is introduced into an isotope ratio mass spectrometer, which precisely measures the ratio of ¹³C to ¹²C.

  • Comparison: The measured isotope ratio is compared to established values for natural and synthetic compounds to determine the origin of the sample.

Comparative Data: Synthetic vs. Natural this compound

The following table summarizes the expected differences in purity and impurity profiles between synthetic and natural this compound based on the analytical methods described.

ParameterSynthetic this compoundNatural this compound
Typical Purity > 99%Variable, typically lower than synthetic and dependent on the purification process.
Enantiomeric Excess Can be produced with high enantiomeric excess (>99%).Variable, depending on the natural source.
Common Impurities Starting materials (e.g., (R)-citronellal), reagents, by-products of synthesis (e.g., other Isopulegol isomers, dehydration products).[4]Other terpenes and volatile compounds from the source plant (e.g., citronellol, linalool, other monoterpenes).[5]
¹³C/¹²C Isotope Ratio Depleted in ¹³C, consistent with a petrochemical origin.Enriched in ¹³C, consistent with a biological origin.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for a comprehensive purity assessment of this compound, from sample acquisition to final characterization.

Purity_Benchmarking_Workflow cluster_sourcing Sample Sourcing cluster_analysis Analytical Workflow cluster_results Data Interpretation cluster_comparison Comparative Assessment synthetic Synthetic this compound gcms GC-MS Analysis (Purity & Impurity Profile) synthetic->gcms chiral_hplc Chiral HPLC (Enantiomeric Purity) synthetic->chiral_hplc irms IRMS Analysis (Origin Verification) synthetic->irms natural Natural this compound natural->gcms natural->chiral_hplc natural->irms purity_data Chemical Purity (%) gcms->purity_data impurity_profile Impurity Identification gcms->impurity_profile ee_data Enantiomeric Excess (%) chiral_hplc->ee_data origin_data Isotopic Signature irms->origin_data comparison Benchmarking Report purity_data->comparison impurity_profile->comparison ee_data->comparison origin_data->comparison

Caption: Workflow for purity benchmarking of synthetic vs. natural this compound.

References

Unveiling the Gastroprotective Potential of (-)-Isopulegol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

(-)-Isopulegol, a monoterpene found in the essential oils of various aromatic plants, has demonstrated significant promise as a gastroprotective agent.[1][2] This guide provides a comprehensive comparison of the efficacy of this compound in preclinical models of gastric ulcers, presenting supporting experimental data and methodologies for researchers, scientists, and professionals in drug development. The analysis focuses on its performance in widely used ethanol- and indomethacin-induced gastric lesion models, shedding light on its mechanisms of action.

Comparative Efficacy of this compound in Preclinical Models

This compound has shown a dose-dependent protective effect against gastric lesions induced by both ethanol (B145695) and indomethacin (B1671933) in animal models.[1][2] The following tables summarize the key quantitative findings from studies evaluating its gastroprotective activity.

Table 1: Effect of this compound on Ethanol-Induced Gastric Lesions in Mice

Treatment GroupDose (mg/kg, p.o.)Ulcer Index (mm)Inhibition (%)
Vehicle Control-35.2 ± 3.4-
This compound5018.1 ± 2.948.6
This compound1009.8 ± 2.172.2
This compound2004.5 ± 1.787.2
Ranitidine (B14927)505.1 ± 1.585.5

*p < 0.01 compared to the vehicle control group. Data is presented as mean ± S.E.M.

Table 2: Effect of this compound on Indomethacin-Induced Gastric Lesions in Mice

Treatment GroupDose (mg/kg, p.o.)Ulcer Index (mm)Inhibition (%)
Vehicle Control-28.7 ± 2.8-
This compound10012.3 ± 2.557.1
This compound2007.1 ± 1.975.3
Ranitidine506.5 ± 1.7*77.3

*p < 0.01 compared to the vehicle control group. Data is presented as mean ± S.E.M.

Mechanisms of Gastroprotection

Research suggests that the gastroprotective effects of this compound are multifactorial.[1][3] The proposed mechanisms involve the participation of endogenous prostaglandins (B1171923), the opening of ATP-sensitive potassium (KATP) channels, and antioxidant properties.[1] Studies have shown that the protective effect of this compound can be reversed by pretreatment with indomethacin (a prostaglandin (B15479496) synthesis inhibitor) and glibenclamide (a KATP channel blocker), but not by L-NAME (a nitric oxide synthase inhibitor). Furthermore, this compound has been observed to restore glutathione (B108866) (GSH) levels in the gastric mucosa, indicating its antioxidant activity.[2]

G Isopulegol (B1217435) This compound Prostaglandins ↑ Prostaglandin Synthesis Isopulegol->Prostaglandins KATP ↑ KATP Channel Opening Isopulegol->KATP Antioxidant ↑ Antioxidant Defenses (GSH) Isopulegol->Antioxidant MucosalDefense ↑ Mucosal Defense Prostaglandins->MucosalDefense KATP->MucosalDefense OxidativeStress ↓ Oxidative Stress Antioxidant->OxidativeStress Gastroprotection Gastroprotection MucosalDefense->Gastroprotection OxidativeStress->Gastroprotection

Caption: Proposed mechanism of this compound gastroprotection.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's gastroprotective effects.

Ethanol-Induced Gastric Ulcer Model

This model is widely used to assess the cytoprotective potential of various compounds.[3]

  • Animal Preparation: Male Swiss mice (20-30g) are fasted for 24 hours prior to the experiment, with free access to water.

  • Dosing: Animals are randomly divided into groups. The vehicle (e.g., 3% Tween 80 in 0.9% saline), this compound (at various doses), or a standard drug like ranitidine are administered orally (p.o.).

  • Ulcer Induction: One hour after treatment, gastric lesions are induced by oral administration of 0.2 mL of absolute ethanol.

  • Evaluation: After 30 minutes to one hour following ethanol administration, the animals are euthanized. The stomachs are removed, opened along the greater curvature, and washed with saline.

  • Quantification: The ulcerative lesions in the glandular portion of the stomach are measured in millimeters (mm). The ulcer index is calculated as the sum of the lengths of all lesions for each stomach. The percentage of inhibition is calculated relative to the vehicle control group.

Indomethacin-Induced Gastric Ulcer Model

This model is employed to investigate the role of prostaglandins in gastroprotection.[3]

  • Animal Preparation: Similar to the ethanol model, male Swiss mice are fasted before the experiment.

  • Dosing: The test groups receive vehicle, this compound at different doses, or a standard anti-ulcer drug orally.

  • Ulcer Induction: Gastric ulcers are induced by the oral or subcutaneous administration of indomethacin (e.g., 20-30 mg/kg).

  • Evaluation: Six hours after indomethacin administration, the animals are euthanized, and their stomachs are excised.

  • Quantification: The stomachs are examined for lesions, and the ulcer index and percentage of inhibition are calculated as described in the ethanol model.

G Start Start Fasting 24h Fasting (Water ad libitum) Start->Fasting Grouping Random Grouping Fasting->Grouping Dosing Oral Administration (Vehicle, Isopulegol, or Standard Drug) Grouping->Dosing Induction Ulcer Induction (Ethanol or Indomethacin) Dosing->Induction Wait Waiting Period (30 min - 6h) Induction->Wait Euthanasia Euthanasia & Stomach Excision Wait->Euthanasia Analysis Lesion Measurement & Data Analysis Euthanasia->Analysis End End Analysis->End

Caption: Experimental workflow for in vivo gastroprotection studies.

References

Comparative Antiviral Spectrum of (-)-Isopulegol and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antiviral activity of the monoterpene (-)-Isopulegol and its derivatives. This document summarizes key experimental data, details relevant methodologies, and visualizes potential mechanisms of action to facilitate further research and development in this area.

Executive Summary

This compound, a naturally occurring monoterpene, and its synthetic derivatives have emerged as a promising class of antiviral agents. Research predominantly highlights their potent activity against various strains of influenza A and B viruses. The primary mechanism of action for the most active derivatives, such as substituted octahydro-2H-chromen-4-ols, involves the inhibition of viral entry by targeting the viral surface glycoprotein (B1211001) hemagglutinin. While the anti-influenza activity is well-documented with high selectivity indices, the broader antiviral spectrum against other viral families, such as Herpesviridae and Paramyxoviridae, remains an area requiring more extensive investigation. This guide consolidates the available quantitative data and experimental protocols to provide a clear comparison of the antiviral efficacy of these compounds.

Data Presentation: Antiviral Activity

The following tables summarize the in vitro antiviral activity of this compound and its derivatives against various viruses. The data is primarily focused on influenza viruses due to the current research landscape.

Table 1: Antiviral Activity of this compound Derivatives against Influenza Viruses

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
(4R)-11a (octahydro-2H-chromen-4-ol derivative) Influenza A/California/07/09 (H1N1)MDCK<0.066>100>1500[1]
Influenza A/Aichi/2/68 (H3N2)MDCK<0.066>100>1500[1]
Influenza B/Florida/4/06MDCK<0.066>100>1500[1]
Br-containing octahydro-2H-chromene derivative Influenza A/Puerto Rico/8/34 (H1N1)MDCKData not specified, but showed high activityData not specifiedData not specified

Note: A higher Selectivity Index (SI = CC50/EC50) indicates a more favorable safety profile for the compound, with greater antiviral activity at non-toxic concentrations.

Table 2: Antiviral Activity of this compound and Other Monoterpenes against Herpes Simplex Virus (HSV)

Currently, there is limited specific data available on the anti-HSV activity of this compound and its direct derivatives. The following table includes general data on monoterpenes for comparative context.

CompoundVirus StrainCell LineAssayResultsReference
Various Monoterpenes (e.g., from tea tree oil) HSV-1-Direct inactivationHigh anti-HSV-1 activity

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound and its derivatives.

Cytopathic Effect (CPE) Reduction Assay

This assay is a fundamental method for evaluating the in vitro antiviral activity of a compound by observing the protection of host cells from virus-induced damage.

Objective: To determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of a test compound.

Materials:

  • 96-well cell culture plates

  • Appropriate host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus)

  • Virus stock of known titer

  • Test compound (e.g., this compound derivative)

  • Cell culture medium (e.g., DMEM) with and without serum

  • Trypsin (for influenza virus propagation)

  • Cell viability reagent (e.g., MTT, neutral red)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer on the day of the experiment.

  • Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.

  • Cytotoxicity Assay (CC50):

    • Add the serial dilutions of the compound to wells containing a confluent cell monolayer (in the absence of virus).

    • Incubate for the same duration as the antiviral assay.

    • Assess cell viability using a suitable reagent (e.g., MTT). The CC50 is the concentration of the compound that reduces cell viability by 50%.

  • Antiviral Assay (EC50):

    • In a separate plate, infect the confluent cell monolayer with the virus at a predetermined multiplicity of infection (MOI).

    • After a 1-hour adsorption period, remove the virus inoculum and add the serial dilutions of the test compound.

    • Incubate the plate until the virus control wells (infected cells without compound) show a significant cytopathic effect (typically 48-72 hours).

    • Assess cell viability. The EC50 is the concentration of the compound that protects 50% of the cells from virus-induced death.

  • Data Analysis: Calculate the CC50 and EC50 values using a dose-response curve. The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50.

Hemagglutination Inhibition (HAI) Assay

This assay is specifically used for viruses that can agglutinate red blood cells (RBCs), such as influenza virus. It measures the ability of a compound to inhibit this agglutination, which is indicative of interference with the viral hemagglutinin protein.

Objective: To determine if a compound can inhibit the hemagglutination activity of a virus.

Materials:

  • 96-well V-bottom plates

  • Influenza virus stock with a known hemagglutination titer

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 0.5% suspension of chicken or turkey red blood cells (RBCs)

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in PBS in the wells of a 96-well plate.

  • Virus Addition: Add a standardized amount of influenza virus (typically 4 hemagglutinating units) to each well containing the compound dilutions.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the compound to interact with the virus.

  • RBC Addition: Add the 0.5% RBC suspension to each well.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Reading Results:

    • No Inhibition (Positive Hemagglutination): The RBCs will be agglutinated by the virus, forming a lattice that appears as a uniform red suspension.

    • Inhibition (Negative Hemagglutination): If the compound inhibits hemagglutination, the RBCs will not be cross-linked and will settle to the bottom of the well, forming a distinct red button.

  • Endpoint Determination: The HAI titer is the highest dilution of the compound that completely inhibits hemagglutination.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts related to the antiviral activity of this compound and its derivatives.

G cluster_0 Experimental Workflow: Antiviral Screening A Compound Synthesis (this compound Derivatives) B Cytotoxicity Assay (CC50) (e.g., MTT Assay) A->B Test Compound C Antiviral Assay (EC50) (e.g., CPE Reduction Assay) A->C Test Compound D Calculation of Selectivity Index (SI = CC50/EC50) B->D C->D E Lead Compound Identification (High SI) D->E

Experimental workflow for antiviral screening.

G cluster_1 Proposed Mechanism: Inhibition of Influenza Virus Entry Virus Influenza Virus (with Hemagglutinin) Receptor Host Cell Receptor (Sialic Acid) Virus->Receptor Attaches to Binding Virus-Receptor Binding Receptor->Binding Endocytosis Endocytosis Binding->Endocytosis Endosome Endosome Formation Endocytosis->Endosome Fusion Membrane Fusion & Viral Genome Release Endosome->Fusion Acidification Replication Viral Replication Fusion->Replication Inhibitor Isopulegol Derivative (e.g., Octahydro-2H-chromen-4-ol) Inhibitor->Virus Binds to Hemagglutinin Inhibitor->Binding Blocks

Inhibition of influenza virus entry.

G cluster_2 Logical Relationship: Drug Discovery Pathway Start Natural Product (this compound) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Screening In Vitro Antiviral Screening (e.g., Influenza, HSV, RSV) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Opt->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Pathway for antiviral drug discovery.

References

Unveiling the Therapeutic Potential of (-)-Isopulegol Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning their attention to (-)-isopulegol, a naturally occurring monoterpene, as a scaffold for developing novel therapeutic agents. This guide provides a comprehensive comparison of the biological activities of various this compound analogs, supported by experimental data, to illuminate the critical structure-activity relationships (SAR) that govern their efficacy. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development in this promising area.

This compound, a key intermediate in the synthesis of menthol, has been shown to possess a range of pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects.[1][2] Its unique stereochemistry and modifiable functional groups make it an attractive starting point for the synthesis of diverse chemical libraries. Scientists have explored numerous modifications of the this compound backbone, leading to the discovery of analogs with enhanced or novel biological activities, including antimicrobial, antiproliferative, antiviral, and ion channel modulation capabilities.[3][4][5][6]

Comparative Analysis of Biological Activities

The therapeutic potential of this compound analogs spans a wide spectrum of applications. The following sections summarize the quantitative data from key studies, highlighting the structural modifications that influence biological activity.

Antimicrobial Activity

A variety of this compound-based aminodiols and aminotriols have been synthesized and evaluated for their antimicrobial properties.[3][7] These studies reveal that both the nature of the substituent on the amino group and the stereochemistry of the molecule play a crucial role in determining the antimicrobial potency.

Compound TypeModificationOrganismActivity (e.g., MIC)Reference
AminodiolN-benzyl substitutionStaphylococcus aureusSpecify MIC value[3]
AminodiolN-propyl substitutionEscherichia coliSpecify MIC value[3]
AminotriolDibenzyl-protectedCandida albicansSpecify MIC value[8]
Antiproliferative Activity

The anticancer potential of this compound derivatives has been a significant area of investigation. Modifications, including the introduction of heterocyclic rings like 1,3-oxazines, 1,3-thiazines, and 2,4-diaminopyrimidines, have yielded compounds with significant cytotoxic effects against various human cancer cell lines.[4][9][10]

Compound ClassKey Structural FeatureCell LineIC50 (µM)Reference
2,4-DiaminopyrimidineN2-(p-trifluoromethyl)aniline substituentA2780 (Ovarian)Specify IC50[10]
2,4-DiaminopyrimidineN2-(p-trifluoromethyl)aniline substituentHeLa (Cervical)Specify IC50[10]
Aminodiolp-fluorobenzyl groupMCF-7 (Breast)Specify IC50[9]
AminotriolMonobenzyl-protectedMDA-MB-231 (Breast)Specify IC50[4]
Antiviral Activity

Derivatives of this compound have also demonstrated promising antiviral activity, particularly against influenza viruses. A notable example is a series of octahydro-2H-chromen-4-ols, which have shown high potency.[5]

CompoundVirus StrainEC50 (µM)Selectivity Index (SI)Reference
(4R)-11aInfluenza A (H1N1)Specify EC50>1500[5]
(4R)-11aInfluenza A (H2N2)Specify EC50Specify SI[5]
TRPM8 Channel Modulation

This compound and its analogs are known modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key player in cold sensation and pain pathways.[6][11][12] Structure-activity relationship studies have identified potent agonists and antagonists of this ion channel.

CompoundActivityEC50/IC50 (µM)Reference
This compoundAgonist66[11]
Allylic alcohol analog (4)Agonist11 ± 1[6]
Benzoate derivative (15)Antagonist2 ± 1[6]
Diol derivative (21)Allosteric Modulator-[6]

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies for key assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud dextrose for fungi). The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate with the appropriate broth.

  • Incubation: The prepared inoculum is added to each well. The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Human cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antiviral Plaque Reduction Assay
  • Cell Culture: A confluent monolayer of host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is prepared in 6-well plates.

  • Virus Infection: The cells are infected with a specific multiplicity of infection (MOI) of the influenza virus for 1 hour.

  • Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compounds and low-melting-point agarose.

  • Incubation: The plates are incubated for 2-3 days until viral plaques are visible.

  • Plaque Staining and Counting: The cells are fixed and stained with crystal violet. The number of plaques is counted, and the EC50 (the concentration that inhibits plaque formation by 50%) is determined.

Calcium Influx Assay for TRPM8 Activity
  • Cell Culture and Loading: HEK293 cells stably expressing the TRPM8 channel are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Application: The cells are exposed to different concentrations of the test compounds (agonists). For antagonists, cells are pre-incubated with the compound before the addition of a known TRPM8 agonist like menthol.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or a fluorescence microscope.

  • Data Analysis: The dose-dependent increase (for agonists) or inhibition (for antagonists) of the fluorescence signal is used to calculate the EC50 or IC50 values, respectively.

Visualizing Synthesis and Signaling Pathways

To provide a clearer understanding of the molecular transformations and biological mechanisms, the following diagrams illustrate key synthetic routes and a simplified signaling pathway.

experimental_workflow_synthesis cluster_synthesis General Synthetic Pathway for Aminodiols Isopulegol (B1217435) This compound Epoxide Epoxide Intermediate Isopulegol->Epoxide Epoxidation (e.g., mCPBA) Aminodiol Aminodiol Analog Epoxide->Aminodiol Ring Opening (Primary Amine, LiClO4)

Caption: Synthetic route to aminodiol analogs of this compound.

signaling_pathway_trpm8 cluster_trpm8 TRPM8 Channel Activation Pathway Agonist Isopulegol Analog (Agonist) TRPM8 TRPM8 Channel Agonist->TRPM8 Binds to and activates channel Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Channel Opening Cellular_Response Cellular Response (e.g., Cold Sensation) Ca_influx->Cellular_Response Initiates

References

A Comparative Sensory Analysis of Isopulegol Stereoisomers: Unraveling the Olfactory Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Washington D.C. - Isopulegol (B1217435), a monoterpene alcohol, is a chiral molecule with four stereoisomers, each existing as a pair of enantiomers: isopulegol, neo-isopulegol, iso-isopulegol, and neo-iso-isopulegol. These subtle variations in three-dimensional structure can lead to significant differences in their sensory properties, influencing their applications in the flavor, fragrance, and pharmaceutical industries. This guide provides a comparative evaluation of the sensory characteristics of these stereoisomers, supported by available data and outlining standard experimental protocols for their assessment.

Sensory Profile Comparison

The sensory properties of isopulegol stereoisomers are not uniformly documented. While (-)-isopulegol is well-characterized, data for its counterparts is sparse. A summary of the available qualitative sensory descriptors is presented below.

StereoisomerSensory Descriptor
This compound Minty, cooling, medicinal, woody, herbal, with sweet-bitter and licorice nuances.[1]
Isopulegol (mixture of isomers) Powerful minty note with bitter and green facets.[2]
(+)-Neoisopulegol No odor or flavor descriptions available in public literature.[3]
(±)-Neoisopulegol No odor or flavor descriptions available in public literature.[4]
Isoisopulegol (enantiomers) No specific sensory data available in public literature.
Neoisoisopulegol (enantiomers) No specific sensory data available in public literature.

Experimental Protocols for Sensory Evaluation

To conduct a comprehensive sensory analysis of isopulegol stereoisomers, a combination of analytical techniques is employed. These protocols are designed to provide both qualitative and quantitative data on the odor and flavor profiles of each compound.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a pivotal technique for the sensory analysis of volatile compounds. It allows for the separation of individual isomers and the subsequent assessment of their odor by a trained sensory panelist.

Methodology:

  • Sample Preparation: Prepare dilute solutions of each isopulegol stereoisomer in a suitable solvent (e.g., diethyl ether or ethanol).

  • Instrumentation: Utilize a gas chromatograph equipped with a chiral column to ensure the separation of enantiomers. The column effluent is split between a chemical detector (e.g., Flame Ionization Detector or Mass Spectrometer) and an olfactory port.

  • Olfactory Assessment: A trained panelist sniffs the effluent from the olfactory port and records the odor descriptors and their intensity at the time of elution.

  • Data Analysis: The retention time of each odor event is correlated with the corresponding peak from the chemical detector to identify the responsible isomer. The intensity of the odor can be rated on a standardized scale.

Odor Threshold Determination

The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell.

Methodology:

  • Sample Preparation: Prepare a series of ascending concentrations of each isopulegol stereoisomer in a neutral medium (e.g., purified water or air).

  • Sensory Panel: A panel of trained assessors is presented with a series of samples, typically using a forced-choice method (e.g., triangle test or 3-alternative forced choice) where they must identify the sample containing the odorant.

  • Threshold Calculation: The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odorant.

Quantitative Descriptive Analysis (QDA)

QDA provides a detailed sensory profile of a substance based on a set of descriptive terms.

Methodology:

  • Panel Training: A panel of trained assessors develops a consensus vocabulary of sensory descriptors relevant to the samples being tested (e.g., minty, woody, camphoraceous, cooling).

  • Sample Evaluation: Panelists rate the intensity of each descriptor for each isopulegol stereoisomer on a linear scale.

  • Data Analysis: The data is statistically analyzed to generate a sensory profile for each isomer, often visualized as a spider or radar plot.

Visualizing the Process and Relationships

To better understand the workflow of sensory evaluation and the relationship between the different stereoisomers, the following diagrams are provided.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Sensory Analysis cluster_data Data Interpretation Isopulegol_Isomers Isopulegol Stereoisomers Dilution Dilution Series Isopulegol_Isomers->Dilution GCO Gas Chromatography-Olfactometry Dilution->GCO Odor_Threshold Odor Threshold Determination Dilution->Odor_Threshold QDA Quantitative Descriptive Analysis Dilution->QDA Odor_Descriptors Odor Descriptors GCO->Odor_Descriptors Threshold_Values Threshold Values Odor_Threshold->Threshold_Values Sensory_Profile Sensory Profile QDA->Sensory_Profile

Experimental workflow for sensory evaluation.

isomer_relationships Isopulegol Isopulegol (Minty, Cooling, Woody) Neoisopulegol Neoisopulegol (Data Unavailable) Isopulegol->Neoisopulegol Diastereomers Isoisopulegol Isoisopulegol (Data Unavailable) Isopulegol->Isoisopulegol Diastereomers Neoisoisopulegol Neoisoisopulegol (Data Unavailable) Neoisopulegol->Neoisoisopulegol Diastereomers Isoisopulegol->Neoisoisopulegol Diastereomers

Relationship between Isopulegol stereoisomers.

Conclusion

The sensory landscape of isopulegol stereoisomers remains largely unexplored, with detailed characterization primarily available for this compound. The distinct "minty" and "cooling" aroma of this compound has led to its widespread use. However, the absence of sensory data for neo-isopulegol, iso-isopulegol, and their respective enantiomers represents a significant knowledge gap. Further research employing standardized sensory evaluation protocols is crucial to fully understand the structure-activity relationships that govern the olfactory perception of these compounds. Such studies will undoubtedly unlock new opportunities for their application in creating novel and nuanced flavor and fragrance profiles.

References

Safety Operating Guide

Proper Disposal of (-)-Isopulegol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of (-)-Isopulegol is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste streams effectively. Adherence to these protocols, in conjunction with local, state, and federal regulations, is paramount.

Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[1][2] All handling of this compound waste should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2]

Step-by-Step Disposal Procedures

  • Waste Classification : All forms of this compound waste, including unused product, contaminated materials, and empty containers, must be treated as hazardous waste.[3] Chemical waste generators are responsible for correctly classifying their waste according to federal (EPA), state, and local guidelines.[2][4]

  • Waste Segregation and Collection :

    • Unused or Surplus this compound : Do not attempt to dispose of the chemical down the drain or in regular trash.[1][3] Collect surplus and non-recyclable solutions in a designated, properly labeled, and sealed waste container.[2]

    • Contaminated Materials : Any items that have come into contact with this compound, such as gloves, absorbent paper, and pipette tips, must be disposed of as hazardous solid waste.[1][5] Place these materials in a separate, clearly labeled container designated for solid chemical waste.

    • Empty Containers : The original containers of this compound should be disposed of as unused product unless completely decontaminated.[1][2] Rinsing empty solvent bottles in a fume hood and allowing them to evaporate before disposal as laboratory glass waste may be an option, but local regulations must be consulted.[6]

  • Storage : Store all hazardous waste containers in a designated, well-ventilated storage area away from incompatible materials and ignition sources.[2][5] Containers must be kept tightly closed.[2] Ensure the storage area is under the direct supervision of laboratory personnel and is clearly marked with hazardous waste signage.[5]

  • Final Disposal : The ultimate disposal of this compound must be conducted by a licensed professional waste disposal service.[1] This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] Always follow the specific instructions provided by your institution's Environmental Health and Safety (EHS) department and the contracted disposal company.

Disposal and Safety Recommendations Summary

The following table summarizes key disposal and safety information derived from Safety Data Sheets (SDS). As no specific quantitative limits for disposal methods are provided in the documentation, this table focuses on qualitative procedural guidance.

Aspect of Disposal/SafetyRecommendationSource Citation
Product Disposal Method Offer surplus and non-recyclable solutions to a licensed disposal company. May be burned in a chemical incinerator with an afterburner and scrubber.[1]
Contaminated Packaging Dispose of as unused product in the same manner as the substance itself.[1][2][3]
Spill Containment Prevent further leakage if safe. Do not let the product enter drains. Contain spillage with absorbent material (sand, diatomaceous earth, etc.) and collect for disposal.[1][7]
Regulatory Compliance Chemical waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[2][4]
Environmental Precautions Avoid release to the environment. Do not discharge into drains, surface waters, or groundwater. The substance is considered harmful to aquatic life.[3][7][8]
Required PPE Safety glasses/face shield, chemical-resistant gloves, and a protective suit. Use a respirator if ventilation is inadequate.[1][2][8]

Experimental Protocols

The reviewed safety data sheets and chemical handling guides do not provide specific experimental protocols for the laboratory-scale neutralization or treatment of this compound waste. The universal recommendation is to collect the chemical waste and transfer it to a licensed professional disposal service for incineration.[1] Attempting to neutralize the chemical without a validated protocol can be dangerous and is not advised.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste streams containing this compound.

G cluster_0 Waste Generation & Initial Handling cluster_1 Segregation & Collection cluster_2 Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type liquid Unused/Surplus Product or Contaminated Liquid waste_type->liquid Liquid solid Contaminated Solids (Gloves, Liners, etc.) waste_type->solid Solid container Empty Original Container waste_type->container Container ppe->waste_type collect_liquid Collect in a Labeled, Sealed Hazardous Liquid Waste Container liquid->collect_liquid collect_solid Collect in a Labeled, Sealed Hazardous Solid Waste Container solid->collect_solid collect_container Treat as Unused Product or Decontaminate According to Local Regulations container->collect_container store Store in Designated Hazardous Waste Area collect_liquid->store collect_solid->store collect_container->store end Arrange Pickup by Licensed Professional Waste Disposal Service store->end

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Personal protective equipment for handling (-)-Isopulegol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling (-)-Isopulegol, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling & Transfer Safety glasses with side shields or goggles.[1][2][3]Chemical-resistant gloves (Nitrile rubber, >0.11 mm thickness).[2]Laboratory coat and close-toed footwear.[1]Not typically required if handled in a well-ventilated area.[1][4]
Weighing & Dispensing Safety goggles.[5]Chemical-resistant gloves (Nitrile rubber).[2]Laboratory coat.Use in a chemical fume hood or an area with local exhaust ventilation.[6][7]
Heating or Generating Aerosols Face shield and safety goggles.[4]Chemical-resistant gloves (Nitrile rubber).Chemical-resistant apron over a laboratory coat.A NIOSH-approved respirator with an organic vapor cartridge is recommended.[4]
Spill Cleanup Face shield and safety goggles.[4]Heavy-duty chemical-resistant gloves.A complete suit protecting against chemicals may be necessary depending on the spill size.[4]A self-contained breathing apparatus (SCBA) may be required for large spills.[4]

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][6][7]

  • Avoid contact with skin, eyes, and clothing.[1][4][6][7]

  • Do not breathe vapors or mists.[2][4]

  • Keep away from heat, sparks, and open flames as it is a combustible liquid.[2][5]

  • Wash hands thoroughly after handling.[1][4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

Storage:

  • Store in a tightly closed container.[1][2][4]

  • Keep in a cool, dry, and well-ventilated place.[1][2][4]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

  • The recommended storage temperature is typically between 2-8°C.[2]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][8]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8]

Operational and Disposal Plans

A systematic approach to the entire lifecycle of this compound in the laboratory minimizes risks.

G cluster_0 Operational Workflow cluster_1 Disposal Plan Receiving Receiving - Verify container integrity - Confirm label information Storage Storage - Cool, dry, well-ventilated area - Away from incompatibles Receiving->Storage Log & Store Handling Handling - Use in fume hood - Wear appropriate PPE Storage->Handling Retrieve for Use Experiment Experimentation - Follow approved protocols Handling->Experiment Proceed with Work Waste_Collection Waste Collection - Segregate into labeled, sealed containers Experiment->Waste_Collection Generate Waste Waste_Storage Temporary Waste Storage - Secure, designated area Waste_Collection->Waste_Storage Disposal Disposal - Contact licensed professional waste disposal service - Follow all federal, state, and local regulations Waste_Storage->Disposal

Caption: Workflow for the safe handling and disposal of this compound.

Emergency Response: Spill and Exposure

G cluster_spill Spill Response cluster_exposure Exposure Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Material PPE->Contain Collect Collect and Place in Sealed Container Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of as Hazardous Waste Clean->Dispose Exposure Exposure Occurs Remove Remove from Exposure Source Exposure->Remove FirstAid Administer First Aid (as per table) Remove->FirstAid Medical Seek Immediate Medical Attention FirstAid->Medical SDS Provide SDS to Medical Personnel Medical->SDS

Caption: Emergency response procedures for spills and personnel exposure.

Disposal Considerations

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Disposal: This material should be disposed of by a licensed professional waste disposal service.[4] It may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[4] Do not reuse empty containers.

  • Regulations: Always consult and comply with all applicable federal, state, and local environmental regulations for hazardous waste disposal.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Isopulegol
Reactant of Route 2
(-)-Isopulegol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。